BDC2.5 Mimotope 1040-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C59H98N20O14S |
|---|---|
Poids moléculaire |
1343.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H98N20O14S/c1-30(2)27-41(76-52(88)43-18-12-25-79(43)55(91)39(17-11-24-69-59(65)66)73-54(90)46(32(5)80)78-47(83)35(60)14-9-22-67-57(61)62)50(86)75-42(28-33-29-70-36-15-8-7-13-34(33)36)51(87)77-45(31(3)4)53(89)72-37(16-10-23-68-58(63)64)48(84)71-38(21-26-94-6)49(85)74-40(56(92)93)19-20-44(81)82/h7-8,13,15,29-32,35,37-43,45-46,70,80H,9-12,14,16-28,60H2,1-6H3,(H,71,84)(H,72,89)(H,73,90)(H,74,85)(H,75,86)(H,76,88)(H,77,87)(H,78,83)(H,81,82)(H,92,93)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t32-,35+,37+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
Clé InChI |
IMJVAINTXSCZLY-ITZBPHRDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BDC2.5 Mimotope 1040-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDC2.5 mimotope 1040-63 is a synthetic peptide that serves as a powerful tool in the study of Type 1 Diabetes (T1D). It is a known agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse. This mimotope is instrumental in research focused on understanding the mechanisms of autoimmune destruction of pancreatic β-cells, a hallmark of T1D. The BDC2.5 TCR has been found to recognize a naturally occurring hybrid insulin (B600854) peptide, and the 1040-63 mimotope is a potent mimic of this natural ligand, enabling robust and reproducible T-cell activation for in vitro and in vivo studies.[1][2][3]
This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its role in T-cell activation, detailed experimental protocols for its use, and a summary of key quantitative data from relevant studies.
Core Properties of this compound
The fundamental characteristics of the this compound peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (RTRPLWVRME) |
| Molecular Formula | C59H98N20O14S |
| Molecular Weight | 1343.7 g/mol |
| Purity | Typically ≥95% by HPLC |
| Appearance | Lyophilized white powder |
| Storage | Store at -20°C for long-term storage. |
Role in T-Cell Activation and T1D Research
This compound is utilized to investigate the antigen-specific activation of BDC2.5 T-cells.[4][5][6] These T-cells are highly diabetogenic and their interaction with their cognate antigen is a critical event in the pathogenesis of T1D in the NOD mouse model. The mimotope is presented by the MHC class II molecule I-A^g7 on antigen-presenting cells (APCs) to the BDC2.5 TCR.[7] This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the secretion of pro-inflammatory cytokines, which contribute to the autoimmune attack on pancreatic islets.
The use of this mimotope allows researchers to:
-
Study the specific mechanisms of T-cell activation in an autoimmune context.
-
Screen for potential therapeutic agents that can block or modulate this pathogenic T-cell response.
-
Investigate the role of different APCs in activating diabetogenic T-cells.
-
Explore the signaling pathways involved in T-cell-mediated autoimmunity.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to stimulate BDC2.5 T-cells.
Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to Mimotope 1040-63
| Study | Cell Type | Mimotope Concentration | Stimulation Index (vs. no peptide) | Reference |
| Hu et al. | Purified CD4+ BDC2.5 T-cells co-cultured with irradiated NOD APCs | Not specified | ~35 | [1] |
| Holler et al. | BDC2.5/NOD splenocytes | 1 µg/mL | ~150,000 cpm (vs. <10,000 cpm control) | [5] |
Table 2: In Vitro Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-63
| Study | Cell Type | Mimotope Concentration | Cytokine Measured | Result | Reference |
| Holler et al. | BDC2.5/NOD splenocytes | 1 µg/mL | IL-2 | ~1,200 pg/mL (vs. <100 pg/mL control) | [5] |
| Hu et al. | Spleen, MLN, and PLN cells from hCD20-BDC2.5NOD mice | 10 ng/mL | TNF-α, IFN-γ, IL-17 | Increased percentage of cytokine-producing CD4+ T-cells | [1] |
Experimental Protocols
BDC2.5 T-Cell Proliferation Assay
This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-63 using a [³H]-thymidine incorporation assay.
Materials:
-
BDC2.5 TCR transgenic NOD mouse spleen
-
This compound
-
Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well flat-bottom culture plates
-
[³H]-thymidine
-
Cell harvester and scintillation counter
Methodology:
-
Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 100 µL of the mimotope dilutions to the appropriate wells. Include a "no peptide" control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well approximately 16-18 hours before harvesting.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the stimulation index by dividing the counts per minute (cpm) of the stimulated wells by the cpm of the unstimulated control wells.
Intracellular Cytokine Staining for Flow Cytometry
This protocol describes how to identify and quantify cytokine-producing BDC2.5 T-cells after stimulation with mimotope 1040-63.
Materials:
-
BDC2.5 TCR transgenic NOD mouse spleen
-
This compound
-
Complete RPMI medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Methodology:
-
Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.
-
Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
Add the cells to culture tubes or a 96-well plate.
-
Stimulate the cells with this compound (e.g., 10 ng/mL) for a designated period (typically 4-6 hours) at 37°C in a humidified 5% CO₂ incubator. Include an unstimulated control.
-
Add a protein transport inhibitor for the final 4 hours of stimulation to trap cytokines intracellularly.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4) in the dark at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies in the dark at room temperature or 4°C.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.
Visualizations
Signaling Pathway
Caption: BDC2.5 TCR engagement with mimotope 1040-63 presented by I-A^g7 initiates downstream signaling, leading to T-cell activation, cytokine production, and proliferation.
Experimental Workflow
Caption: General experimental workflow for assessing BDC2.5 T-cell responses to mimotope 1040-63.
References
- 1. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound - 1 mg [anaspec.com]
- 7. I-A(g7) BDC2.5 mimotope | CRB1001281 | Biosynth [biosynth.com]
An In-depth Technical Guide on the Core Mechanism of Action of BDC2.5 Mimotope 1040-63
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by autoreactive T-cells.[1][2] A key player in the preclinical modeling of this disease is the BDC2.5 T-cell receptor (TCR) transgenic mouse.[3][4] T-cells in this model express a TCR from a diabetogenic CD4+ T-cell clone that recognizes an islet autoantigen, leading to insulitis and diabetes.[3][5] The natural ligand for the BDC2.5 TCR has been identified as a peptide derived from chromogranin A (ChgA) or a hybrid peptide of insulin (B600854) and ChgA.[3][5][6]
The BDC2.5 mimotope 1040-63, with the amino acid sequence RTRPLWVRME, is a potent synthetic agonist for the BDC2.5 TCR.[7][8][9] This mimotope is a valuable research tool used to stimulate BDC2.5 T-cells with high specificity, allowing for detailed investigation into the mechanisms of T-cell activation, tolerance, and the pathogenesis of T1D.[1][2][10] This document provides a comprehensive overview of its mechanism of action, supported by experimental data and protocols.
Core Mechanism of Action
The primary mechanism of action of the 1040-63 mimotope is to act as a potent agonist for the BDC2.5 T-cell receptor, thereby initiating a downstream signaling cascade that results in T-cell activation. This process involves several key steps:
-
Antigen Presentation: The 1040-63 peptide is taken up by Antigen Presenting Cells (APCs), such as dendritic cells or B-cells. Inside the APC, the peptide is loaded onto the Major Histocompatibility Complex class II (MHC-II) molecule, specifically I-A^g7 in the context of the NOD mouse model.[7][11]
-
TCR Recognition and Binding: The peptide-MHC-II complex is presented on the surface of the APC. The BDC2.5 TCR on a CD4+ T-cell specifically recognizes and binds to this complex.[7] The 1040-63 mimotope is a "superagonist," indicating it forms a highly stable and activating interface with the TCR.[10][11][12]
-
Signal Transduction: This binding event triggers a canonical TCR signaling cascade, leading to T-cell proliferation, differentiation, and cytokine production.[13]
-
Context-Dependent Outcomes: The ultimate immunological outcome of 1040-63 stimulation is highly context-dependent.
-
Pathogenic Effector Response: In standard co-cultures with splenocytes or when administered systemically, the mimotope drives a strong proliferative response and the differentiation of BDC2.5 T-cells into pathogenic effector cells that can mediate β-cell destruction.[6][10][11]
-
Induction of Regulatory T-cells (Tregs): In contrast, when the 1040-63 mimotope is specifically targeted to dendritic cells (e.g., via an anti-DEC-205 antibody fusion protein) in the absence of strong inflammatory signals, it can induce the conversion of naive BDC2.5 T-cells into Foxp3+ regulatory T-cells.[7][8] These induced Tregs can suppress autoimmune responses.
-
This dual potential makes the 1040-63 mimotope a powerful tool for studying the fundamental balance between autoimmunity and tolerance.
Quantitative Data Summary
The following tables summarize the quantitative parameters and experimental conditions reported for the use of this compound.
Table 1: In Vitro T-Cell Activation Parameters
| Parameter | Concentration | Cell Type | Assay | Observed Outcome | Citation |
|---|---|---|---|---|---|
| T-Cell Proliferation | 0.01 - 10 µg/mL | BDC2.5/NOD Splenocytes | ³H-thymidine incorporation | Dose-dependent increase in proliferation.[10][12] | [10][12] |
| IL-2 Production | 0.01 - 10 µg/mL | BDC2.5/NOD Splenocytes | ELISA | Dose-dependent increase in IL-2 secretion.[10][12] | [10][12] |
| Intracellular Cytokines | 10 µg/mL | Lymphocytes | Flow Cytometry | Production of IL-2, TNF-α, and IFN-γ.[9] | [9] |
| Treg Conversion | 100 ng/mL - 1 µg/mL (as anti-DEC-m63 fusion) | Naive BDC2.5 T-cells + DCs | Flow Cytometry | Efficiently induced strong activation and proliferation.[8] | [8] |
| Agonistic Activity | Nanomolar concentrations | BDC2.5 T-cells | Not specified | Described as a potent agonist at nanomolar levels.[7][8] |[7][8] |
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is used to measure the proliferative response of BDC2.5 T-cells to the 1040-63 mimotope.[10][12]
Materials:
-
This compound (Peptron, Daejeon, South Korea)[10]
-
Splenocytes from BDC2.5/NOD mice
-
Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% FCS, penicillin-streptomycin, nonessential amino acids, L-glutamine, and β-mercaptoethanol
-
96-well flat-bottomed plates
-
³H-thymidine
-
Cell harvester and scintillation counter
Methodology:
-
Prepare a single-cell suspension of splenocytes from BDC2.5/NOD mice. Lyse red blood cells using 0.83% NH₄Cl.[10]
-
Wash and resuspend the splenocytes in complete DMEM.
-
Seed the cells at a density of 2 × 10⁵ cells/well in a 96-well flat-bottomed plate (200 µL total volume).[10]
-
Prepare serial dilutions of the this compound in complete DMEM and add to the wells. Include a no-peptide control.
-
Incubate the plate for 3 days at 37°C in a humidified 5% CO₂ incubator.[10]
-
For the final 16 hours of culture, add a pulse of ³H-thymidine (e.g., 1 µCi/well).[10]
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a scintillation counter. Data is typically reported as counts per minute (CPM).
Protocol 2: Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the detection of cytokine production within individual T-cells following stimulation.[9]
Materials:
-
This compound
-
Lymphocytes from BDC2.5/NOD mice
-
Complete RPMI-1640 with 10% FCS
-
Brefeldin A (e.g., GolgiPlug)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, Vβ4)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Methodology:
-
Isolate lymphocytes from the spleen or lymph nodes of BDC2.5/NOD mice.
-
Resuspend cells in complete RPMI at an appropriate concentration (e.g., 1-2 x 10⁶ cells/mL).
-
Add this compound to a final concentration of 10 µg/mL.[9] Include an unstimulated control.
-
Incubate for 5 hours at 37°C in a 5% CO₂ incubator.[9]
-
For the final hour of incubation, add Brefeldin A to block cytokine secretion.[9]
-
Wash the cells and stain for surface markers according to standard protocols.
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm).[9]
-
Stain for intracellular cytokines by adding the conjugated antibodies to the permeabilized cells.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Analyze by gating on the CD4+ T-cell population to determine the percentage of cells producing specific cytokines.
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 1 Diabetes: Chapter 4 [som.cuanschutz.edu]
- 5. Chapter 4 [som.cuanschutz.edu]
- 6. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc-bdr.org [soc-bdr.org]
- 8. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD28/CD154 Blockade Prevents Autoimmune Diabetes by Inducing Nondeletional Tolerance After Effector T-Cell Inhibition and Regulatory T-Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
The BDC2.5 T-Cell Receptor: An In-depth Guide to its Specificity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T-cell receptor (TCR) is a critical tool in the study of autoimmune diabetes, specifically Type 1 Diabetes (T1D). Derived from a CD4+ T-cell clone in the non-obese diabetic (NOD) mouse model, this TCR is characterized by its diabetogenic potential, recognizing an islet-specific antigen and mediating the autoimmune destruction of insulin-producing beta cells.[1] This technical guide provides a comprehensive overview of the BDC2.5 TCR's specificity, the experimental methodologies used to characterize it, and the downstream signaling events that orchestrate its effector functions. All quantitative data are presented in structured tables for clear comparison, and key experimental and logical workflows are visualized using diagrams.
BDC2.5 T-Cell Receptor: Core Characteristics
The BDC2.5 TCR is composed of the Vα1 and Vβ4 TCR chains and recognizes its cognate peptide presented by the MHC class II molecule I-Ag7.[1] The BDC2.5 TCR transgenic mouse is a widely used model in T1D research, allowing for the tracking and analysis of autoreactive T cells in vivo.[1]
Amino Acid Sequence of the BDC2.5 TCR Chains
The specificity of the BDC2.5 TCR is determined by the amino acid sequences of its Vα and Vβ chains, particularly the Complementarity Determining Regions (CDRs).
Vα1 Chain Sequence:
The full protein sequence of the BDC2.5 Vα1 chain has been reported as follows:
EKVQQSPESLTVPEGAMASLNCTISDSASQSIWWYQQNPGKGPRALI SIF SNGNKKEGRLTVYLNRASLHVSLHIRDSHPSDSAVYFCAAS
The CDR3 region, which is critical for peptide recognition, is CAAS .
Note: The complete amino acid sequence of the BDC2.5 Vβ4 chain, specifically the CDR3 loop, is not publicly available at the time of this writing.
Ligand Specificity and Binding Affinity
The primary autoantigen recognized by the BDC2.5 TCR is a hybrid insulin (B600854) peptide (HIP), which is a fusion of an insulin C-peptide fragment and a peptide from chromogranin A (ChgA).[2] The BDC2.5 TCR also recognizes other weaker agonist peptides. The 2D binding affinities of the BDC2.5 TCR for its various ligands have been quantified and are summarized in the tables below.
Quantitative Data: 2D Binding Affinities of the BDC2.5 TCR
Table 1: 2D Binding Affinities of Splenic BDC2.5 T-Cells for Various Ligands
| Ligand | Peptide Sequence | 2D Affinity (μm⁴) | Reference |
| HIP2.5 | Fusion of insulin C-peptide and ChgA fragments | High (specific value varies by study) | [3][4] |
| WE14 | ChgA358–371 | Minimally antigenic | [3][4] |
| ChgA29–42 | Chromogranin A peptide | Low | [3][4] |
| Mim1 | Mimotope peptide | 5.6 x 10⁻⁴ | [3][4] |
Table 2: 2D Binding Affinities of BDC2.5 T-Cells During Development
| T-Cell Stage | Ligand | 2D Affinity (μm⁴) | Reference |
| Pre-selection Thymocytes (DP) | ChgA29–42 | 3.5 x 10⁻⁴ | [3][4] |
| Splenic T-Cells (SP) | ChgA29–42 | >20-fold lower than DP | [3][4] |
| Pre-selection Thymocytes (DP) | HIP2.5 | 1.1 x 10⁻² | [3][4] |
| Splenic T-Cells (SP) | HIP2.5 | ~5-fold lower than DP | [3][4] |
Structural Basis of Recognition
A crystal structure of the BDC2.5 TCR in complex with its peptide-MHC ligand is not currently available in the public domain. However, to illustrate the general principles of TCR-pMHC class II interaction, a representative structure of a different TCR-pMHCII complex is shown below. This interaction is characterized by the diagonal docking of the TCR onto the pMHC, with the CDR loops of both the α and β chains making contact with the peptide and the MHC helices.
(Illustrative Diagram - Not BDC2.5 TCR) A diagram representing a typical TCR-pMHC Class II interaction will be provided here once the capability to generate images is available.
Caption: Representative structure of a T-cell receptor (TCR) in complex with a peptide-MHC class II molecule.
Experimental Protocols
2D Affinity Measurement by Micropipette Adhesion Frequency Assay
This method measures the binding affinity between a T cell and a surrogate antigen-presenting cell (APC).
Methodology:
-
Cell Preparation: Isolate BDC2.5 T-cells from transgenic mice. Prepare surrogate APCs (e.g., red blood cells) coated with pMHC (I-Ag7 loaded with the peptide of interest).
-
Micropipette Setup: Use a dual-micropipette setup. One pipette aspirates a single T cell, and the other aspirates a surrogate APC.
-
Cell-Cell Contact: Bring the T cell and surrogate APC into controlled, repeated contact.
-
Adhesion Measurement: Record the frequency of adhesion events between the two cells.
-
Affinity Calculation: The 2D affinity is calculated from the adhesion frequency and the densities of the TCR and pMHC molecules on the respective cell surfaces.
Caption: Workflow for 2D affinity measurement using a micropipette adhesion frequency assay.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Methodology:
-
Cell Culture: Culture isolated BDC2.5 T-cells in 96-well plates.
-
Stimulation: Add the peptide of interest or mitogen (positive control) to the wells.
-
Incubation: Incubate the cells for 48-72 hours to allow for proliferation.
-
[3H]-Thymidine Pulse: Add [3H]-thymidine to the culture and incubate for an additional 18-24 hours. Proliferating cells will incorporate the radioactive thymidine (B127349) into their DNA.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the extent of T-cell proliferation.
Caption: Workflow for a T-cell proliferation assay using [3H]-thymidine incorporation.
Generation of Artificial Antigen-Presenting Cells (aAPCs)
aAPCs are used to present specific pMHC complexes to T-cells in a controlled manner.
Methodology (K562 cell-based):
-
Cell Line: Use a human cell line that lacks endogenous MHC expression, such as K562.
-
Transfection/Transduction: Introduce the genes encoding the I-Ag7 α and β chains into the K562 cells using a suitable vector system (e.g., lentivirus).
-
Co-stimulatory Molecules: Co-transfect or transduce genes for co-stimulatory molecules (e.g., CD80, CD86) to ensure robust T-cell activation.
-
Selection and Expansion: Select and expand the cells that successfully express the desired molecules.
-
Peptide Loading: Incubate the engineered K562-I-Ag7 cells with the peptide of interest to allow for peptide loading onto the MHC molecules.
-
Co-culture: The peptide-loaded aAPCs can then be co-cultured with BDC2.5 T-cells to study T-cell activation and function.
Caption: Workflow for generating K562-based artificial antigen-presenting cells.
BDC2.5 TCR Signaling Pathway
Upon engagement with its cognate pMHC ligand, the BDC2.5 TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function. While a detailed signaling pathway specific to the BDC2.5 TCR has not been fully elucidated, the canonical TCR signaling pathway provides a framework for understanding these events.
Key Signaling Events:
-
TCR-pMHC Engagement: The BDC2.5 TCR binds to the HIP/I-Ag7 complex on an APC.
-
Co-receptor Binding: The CD4 co-receptor binds to a non-polymorphic region of the I-Ag7 molecule.
-
Lck Activation: This dual engagement brings the Src family kinase Lck, associated with the cytoplasmic tail of CD4, into proximity with the CD3 and ζ-chain immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR complex. Lck phosphorylates these ITAMs.
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70. Lck then phosphorylates and activates ZAP-70.
-
LAT Signalosome Formation: Activated ZAP-70 phosphorylates the linker for activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex known as the LAT signalosome.
-
Downstream Pathways: The LAT signalosome activates multiple downstream signaling pathways, including the PLCγ1-Ca2+-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway.
-
Gene Transcription: These pathways culminate in the activation of transcription factors that drive the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), and differentiation into effector T-cells.
Caption: Canonical TCR signaling pathway initiated by BDC2.5 TCR engagement.
Conclusion
The BDC2.5 T-cell receptor remains an invaluable tool for dissecting the mechanisms of autoimmune diabetes. Its well-characterized specificity for a hybrid insulin peptide, coupled with the availability of transgenic mouse models, provides a robust system for studying T-cell activation, tolerance, and pathogenesis. The experimental protocols and signaling pathways detailed in this guide offer a foundation for researchers and drug development professionals to further investigate the role of autoreactive T-cells in T1D and to develop novel therapeutic strategies targeting these key players in autoimmunity. Future research, including the determination of the BDC2.5 TCR-pMHC crystal structure and the complete Vβ4 chain sequence, will undoubtedly provide even deeper insights into its function.
References
- 1. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 3. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
The BDC2.5 Mimotope: A Technical Guide for Type 1 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. A key player in the study of this disease in the non-obese diabetic (NOD) mouse model is the diabetogenic CD4+ T-cell clone, BDC2.5. The natural autoantigen for this T-cell clone was initially unknown, leading to the development of mimotopes—peptides that mimic the biological activity of the native epitope. These BDC2.5 mimotopes have become invaluable tools for studying T-cell activation, trafficking, and the development of antigen-specific immunotherapies. This technical guide provides an in-depth overview of the BDC2.5 mimotope, including quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
BDC2.5 Mimotope: Peptide Sequences and Characteristics
Several mimotope peptides that stimulate the BDC2.5 T-cell receptor (TCR) have been identified through peptide library screening. These peptides are strong agonists for the BDC2.5 T-cells and are frequently used in T1D research.[1][2] The sequences of some commonly used BDC2.5 mimotopes are listed below.
| Mimotope Name/Identifier | Peptide Sequence | Key Characteristics |
| 1040-31 (p31) | YVRPLWVRME | A strongly agonistic peptide for the BDC2.5 T-cell clone.[1] |
| 1040-51 | Not specified | An effective agonistic peptide for the BDC2.5 T-cell clone. |
| BDC2.5mim | RTRPLWVRME | Used in studies involving co-encapsulation in liposomes for immunotherapy.[3] |
| Mim1 | AHHPIWARMDA | A high-potency mimotope used as a positive control in T-cell activation studies.[4] |
| p79 | Not specified | A strong mimotope that primarily induces Tr1 (IL-10-producing) Tregs.[5][6] |
| BDC2.5 peptide | YVRPLWVRME | A well-characterized peptide reactive with the BDC2.5 TCR.[3] |
| 1040-63 (m63) | RTRPLWVRME | Utilized in studies of antigen presentation to islet autoantigen-specific T cells.[7][8] |
Quantitative Data on BDC2.5 Mimotope Activity
The biological activity of BDC2.5 mimotopes has been quantified in various experimental settings. The following tables summarize key quantitative findings from the literature.
T-Cell Proliferation and Activation
| Mimotope | Experimental System | Readout | Result |
| BDC2.5 mimotope | Co-culture of purified BDC2.5 CD4+ T cells with irradiated NOD APCs | [3H]thymidine incorporation (Stimulation Index) | Significantly higher proliferation compared to control.[9] |
| HIP2.5 vs. Mim1 | BDC2.5 splenic T cells | 2D Affinity (μm^4) | HIP2.5: 1.8 x 10^-3; Mim1: 5.6 x 10^-4.[10] |
| HIP2.5 vs. Mim1 | BDC2.5 splenic T cells | TCR downregulation, CD25, CD69, PD1 upregulation, Proliferation | HIP2.5 elicited similarly strong responses to the Mim1 mimotope.[4] |
| p1308-84 (Sendai virus peptide) | BDC2.5 T-cells | Adoptive transfer into NOD/scid mice | Able to adoptively transfer disease.[11] |
In Vivo Studies in NOD Mice
| Treatment | Mouse Model | Outcome | Key Finding |
| Soluble Antigen Array (SAgA) with p79 mimotope and 2.5HIP | NOD mice | Prevention of T1D | Combination of two peptides efficiently prevented disease onset, whereas individual peptides did not.[3] |
| Adoptive transfer of M2r macrophages | 12–16-week-old NOD-BDC2.5 mice | T-cell proliferation ex vivo | M2r macrophages suppressed BDC2.5 mimotope-induced T-cell proliferation.[12] |
| B-cell depletion (anti-CD20) | hCD20-BDC2.5NOD mice | T-cell proliferation in vitro | BDC2.5 T cells from B-cell-depleted mice showed enhanced proliferation in response to the mimotope.[9] |
Experimental Protocols
T-Cell Proliferation Assay
This protocol is designed to measure the proliferative response of BDC2.5 T-cells to a mimotope peptide.
1. Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.
-
Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice.
2. Cell Culture:
-
Plate purified BDC2.5 CD4+ T-cells (e.g., 2 x 10^5 cells/well) and irradiated APCs (e.g., 5 x 10^5 cells/well) in a 96-well plate.
-
Add the BDC2.5 mimotope peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
3. Proliferation Measurement:
-
During the last 18 hours of culture, add 1 µCi of [3H]thymidine to each well.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (SI) as: (cpm with peptide) / (cpm without peptide).[9]
Adoptive Transfer of Diabetes
This protocol describes the induction of diabetes in immunodeficient mice by transferring BDC2.5 T-cells activated with a mimotope.
1. T-Cell Activation:
-
Culture BDC2.5 splenocytes for 3 days in the presence of the activating peptide (e.g., p1308-84 from Sendai virus).[11]
2. Adoptive Transfer:
-
Harvest the activated BDC2.5 T-cells and wash them with sterile PBS.
-
Inject a defined number of activated T-cells (e.g., 1 x 10^7 cells) intravenously into NOD/scid recipient mice.
3. Disease Monitoring:
-
Monitor the recipient mice for the development of diabetes by measuring blood glucose levels weekly.
-
Mice are considered diabetic when their blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.
Visualizations: Pathways and Workflows
BDC2.5 T-Cell Receptor Signaling Pathway
Caption: Simplified BDC2.5 TCR signaling cascade upon mimotope recognition.
Experimental Workflow for Immunotherapy using BDC2.5 Mimotope
Caption: Workflow for developing and testing BDC2.5 mimotope-based immunotherapies.
Logical Relationship of BDC2.5 Mimotope in T1D Research
Caption: The central role of the BDC2.5 mimotope in T1D research.
Conclusion
The BDC2.5 mimotope is a powerful and versatile tool in the field of type 1 diabetes research. Its ability to potently and specifically activate the diabetogenic BDC2.5 T-cell clone has provided invaluable insights into the cellular and molecular mechanisms of autoimmunity. The quantitative data and experimental protocols outlined in this guide serve as a resource for researchers aiming to utilize this mimotope in their own studies, from fundamental investigations of T-cell biology to the preclinical development of novel immunotherapies. The continued exploration of the BDC2.5 mimotope and its interactions with the immune system holds significant promise for advancing our understanding of T1D and developing targeted therapies to combat this challenging disease.
References
- 1. innopep.com [innopep.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Epitope-based precision immunotherapy of Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
BDC2.5 Mimotope and Islet Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreatic islets. A central player in the study of this autoimmune process is the BDC2.5 T-cell receptor (TCR). The BDC2.5 TCR is derived from a CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key animal model for T1D. T-cells expressing this receptor are known to be highly diabetogenic. The identification of the specific peptide epitope recognized by the BDC2.5 TCR has been a significant area of research, leading to the discovery of "mimotopes" - peptides that mimic the natural autoantigen and can potently stimulate BDC2.5 T-cells.
This technical guide provides an in-depth overview of the BDC2.5 mimotope, its role in islet autoimmunity, and the experimental methodologies used to study its effects. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, autoimmune disease, and diabetes.
The BDC2.5 Mimotope: From Discovery to a Tool for Research
The original autoantigen for the BDC2.5 TCR was initially elusive. Early studies suggested a peptide from glutamic acid decarboxylase 65 (GAD65) could be a ligand, but it was only weakly stimulatory.[1] A significant breakthrough came from screening a combinatorial decapeptide library, which led to the identification of synthetic peptides, or mimotopes, that could potently activate BDC2.5 T-cells at nanomolar concentrations.[1] These mimotopes were then used to probe the autoimmune response and were found to be capable of transferring disease to NOD-scid mice when used to activate BDC2.5 T-cells in vitro.[1]
Later research identified a peptide from chromogranin A (ChgA) as a more likely natural ligand for the BDC2.5 TCR.[2] More recently, a hybrid insulin (B600854) peptide (HIP), formed by a fusion of an insulin C-peptide fragment and a fragment of ChgA, has been identified as a dominant and strong agonist for the BDC2.5 TCR.[3][4] The BDC2.5 mimotopes, however, remain invaluable tools for studying the activation and regulation of diabetogenic T-cells due to their high potency and defined sequence.
Quantitative Data Summary
The following tables summarize key quantitative data related to the BDC2.5 mimotope and its interaction with the BDC2.5 TCR.
Table 1: 2D TCR Affinity for BDC2.5 Ligands
| Peptide | Sequence | 2D Affinity (μm⁴) | Reference |
| HIP2.5 | LQTLALWSRMD | 1.8 x 10⁻³ | [5][6] |
| Mimotope 1 (Mim1) | AHHPIWARMDA | 5.6 x 10⁻⁴ | [5][6] |
| ChgA₂₉₋₄₂ | DTKVMKCVLEVISD | Marginally higher than WE14 | [5][6] |
| WE14 | WSRMDQLAKELTAE | 3.0 x 10⁻⁶ | [3] |
Table 2: T-Cell Proliferation in Response to BDC2.5 Mimotopes and Antigens
| Peptide | Concentration | Proliferation (Stimulation Index / cpm) | Cell Type | Reference |
| p1308-84 (Sendai virus) | Not specified | Background of 50 cpm | BDC2.5 T-cells | [7] |
| BDC2.5 mimotope (RTRPLWVRME) | Not specified | Background of 513.3 ± 72.76 cpm (without mimotope) | Purified BDC2.5 CD4+ T-cells | [8] |
| BDC2.5 mimotope | Not specified | Background of 137.53 ± 47.65 cpm (without mimotope) | Purified BDC2.5 CD4+ T-cells from recipient NOD.SCID mice | [9] |
Table 3: In Vivo Diabetes Incidence Following Adoptive Transfer of BDC2.5 T-cells
| Treatment | Recipient Mouse Strain | Diabetes Incidence | Time to Onset | Reference |
| BDC2.5 T-cells activated with p1308-84 (Sendai virus peptide) | NOD/scid | 100% | By day 6 | [7] |
| Unstimulated BDC2.5 T-cells | NOD/scid | 0% | By day 6 | [7] |
| BDC2.5 T-cells + p31-SP (tolerogen) | NOD | 0% | >100 days | [10] |
| BDC2.5 T-cells + SHAM-SP (control) | NOD | 100% | Within 7 days | [10] |
| BDC2.5 TCR transgenic on NOD background | NOD | 12% | By 20 weeks | [3] |
| BDC2.5 TCR transgenic on NOD.Rag1-/- background | NOD.Rag1-/- | 100% | Mean age of 25 days | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the BDC2.5 mimotope.
Protocol 1: Identification of BDC2.5 Mimotope using a Combinatorial Peptide Library
This protocol is based on the methodology used to originally identify potent mimotopes for the BDC2.5 TCR.[11][12][13]
-
Preparation of BDC2.5 T-cells:
-
Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Combinatorial Peptide Library Screening:
-
Use a positional scanning synthetic combinatorial decapeptide library. The library consists of multiple pools of peptides where one position is fixed with a specific amino acid, and all other positions are degenerate.
-
Culture the prepared BDC2.5 T-cells in 96-well plates.
-
Add the different peptide library pools to the wells.
-
Incubate the plates for 72 hours.
-
-
Proliferation Assay:
-
Add [³H]-thymidine to each well for the last 18 hours of culture.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Identify the amino acids at each position that result in the highest T-cell proliferation (cpm).
-
-
Biometric Analysis and Peptide Synthesis:
-
Use the data from the library screen to predict the sequences of the most stimulatory peptides.
-
Synthesize the predicted individual peptide sequences.
-
-
Validation of Individual Peptides:
-
Test the synthetic peptides in a standard T-cell proliferation assay with BDC2.5 T-cells to confirm their stimulatory activity and determine their EC50 values.
-
Protocol 2: In Vitro BDC2.5 T-cell Proliferation Assay
This protocol is a standard method to assess the activation of BDC2.5 T-cells in response to a mimotope.[6][7][8]
-
Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice (7-8 weeks old) to be used as a source of responder T-cells.
-
For some experiments, antigen-presenting cells (APCs) are required. These can be irradiated splenocytes from non-transgenic NOD mice.
-
-
Cell Culture:
-
Plate the BDC2.5 splenocytes (2 x 10⁵ cells/well) in a 96-well flat-bottom plate. If using purified T-cells and APCs, plate BDC2.5 T-cells (10⁵ cells/well) with irradiated APCs (5 x 10⁴ cells/well).
-
Add the BDC2.5 mimotope peptide at various concentrations.
-
Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: Add 0.5 µCi/well of [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure incorporated radioactivity using a scintillation counter. The results are often expressed as counts per minute (cpm) or as a stimulation index (cpm with peptide / cpm without peptide).
-
CFSE Staining: Label the BDC2.5 T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After 72 hours, analyze the cells by flow cytometry. Cell proliferation is measured by the dilution of the CFSE signal.
-
-
Analysis of Activation Markers:
-
After culture, stain the cells with fluorescently labeled antibodies against activation markers such as CD25 and CD69 and analyze by flow cytometry.
-
Protocol 3: Adoptive Transfer of BDC2.5 T-cells to Induce Diabetes
This protocol describes the in vivo transfer of BDC2.5 T-cells into recipient mice to study the development of autoimmune diabetes.[1][2][7]
-
Preparation of Donor BDC2.5 T-cells:
-
Isolate splenocytes from pre-diabetic BDC2.5 TCR transgenic mice (e.g., 6 weeks old).
-
Purify CD4+ T-cells using FACS, sorting for CD4+ and the transgenic Vβ4+ TCR chain. For naive T-cells, sort for CD4+CD62L+ cells.
-
-
In Vitro Activation (Optional but often performed):
-
Culture the purified BDC2.5 T-cells for 3-4 days with the BDC2.5 mimotope peptide and irradiated APCs.
-
-
Adoptive Transfer:
-
Harvest the activated (or naive) BDC2.5 T-cells and wash them with sterile PBS.
-
Inject a defined number of cells (e.g., 1-5 x 10⁶ cells) intravenously into the tail vein of recipient NOD.scid or NOD.Rag1-/- mice (typically 6-8 weeks old).
-
-
Monitoring for Diabetes:
-
Starting 5 days after transfer, monitor the recipient mice for hyperglycemia by measuring blood glucose levels weekly.
-
A mouse is considered diabetic when its blood glucose level exceeds a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.
-
-
Histological Analysis:
-
At the end of the experiment, sacrifice the mice and collect the pancreata.
-
Fix the pancreata in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the level of immune cell infiltration (insulitis) in the islets.
-
Protocol 4: MHC Class II Tetramer Staining of BDC2.5 Mimotope-Specific T-cells
This protocol allows for the direct visualization and quantification of T-cells that recognize the BDC2.5 mimotope.[14][15][16][17]
-
Cell Preparation:
-
Prepare a single-cell suspension of lymphocytes from the tissue of interest (e.g., spleen, pancreatic lymph nodes, or peripheral blood) from NOD mice.
-
-
Tetramer Staining:
-
Use a commercially available or custom-made I-A^g7 MHC class II tetramer loaded with the BDC2.5 mimotope peptide (e.g., AHHPIWARMDA) and conjugated to a fluorochrome (e.g., PE or APC).
-
Incubate the cells with the tetramer reagent for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Surface Marker Staining:
-
Following tetramer incubation, add a cocktail of fluorescently labeled antibodies against cell surface markers, such as CD4, to identify the T-cell population of interest.
-
Incubate for an additional 20-30 minutes at 4°C.
-
-
Washing and Flow Cytometry:
-
Wash the cells to remove unbound tetramer and antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on CD4+ T-cells.
-
Within the CD4+ population, identify the cells that are positive for the BDC2.5 mimotope tetramer. The frequency of these cells is typically expressed as a percentage of the total CD4+ T-cells.
-
Visualizations
Signaling Pathway
Caption: BDC2.5 TCR Signaling Pathway.
Experimental Workflow
Caption: BDC2.5 Mimotope Discovery Workflow.
Logical Relationship
Caption: Research Progression with BDC2.5 Mimotope.
Conclusion
The BDC2.5 mimotope has been instrumental in advancing our understanding of islet autoimmunity in the context of Type 1 Diabetes. From its discovery through combinatorial peptide library screening to its application in sophisticated in vivo models, the mimotope has provided a powerful tool to dissect the mechanisms of T-cell activation, trafficking, and pathogenicity. The quantitative data on TCR affinity and T-cell responses, coupled with detailed experimental protocols, offer a robust framework for researchers to further investigate the intricacies of the autoimmune response in T1D. As research progresses, the BDC2.5 mimotope and the associated experimental systems will undoubtedly continue to play a crucial role in the development and testing of novel therapeutic strategies aimed at preventing and treating this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 004460 - BDC2.5 TCR Strain Details [jax.org]
- 4. escholarship.org [escholarship.org]
- 5. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of Multiple Hybrid Insulin Peptides by a Single Highly Diabetogenic T-Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 13. Combinatorial peptide libraries and biometric score matrices permit the quantitative analysis of specific and degenerate interactions between clonotypic TCR and MHC peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mblbio.com [mblbio.com]
- 15. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 16. lubio.ch [lubio.ch]
- 17. I-Ag7 | BDC2.5 mimotope | AHHPIWARMDA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
An In-depth Technical Guide to the BDC2.5 Mimotope 1040-63: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the BDC2.5 mimotope 1040-63, a crucial tool in the study of Type 1 Diabetes (T1D). This document details its chemical characteristics, experimental protocols for its use, and the signaling pathways it activates.
Core Chemical Properties
The this compound is a synthetic peptide designed to mimic the natural epitope recognized by the BDC2.5 T-cell receptor (TCR), which is implicated in the autoimmune destruction of pancreatic beta cells in non-obese diabetic (NOD) mice, a key model for T1D.[1][2] Its chemical properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu | [3] |
| Molecular Formula | C59H98N20O14S | [1] |
| Molecular Weight | 1343.60 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (by HPLC) | Typically ≥95% | [4] |
| Solubility | Soluble in water | [1] |
| Storage | Lyophilized peptide should be stored at -20°C. Once reconstituted in a solvent, it should be stored at -80°C for up to six months or -20°C for up to one month. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and biological application of this compound are essential for reproducible research.
Synthesis and Purification
The this compound, with the sequence RTRPLWVRME, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Workflow:
Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):
-
Resin Preparation: Start with a suitable solid support, such as a pre-loaded Wang resin with the C-terminal amino acid (Glutamic acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Met-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add an activator base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
Wash the resin extensively with DMF.
-
-
Repeat Cycles: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Arg, Val, Trp, Leu, Pro, Arg, Thr, Arg).
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization and Lyophilization: Verify the purity and identity of the peptide by mass spectrometry. Lyophilize the purified peptide to obtain a stable powder.
T-Cell Proliferation Assay
This assay measures the ability of the this compound to stimulate the proliferation of BDC2.5 T-cells.
Protocol:
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice.[5][6] Deplete red blood cells using a lysis buffer (e.g., 0.83% NH4Cl).[5]
-
Cell Culture:
-
Plate the splenocytes in a 96-well flat-bottomed plate at a density of 2 x 10^5 cells/well in 200 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin-streptomycin, nonessential amino acids, L-glutamine, and β-mercaptoethanol.[5]
-
Add varying concentrations of the this compound peptide to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Proliferation Measurement:
-
During the last 16-18 hours of culture, add 0.5-1 µCi of [3H]-thymidine to each well.[5][7]
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [3H]-thymidine is proportional to the degree of T-cell proliferation.
-
Binding Assay (MHC Class II Tetramer Staining)
The interaction between the this compound and the BDC2.5 TCR can be assessed using major histocompatibility complex (MHC) class II tetramers.
Protocol:
-
Tetramer Preparation: Generate I-Ag7 MHC class II tetramers loaded with the this compound peptide. These tetramers are typically conjugated to a fluorochrome (e.g., phycoerythrin - PE or allophycocyanin - APC).
-
Cell Staining:
-
Isolate lymphocytes from the spleen or pancreatic lymph nodes of BDC2.5 transgenic NOD mice.
-
Incubate the cells with the I-Ag7/BDC2.5 mimotope tetramer for 1-2 hours at 37°C.
-
Wash the cells and then stain with fluorescently labeled antibodies against T-cell surface markers, such as CD4 and the BDC2.5 TCR (Vβ4).
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to identify the population of CD4+ T-cells that bind to the I-Ag7/BDC2.5 mimotope tetramer.
Signaling Pathway
The this compound, when presented by the I-Ag7 MHC class II molecule on an antigen-presenting cell (APC), activates the BDC2.5 TCR on CD4+ T-cells. This interaction initiates a complex intracellular signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
Key Steps in the Signaling Cascade:
-
TCR Engagement: The this compound peptide is presented by the I-Ag7 MHC class II molecule on an APC to the BDC2.5 TCR on a CD4+ T-cell.
-
Initiation of Signaling: This binding event, stabilized by the CD4 co-receptor, leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck.
-
Signal Propagation: Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates downstream adaptor proteins, including LAT and SLP-76.
-
Second Messenger Generation: This signaling complex activates Phospholipase C gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).
-
Activation of Transcription Factors:
-
IP3 mediates the release of intracellular calcium stores, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).
-
DAG activates Protein Kinase C theta (PKCθ) and RasGRP, leading to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1) transcription factors, respectively.
-
-
Cellular Response: The translocation of NFAT, NF-κB, and AP-1 to the nucleus drives the transcription of genes encoding cytokines (e.g., IL-2, IFN-γ), cell surface receptors, and other molecules that promote T-cell proliferation, differentiation, and effector functions.
This technical guide provides a foundational understanding of the this compound for researchers in the field of autoimmune diseases. The provided data and protocols should facilitate further investigation into the mechanisms of T1D and the development of potential therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDC2.5 Mimotope 1040-31 peptide [novoprolabs.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
An In-Depth Technical Guide to the Storage and Stability of BDC2.5 Mimotope 1040-63
For researchers, scientists, and professionals in drug development, ensuring the integrity of synthetic peptides is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage, stability, and handling procedures for BDC2.5 mimotope 1040-63, a crucial bioactive peptide in type 1 diabetes research. While detailed, publicly available stability studies on this specific mimotope are limited, this document consolidates supplier recommendations and outlines best practices for peptide stability assessment based on established scientific principles.
Recommended Storage Conditions for this compound
Proper storage is the first line of defense against peptide degradation. The following table summarizes the recommended storage conditions for this compound in both its lyophilized (powder) and solubilized forms, based on information from various suppliers.
Table 1: Summary of Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years[1] | Store in a sealed container, away from moisture[1]. |
| -20°C | Up to 1 year[1] | Store in a sealed container, away from moisture[1]. | |
| 2-8°C (Refrigerator) | Short-term storage only[2] | Ensure the container is tightly sealed to prevent moisture absorption. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles[1]. |
| -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles[1]. |
Shipping of the lyophilized powder is often done at ambient room temperature, with the understanding that this is for a short duration (less than two weeks)[3][4].
Factors Influencing Peptide Stability
Peptides are susceptible to various degradation pathways, which can be chemical or physical in nature. Understanding these factors is crucial for maintaining the integrity of this compound.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and deamidation.[4]
-
Moisture/Hydrolysis: Peptides are prone to hydrolysis, where water molecules break the peptide bonds. It is essential to store the lyophilized powder in a desiccated environment and use anhydrous solvents for reconstitution.
-
Oxidation: Certain amino acid residues, such as methionine (Met) and tryptophan (Trp) present in the this compound sequence (Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu), are particularly susceptible to oxidation.[1][5] Exposure to air should be minimized.
-
pH: Extreme pH levels can catalyze hydrolysis and other degradation reactions.[4] When preparing solutions, it is advisable to use buffers within a neutral pH range.
-
Repeated Freeze-Thaw Cycles: This can cause physical stress on the peptide, leading to aggregation and degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[1][4]
-
Incompatible Materials: this compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents[3].
Caption: Key factors contributing to peptide degradation.
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly documented, a general approach can be formulated based on established methodologies for therapeutic peptides. The goal is to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the intact peptide from its degradation products.
General Peptide Handling and Solubilization Workflow
The initial handling of the lyophilized peptide is a critical step that impacts its stability and the reliability of subsequent experiments.
Caption: Recommended workflow for handling lyophilized peptides.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile or DMSO, depending on the stress condition).
-
Application of Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions. A control sample should be stored at -80°C.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidation: Add 3% H₂O₂ and store at room temperature in the dark for various time points.
-
Thermal Stress: Incubate the solution at 60°C and 80°C for various time points.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) using a suitable analytical method, such as RP-HPLC coupled with a UV detector and a mass spectrometer (LC-MS).
Stability-Indicating HPLC-MS Method
-
Column: A C18 reversed-phase column is typically suitable for peptides of this size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its degradation products. The gradient should be optimized to achieve good separation between the main peptide peak and any new peaks that appear under stress conditions.
-
Detection:
-
UV Detection: Monitor at 214 nm (for the peptide backbone) and 280 nm (for the Trp residue).
-
Mass Spectrometry (MS): Use an electrospray ionization (ESI) source to determine the mass of the parent peptide and any degradation products. Tandem MS (MS/MS) can be used to sequence the degradation products and pinpoint the site of modification.
-
Visualizing the Stability Assessment Workflow
The process of assessing peptide stability is a systematic workflow that integrates forced degradation with advanced analytical techniques.
Caption: General workflow for assessing peptide stability.
Conclusion
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidesuk.com [peptidesuk.com]
- 5. Protein Forced Degradation Studies [intertek.com]
Methodological & Application
Application Notes and Protocols for BDC2.5 Mimotope 1040-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 mimotope 1040-63 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by autoreactive T-cells. The BDC2.5 TCR transgenic mouse model is widely used to investigate the mechanisms of T1D, as these mice express a TCR cloned from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse. The 1040-63 mimotope, with the amino acid sequence RTRPLWVRME, is utilized to stimulate BDC2.5 T-cells both in vitro and in vivo to study antigen presentation, T-cell activation, differentiation, and the induction of regulatory T-cells (Tregs) in the context of autoimmune diabetes.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in key experimental assays relevant to T1D research and drug development.
Data Presentation
Quantitative Data Summary
The following table summarizes quantitative data from various studies utilizing the this compound. These values can serve as a reference for experimental design.
| Parameter | Application | Concentration/Dosage | Cell Type/Model | Outcome | Reference |
| Peptide Concentration | In Vitro T-Cell Proliferation | 0.1 - 10 µg/mL | BDC2.5 Splenocytes | Dose-dependent proliferation | [5] |
| Peptide Concentration | In Vitro Treg Induction | 10 - 100 ng/mL | BDC2.5/NOD Fetal Thymus Organ Culture | Induction of Foxp3+ Tregs | [6] |
| Cell Number | Adoptive Transfer | 1-2 x 10^6 cells/mouse | FACS-purified BDC2.5 T-cells into NOD recipients | In vivo T-cell activation and Treg conversion | [2] |
| Peptide Challenge | In Vivo T-Cell Expansion | 100 µg peptide with 50 µg LPS | NOD mice with adoptively transferred BDC2.5 Tregs | >150-fold expansion of memory Tregs | |
| Cell Culture Density | In Vitro T-Cell Proliferation | 2 x 10^5 cells/well | BDC2.5 Splenocytes | Proliferation measured by 3H-thymidine incorporation | [1] |
| Co-culture Ratio | In Vitro Treg Suppression Assay | 1:1 to 9:1 (Treg:Teff) | BDC2.5 T-cells and InsB-g7 CAR Tregs | Suppression of BDC2.5 T-cell proliferation | [7] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol is designed to assess the proliferative response of BDC2.5 T-cells to the 1040-63 mimotope.
Materials:
-
This compound (lyophilized)
-
Splenocytes from BDC2.5 TCR transgenic mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
-
Sterile PBS
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS or cell culture medium to a stock concentration of 1 mg/mL. Further dilute to working concentrations (e.g., ranging from 0.1 to 10 µg/mL) in complete RPMI-1640 medium.
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice under sterile conditions. Prepare a single-cell suspension and wash the cells with sterile PBS. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension (containing 2 x 10^5 cells) to each well of a 96-well flat-bottom plate.
-
Stimulation: Add 100 µL of the diluted this compound to the wells to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (e.g., anti-CD3/CD28 antibodies).
-
Incubation: Culture the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement: 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated [³H]-Thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[1]
In Vitro Induction of Regulatory T-Cells (Tregs)
This protocol describes the induction of Foxp3+ Tregs from naive BDC2.5 CD4+ T-cells.
Materials:
-
This compound
-
CD4+ T-cells isolated from BDC2.5 TCR transgenic mice
-
CD11c+ dendritic cells (DCs) isolated from NOD mice
-
Complete RPMI-1640 medium
-
Recombinant human TGF-β1 (optional, can enhance Treg induction)
-
Flow cytometry reagents: antibodies against CD4, CD25, and Foxp3
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Cell Isolation:
-
Isolate CD4+ T-cells from the spleens and lymph nodes of BDC2.5 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For naive T-cells, sort for a CD4+CD62L^high^CD44^low^CD25- population.
-
Isolate CD11c+ DCs from the spleens of NOD mice using MACS.
-
-
Co-culture Setup:
-
Plate 5 x 10^3 CD11c+ DCs per well in a 96-well round-bottom plate.
-
Add this compound at various concentrations (e.g., 10-100 ng/mL) to the wells containing DCs and incubate for 30 minutes at 37°C to allow for peptide loading.
-
Add 5 x 10^4 purified naive BDC2.5 CD4+ T-cells to each well.
-
(Optional) Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the culture medium to promote Treg differentiation.
-
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis:
Adoptive Transfer Model
This protocol outlines the adoptive transfer of BDC2.5 T-cells into recipient mice to study their in vivo behavior in response to the 1040-63 mimotope.
Materials:
-
This compound
-
BDC2.5 TCR transgenic mice (donor)
-
NOD or NOD.SCID mice (recipient)
-
Sterile PBS
-
CFSE (Carboxyfluorescein succinimidyl ester) for tracking cell proliferation (optional)
-
FACS purification reagents for isolating specific T-cell subsets
Protocol:
-
Donor Cell Preparation:
-
Isolate splenocytes or lymph node cells from BDC2.5 transgenic mice.
-
Purify the desired T-cell population (e.g., naive CD4+ T-cells or in vitro generated Tregs) using FACS.
-
(Optional) Label the cells with CFSE according to the manufacturer's protocol to track cell division in vivo.
-
Wash the cells and resuspend in sterile PBS at a concentration of 1-2 x 10^7 cells/mL.
-
-
Adoptive Transfer:
-
Inject 1-2 x 10^6 purified BDC2.5 T-cells in a volume of 100-200 µL into the lateral tail vein of recipient NOD or NOD.SCID mice.
-
-
In Vivo Challenge:
-
To study the recall response of memory Tregs, recipient mice can be challenged with an intravenous injection of 100 µg of this compound, often co-administered with an adjuvant like 50 µg of LPS.
-
-
Analysis:
-
At desired time points after transfer and challenge, harvest spleens, pancreatic lymph nodes, and pancreas from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the phenotype and proliferation (via CFSE dilution) of the transferred BDC2.5 T-cells using flow cytometry.
-
Histological analysis of the pancreas can be performed to assess insulitis.[2]
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in T-cells.
Experimental Workflow: In Vitro Treg Induction
Caption: Workflow for the in vitro induction of regulatory T-cells.
Logical Relationship: T-Cell Fate Decision
Caption: T-cell fate decision based on mimotope concentration.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - 1 mg [anaspec.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. Insulin B peptide-MHC class II-specific chimeric antigen receptor-Tregs prevent autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro T-Cell Proliferation Assay Using a BDC2.5 Mimotope
Introduction
The study of autoimmune diseases, such as Type 1 Diabetes (T1D), relies on robust in vitro models to dissect the cellular and molecular mechanisms of T-cell activation. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model in T1D research.[1] T-cells from these mice recognize an epitope of a pancreatic beta-cell autoantigen, recently identified as chromogranin A (ChgA), presented by the MHC class II molecule I-Ag7.[1][2] The use of mimotopes, which are peptides that mimic the natural T-cell epitope, provides a powerful tool to stimulate BDC2.5 T-cells in a controlled manner.[3][4] One such agonistic peptide is the BDC2.5 mimotope 1040-63 (Sequence: Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu).[5][6]
This application note provides a detailed protocol for measuring the proliferation of BDC2.5 T-cells in response to a mimotope using a carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.[7] CFSE is a fluorescent cell-staining dye that covalently labels intracellular proteins.[8][9] Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[10] This progressive dilution can be quantified by flow cytometry, allowing for a detailed analysis of the proliferative response.[9][10]
Experimental Workflow
The overall workflow involves isolating T-cells and antigen-presenting cells (APCs), labeling the T-cells with CFSE, co-culturing the cells with the BDC2.5 mimotope, and finally, analyzing the dye dilution using flow cytometry to quantify proliferation.
Materials and Reagents
| Category | Item |
| Cells & Mice | BDC2.5 TCR Transgenic NOD Mice (for T-cells) |
| Non-transgenic NOD mice (for Antigen Presenting Cells - APCs) | |
| Media & Buffers | RPMI-1640 medium with L-glutamine |
| Fetal Bovine Serum (FBS), heat-inactivated | |
| Penicillin-Streptomycin solution | |
| 2-Mercaptoethanol (2-ME) | |
| HEPES buffer | |
| PBS (Phosphate-Buffered Saline), sterile | |
| ACK Lysing Buffer (Ammonium-Chloride-Potassium) | |
| FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide) | |
| Reagents | BDC2.5 Mimotope (e.g., 1040-63), lyophilized |
| Carboxyfluorescein succinimidyl ester (CFSE) | |
| DMSO (Dimethyl sulfoxide) | |
| Positive Control: Anti-CD3 antibody (clone 2C11) or PMA/Ionomycin | |
| Antibodies for FACS | Fluorochrome-conjugated anti-mouse CD4 antibody |
| Viability Dye (e.g., Propidium Iodide, 7-AAD, or fixable viability stain) | |
| Equipment & Consumables | 96-well U-bottom or flat-bottom cell culture plates |
| Flow Cytometer | |
| Centrifuge | |
| Hemocytometer or automated cell counter | |
| Gamma irradiator (for APCs) | |
| 70 µm cell strainers |
Detailed Experimental Protocol
Part A: Preparation of Cells
-
Antigen-Presenting Cell (APC) Preparation:
-
Euthanize a non-transgenic NOD mouse and aseptically harvest the spleen into a petri dish containing 5 mL of complete RPMI medium.
-
Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK Lysing Buffer for 3-5 minutes at room temperature.
-
Wash the cells twice with complete RPMI medium.
-
Count the cells and resuspend at 10-20 x 106 cells/mL.
-
Inactivate the splenocytes by gamma irradiation (e.g., 3000 rads) to prevent their proliferation. These are now the APCs.
-
Wash the irradiated APCs, count viable cells, and resuspend in complete RPMI at 5 x 106 cells/mL.
-
-
BDC2.5 T-Cell Preparation:
-
Prepare a single-cell suspension from the spleen and lymph nodes of a BDC2.5 TCR transgenic mouse as described above (steps 1a-1d).
-
(Optional) For a purer population, CD4+ T-cells can be isolated using a commercial negative selection kit (magnetic beads) according to the manufacturer's instructions.
-
Count the final cell suspension (either total splenocytes or purified CD4+ T-cells).
-
Part B: CFSE Labeling of BDC2.5 T-Cells
Note: CFSE is moisture-sensitive. Prepare the stock solution in anhydrous DMSO and aliquot for single use.
-
Wash the BDC2.5 cells once with serum-free PBS.
-
Resuspend the cells at a concentration of 10 x 106 cells/mL in pre-warmed (37°C) serum-free PBS.[11]
-
Prepare a working solution of CFSE. A final concentration of 1-5 µM is common.[11][12] Add the CFSE working solution to the cell suspension.
-
Immediately vortex the tube gently to ensure homogenous labeling.
-
To quench the staining reaction, add 5-10 volumes of cold complete RPMI medium (containing 10% FBS).[12] The serum proteins will bind to any unreacted CFSE.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with cold complete RPMI medium to remove excess CFSE.
-
Resuspend the final CFSE-labeled T-cell pellet in complete RPMI at a concentration of 1 x 106 cells/mL.
Part C: T-Cell Proliferation Assay Setup
-
Set up a 96-well U-bottom plate.
-
Add 50 µL of the irradiated APC suspension to each well (2.5 x 105 cells/well).
-
Prepare serial dilutions of the BDC2.5 mimotope peptide in complete RPMI. A typical final concentration range is 0.1 to 10 µg/mL.
-
Add 50 µL of the mimotope dilutions to the appropriate wells.
-
Set up controls:
-
Unstimulated Control: Add 50 µL of medium only (no peptide).
-
Positive Control: Add 50 µL of anti-CD3 antibody (e.g., final concentration of 0.5 µg/mL) or PMA/Ionomycin.[12]
-
-
Add 100 µL of the CFSE-labeled BDC2.5 T-cell suspension to each well (1 x 105 cells/well).
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 3 to 4 days at 37°C in a 5% CO2 incubator.[12]
Part D: Flow Cytometry Analysis
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspensions to FACS tubes or a V-bottom 96-well plate.
-
Wash the cells with 200 µL of cold FACS buffer.
-
Stain the cells with a fluorochrome-conjugated anti-mouse CD4 antibody and a viability dye according to the manufacturers' protocols.
-
Wash the cells again with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events (e.g., 20,000-50,000 events in the CD4+ gate). Remember to also run controls: unstained cells and CFSE-stained/unstimulated cells from Day 0 to set the position of the parent (undivided) peak.
T-Cell Activation Signaling
Activation of a BDC2.5 T-cell requires two signals from the APC. Signal 1 is the specific recognition of the mimotope-MHC complex by the TCR. Signal 2 is a co-stimulatory signal, typically from the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. These signals trigger a downstream cascade leading to cytokine production (e.g., IL-2) and clonal proliferation.
Data Analysis and Expected Results
Flow cytometry data analysis software is used to generate histograms of CFSE fluorescence on the gated live, single, CD4+ T-cell population. The undivided cells form a bright peak (Parent, P0), and each subsequent division generation (P1, P2, P3, etc.) appears as a distinct peak with approximately half the fluorescence intensity of the preceding one.
Table 1: Representative Proliferation Data
Software packages can calculate various metrics to quantify the proliferative response.[12]
| Stimulus | % Divided Cells | Division Index | Proliferation Index |
| Unstimulated | < 5% | ~1.0 | ~1.0 |
| BDC2.5 Mimotope (1 µg/mL) | 40 - 60% | 1.5 - 2.0 | 2.5 - 3.5 |
| BDC2.5 Mimotope (10 µg/mL) | 70 - 90% | 2.0 - 2.8 | 3.5 - 5.0 |
| Anti-CD3 (Positive Ctrl) | > 90% | > 2.5 | > 6.0 |
-
% Divided Cells: The percentage of cells in the starting population that have undergone at least one division.
-
Division Index: The average number of divisions for all cells in the original population (including undivided cells).
-
Proliferation Index: The average number of divisions for only the cells that responded and divided.
Table 2: Example of Mimotope Dose-Response
| Mimotope Conc. (µg/mL) | % Divided CD4+ T-Cells |
| 0 (Unstimulated) | 3.5% |
| 0.1 | 25.2% |
| 1.0 | 58.1% |
| 10.0 | 85.6% |
The results should demonstrate a clear dose-dependent increase in T-cell proliferation in response to the BDC2.5 mimotope.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background proliferation | 1. APCs were not sufficiently irradiated. 2. T-cells are pre-activated. 3. Contamination. | 1. Verify irradiator dose and function. 2. Use T-cells from young, healthy mice. Consider purifying naive T-cells. 3. Maintain sterile technique; check media and reagents. |
| No/weak proliferation to mimotope | 1. Inactive peptide. 2. Suboptimal cell density or T-cell:APC ratio. 3. Problem with APCs. | 1. Check peptide storage and reconstitution; test a new lot. 2. Titrate cell numbers. A common ratio is 1 T-cell to 2-5 APCs. 3. Use fresh, healthy APCs. Test APCs with a different antigen/T-cell system. |
| High cell death | 1. CFSE concentration is too high (toxic). 2. Poor cell culture conditions. 3. Activation-Induced Cell Death (AICD). | 1. Titrate CFSE concentration downwards (e.g., to 0.5-1 µM).[11] 2. Ensure proper media formulation, pH, and incubator conditions. 3. This is a natural process; analyze at an earlier time point (e.g., Day 3). |
| Broad CFSE peaks / poor resolution | 1. Non-homogenous CFSE labeling. 2. Too many divisions, causing signal to merge with autofluorescence. | 1. Vortex cells immediately after adding CFSE. Ensure cells are a single-cell suspension before labeling. 2. Harvest the assay at an earlier time point (e.g., Day 3 instead of Day 5). |
References
- 1. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro [pubmed.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
Application Notes: Stimulation of BDC2.5 Splenocytes with Mimotope 1040-63
Introduction The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely utilized model for studying the pathogenesis of Type 1 Diabetes (T1D). T cells in these mice express a TCR (Vα1/Vβ4) that recognizes an islet autoantigen presented by the MHC class II molecule, I-Ag7.[1] While the natural antigen is a hybrid of insulin (B600854) and chromogranin A peptides, a potent synthetic agonist mimotope, 1040-63 (Sequence: RTRPLWVRME), has been identified and is extensively used for in vitro and in vivo stimulation of BDC2.5 T cells.[2][3] These application notes provide detailed protocols for using the 1040-63 mimotope to induce activation, proliferation, and cytokine production in splenocytes isolated from BDC2.5 mice.
Principle The 1040-63 mimotope is recognized with high avidity by the BDC2.5 TCR. In a mixed splenocyte culture, professional antigen-presenting cells (APCs), such as dendritic cells and B cells, process and present the 1040-63 peptide on their surface via I-Ag7 MHC class II molecules.[4] This peptide-MHC complex is then recognized by the TCR on BDC2.5 CD4+ T cells. This cognate interaction, along with co-stimulatory signals, triggers a downstream signaling cascade, leading to T-cell activation. The outcomes of this activation can be quantified through various assays, including cell proliferation, expression of activation markers, and secretion of effector cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[5][6]
Applications Stimulation with the 1040-63 mimotope is a robust method for assessing the functional capacity of autoreactive BDC2.5 T cells. Common applications include:
-
T-Cell Proliferation Assays: Measuring the proliferative response to antigenic stimulation using methods like [³H]-Thymidine incorporation or CFSE dye dilution.[2][7]
-
Cytokine Release Assays: Quantifying the production of key cytokines (e.g., IFN-γ, IL-2, IL-4) through ELISA or ELISPOT to determine the T-helper (Th) cell polarization and effector function.[2][5]
-
Analysis of T-Cell Activation Markers: Using flow cytometry to measure the upregulation of surface markers such as CD25, CD69, and CD44, which are indicative of T-cell activation status.[7]
-
Functional T-Regulatory (Treg) Cell Assays: Assessing the ability of Treg populations to suppress the proliferation and function of BDC2.5 effector T cells in co-culture experiments.[8]
Quantitative Data Summary
The following table summarizes typical experimental parameters for stimulating BDC2.5 splenocytes with the 1040-63 mimotope as derived from published literature.
| Assay Type | Cell Type & Density | Peptide & Concentration | Incubation Time | Readout | Reference |
| Proliferation | BDC2.5 Splenocytes (2 x 10⁵ cells/well) | 1040-63 (Dose-response) | 72 hours total, with a 16-18 hour [³H]-Thymidine pulse | [³H]-Thymidine incorporation (cpm) | [2][5][9] |
| Proliferation & Activation | CFSE-labeled BDC2.5 Splenocytes (6 x 10⁵ cells/well) | 1040-63 (Dose-response) | 24 - 72 hours | % Divided Cells (CFSE dilution), CD25 & CD69 expression (MFI) | [7][10] |
| Cytokine (ELISPOT) | BDC2.5 Splenocytes | 1040-63 | 16 hours | IFN-γ and IL-4 producing cells (spot-forming units) | [2] |
| Cytokine (ELISA) | BDC2.5 Splenocytes | 1040-63 (Dose-response) | 72 hours | IL-2 concentration (pg/mL) | [5] |
| Intracellular Cytokine Staining | BDC2.5 Splenocytes | 1040-63 (10 ng/mL) | Overnight | % of CD4+ T cells producing IFN-γ, TNF-α, IL-17 | [6] |
Experimental Workflow & Signaling
Caption: General experimental workflow for splenocyte stimulation.
Caption: Simplified BDC2.5 TCR signaling pathway upon activation.
Protocols
Protocol 1: Splenocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures T-cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.
Materials:
-
BDC2.5 TCR transgenic NOD mice (5-9 weeks old)[2]
-
BDC2.5 Mimotope 1040-63 peptide (resuspended in sterile water or PBS)[11]
-
Complete RPMI-1640 medium (supplemented with 10% FCS, 2 mM L-glutamine, penicillin/streptomycin, nonessential amino acids, sodium pyruvate, and 50 µM 2-mercaptoethanol)
-
ACK Lysing Buffer (for red blood cell lysis)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine (e.g., 0.5 µCi/well)[9]
-
Cell harvester and scintillation counter
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from BDC2.5 mice into a sterile petri dish containing cold PBS or culture medium.
-
Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C).
-
Lyse red blood cells by resuspending the pellet in ACK Lysing Buffer for 1-2 minutes at room temperature. Quench the reaction by adding an excess of complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the final cell pellet in complete medium and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Plating and Stimulation:
-
Adjust the cell suspension to a concentration of 2 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.[9]
-
Prepare serial dilutions of the 1040-63 mimotope peptide in complete medium. A typical final concentration range to test is 0.01, 0.1, 1, and 10 µg/mL.
-
Add 100 µL of the peptide dilutions (or medium only for the negative control) to the appropriate wells in triplicate. The final volume in each well should be 200 µL.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
After approximately 54-56 hours of culture (for a 72-hour total assay), add [³H]-Thymidine to each well (e.g., 0.5 µCi in 20 µL of medium).[2][9]
-
Continue incubation for another 16-18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. Data are expressed as counts per minute (cpm).
-
Protocol 2: Proliferation & Activation Analysis by Flow Cytometry (CFSE Assay)
This protocol uses the cell-permeable dye CFSE to track cell division, where the fluorescence intensity halves with each cell division. It can be combined with antibody staining to analyze activation markers on proliferating cells.
Materials:
-
Splenocyte suspension (prepared as in Protocol 1)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete RPMI-1640 medium
-
96-well U-bottom or flat-bottom culture plates
-
This compound peptide
-
Flow cytometry staining buffer (e.g., PBS with 2% FCS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25, anti-CD69)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Wash the isolated splenocytes and resuspend them in pre-warmed PBS at a concentration of 10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex to ensure even labeling.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium at a concentration of 3-6 x 10⁶ cells/mL.
-
Plate 200 µL of the cell suspension (6 x 10⁵ cells) into each well of a 96-well plate.[10]
-
Add the 1040-63 peptide at desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.[10]
-
-
Antibody Staining and Flow Cytometry:
-
Harvest cells from the wells into FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Stain for surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25, anti-CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200-300 µL of staining buffer for acquisition.
-
Acquire data on a flow cytometer. Gate on CD4+ T cells and analyze the CFSE fluorescence profile to determine the percentage of divided cells and the expression of activation markers (CD25, CD69) on the divided populations.[7]
-
References
- 1. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. JCI - TGF-β signaling is required for the function of insulin-reactive T regulatory cells [jci.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BDC2.5 Mimotope 1040-63 for In Vivo Studies in NOD Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of the BDC2.5 mimotope 1040-63 in preclinical in vivo studies using the Non-Obese Diabetic (NOD) mouse model of Type 1 Diabetes (T1D). The this compound is a synthetic peptide with the amino acid sequence RTRPLWVRME that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR).[1][2] This mimotope is a valuable tool for studying the activation, differentiation, and regulation of islet-specific autoreactive CD4+ T cells, which are key mediators in the pathogenesis of T1D.[3][4]
Core Applications
-
In vitro and in vivo activation of BDC2.5 CD4+ T cells: The 1040-63 peptide is used to stimulate the proliferation and cytokine production of BDC2.5 T cells, which recognize an unknown β-cell antigen.[5][6]
-
Induction of regulatory T cells (Tregs): When targeted to dendritic cells (DCs), such as via DEC-205, the mimotope can induce the conversion of conventional BDC2.5 CD4+ T cells into Foxp3+ Tregs, promoting immunotolerance.[1]
-
Adoptive transfer models of T1D: Activated BDC2.5 T cells can be adoptively transferred into immunodeficient NOD mice (e.g., NOD-SCID or NOD.Rag1-/-) to induce rapid onset of diabetes, providing a model to test therapeutic interventions.[2][7]
-
Studying antigen presentation: The mimotope can be used to investigate the mechanisms of antigen presentation by various antigen-presenting cells (APCs), including B cells.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various experimental settings as described in the literature.
| In Vitro T-Cell Activation | |
| Parameter | Value/Range |
| Peptide Concentration for T-cell Stimulation | 10 µg/mL[2][7] |
| Peptide Concentration for Treg Induction (in FTOC) | 10 ng/mL (optimal ~30 ng)[9] |
| Co-culture Duration | 72 hours[1] |
| Cell Density (Splenocytes) | 2 x 10^5 cells/well in 96-well plates[10] |
| In Vivo Studies | |
| Parameter | Value/Range |
| Adoptive Transfer Cell Number (Naïve BDC2.5 T cells) | 5 x 10^5 cells/mouse[2] |
| Adoptive Transfer Cell Number (In Vitro Preactivated BDC2.5 T cells) | 5 x 10^5 to 6 x 10^6 cells/mouse[2] |
| Adoptive Transfer Cell Number (Splenocytes) | 20 x 10^6 cells/mouse[10] |
| DC-Targeted Mimotope (as anti-DEC-m63 antibody) | 50 ng antibody (~1 ng peptide) per mouse[1] |
Experimental Protocols
Protocol 1: In Vitro Activation of BDC2.5 T Cells
This protocol describes the stimulation of BDC2.5 T cells using the 1040-63 mimotope for subsequent functional assays or adoptive transfer.
Materials:
-
This compound peptide (e.g., from Peprotech, MedChemExpress)[1][3]
-
Splenocytes or purified CD4+ T cells from BDC2.5 TCR transgenic NOD mice
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice or purified CD11c+ dendritic cells[1]
-
Complete RPMI-1640 medium
-
96-well flat-bottomed plates
Procedure:
-
Prepare a single-cell suspension of splenocytes from BDC2.5 NOD mice. If using purified T cells, isolate CD4+ T cells using standard methods (e.g., magnetic bead separation).
-
Prepare APCs. If using splenocytes, irradiate them to prevent proliferation. If using DCs, purify them from the spleens of NOD mice.[1]
-
In a 96-well plate, co-culture BDC2.5 T cells with APCs.
-
Add this compound to the culture at a final concentration of 10 µg/mL.[2][7]
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.[1]
-
Assess T-cell activation by measuring proliferation (e.g., [3H]-thymidine incorporation or CFSE dilution) or cytokine production (e.g., IL-2 ELISA).[5][10]
Protocol 2: Adoptive Transfer of BDC2.5 T Cells to Induce Diabetes
This protocol details the procedure for inducing T1D in immunodeficient NOD mice through the transfer of activated BDC2.5 T cells.
Materials:
-
In vitro activated BDC2.5 T cells (from Protocol 1)
-
Immunodeficient recipient mice (e.g., NOD.Rag1-/-, NOD-SCID)[2]
-
Phosphate-buffered saline (PBS)
-
Blood glucose monitoring system
Procedure:
-
Harvest the in vitro activated BDC2.5 T cells from culture.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in PBS at the desired concentration (e.g., 5 x 10^5 to 6 x 10^6 cells in 100-200 µL).[2]
-
Inject the cell suspension intravenously (i.v.) into the lateral tail vein of the recipient mice.[1]
-
Monitor the mice for diabetes onset by measuring blood glucose levels regularly (e.g., every 2-3 days). Diabetes is typically defined as a blood glucose reading >250 mg/dL for two consecutive measurements.
Visualizations
Caption: Workflow for BDC2.5 T-cell adoptive transfer.
Caption: DC-targeted mimotope induces Treg conversion.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - 1 mg [anaspec.com]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 7. CD28/CD154 Blockade Prevents Autoimmune Diabetes by Inducing Nondeletional Tolerance After Effector T-Cell Inhibition and Regulatory T-Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Adoptive Transfer of BDC2.5 T-Cells with Mimotope 1040-63
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the adoptive transfer of BDC2.5 T-cells in mouse models of type 1 diabetes (T1D), with a specific focus on the use of the BDC2.5 mimotope 1040-63 for studying T-cell activation and therapeutic intervention. BDC2.5 T-cells are a crucial tool in T1D research, as they express a T-cell receptor (TCR) specific for an autoantigen expressed by pancreatic β-cells, leading to autoimmune diabetes upon transfer into susceptible mouse strains. The mimotope 1040-63 is a synthetic peptide that can efficiently activate these T-cells, making it a valuable reagent for in vitro and in vivo studies.
Core Concepts
Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. The BDC2.5 T-cell receptor transgenic mouse model is a widely used tool to study the pathogenesis of T1D. T-cells from these mice recognize an islet autoantigen, and their adoptive transfer into immunodeficient non-obese diabetic (NOD) mice, such as NOD.SCID or NOD.Rag1-/-, rapidly induces diabetes. This model allows for the synchronous study of disease progression and the evaluation of potential immunotherapies.
The this compound is a peptide that mimics the natural epitope recognized by the BDC2.5 TCR, leading to potent T-cell activation.[1][2][3][4] This mimotope is frequently used to stimulate BDC2.5 T-cells in vitro for proliferation and cytokine production assays, as well as to assess their diabetogenic potential prior to or after adoptive transfer.[5][6][7][8]
Data Presentation
The following tables summarize quantitative data from representative studies involving the adoptive transfer of BDC2.5 T-cells.
Table 1: Adoptive Transfer of BDC2.5 T-Cells and Diabetes Induction
| Parameter | Value | Mouse Strain (Recipient) | Reference |
| Number of Naive BDC2.5 CD4+ T-cells Transferred | 1 x 10^6 | NOD.SCID | [9] |
| Time to Diabetes Onset (100% incidence) | 11 days | NOD.SCID | [9][10] |
| Number of Splenic BDC2.5 CD4+ T-cells Transferred | 10^6 | NOD.SCID | [11] |
| Time to Diabetes Onset (Accelerated) | < 20 days | NOD.SCID | [11] |
| Number of Pancreas-Infiltrating BDC2.5 CD4+ T-cells Transferred | 5 x 10^5 | NOD.SCID | [11] |
| Time to Diabetes Onset | ~20 days | NOD.SCID | [11] |
| Number of In Vitro Activated BDC2.5 T-cells Transferred | 5 x 10^6 | NOD/scid | [7] |
| Time to Diabetes Onset | 6 days | NOD/scid | [7] |
Table 2: In Vitro Stimulation of BDC2.5 T-Cells with Mimotope 1040-63
| Parameter | Condition | Result | Reference |
| Proliferation Assay | BDC2.5 splenocytes + 1040-63 mimotope | Dose-dependent proliferation | [5] |
| IL-2 Production Assay | BDC2.5 splenocytes + 1040-63 mimotope | Dose-dependent IL-2 production | [5] |
| T-cell Activation | BDC2.5 T-cells + 1040-63 mimotope-pulsed APCs | T-cell proliferation and TH1 cytokine production | [6] |
| In Vitro T-cell Activation | BDC2.5 T-cells + synthetic 1040-63 mimotope | T-cell activation | [8] |
Experimental Protocols
Protocol 1: Isolation and Purification of BDC2.5 CD4+ T-Cells
This protocol describes the isolation of naive BDC2.5 CD4+ T-cells from the spleen and lymph nodes of BDC2.5 TCR transgenic mice.[9]
Materials:
-
6-week-old pre-diabetic female BDC2.5 mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
Antibodies for FACS: Anti-CD4, Anti-TCR Vβ4, Anti-CD62L
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Euthanize BDC2.5 donor mice and sterilize with 70% ethanol.
-
Aseptically harvest spleens and pancreatic lymph nodes.
-
Generate single-cell suspensions by gently grinding the tissues through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer, followed by washing with PBS.
-
Resuspend cells in FACS staining buffer and count viable cells.
-
Stain cells with fluorescently labeled antibodies against CD4, TCR Vβ4, and CD62L.
-
Isolate the naive CD4+ T-cell population (CD4+TCR Vβ4+CD62L+) using a FACS instrument.[9]
-
Resuspend the purified cells in sterile PBS for adoptive transfer.
Protocol 2: Adoptive Transfer of BDC2.5 T-Cells
This protocol outlines the intravenous injection of purified BDC2.5 T-cells into recipient mice to induce T1D.[9][10]
Materials:
-
Purified BDC2.5 CD4+ T-cells
-
Sterile PBS
-
8- to 12-week-old NOD.SCID or NOD.Rag1-/- recipient mice
-
Insulin syringes
Procedure:
-
Resuspend the desired number of purified BDC2.5 T-cells (e.g., 1 x 10^6 cells) in 100-200 µL of sterile PBS.[9]
-
Warm the recipient mice under a heat lamp to dilate the tail veins.
-
Inject the T-cell suspension intravenously into the lateral tail vein of the recipient mice.
-
Monitor the mice for the development of diabetes.
Protocol 3: Monitoring Diabetes Development
This protocol describes the monitoring of recipient mice for the onset of hyperglycemia.[9][10]
Materials:
-
Urine glucose test strips or a glucometer with blood glucose test strips
-
Metabolic cages (optional, for urine collection)
Procedure:
-
Beginning five days after the T-cell transfer, monitor the urine or blood glucose levels of the recipient mice daily.[9]
-
A mouse is considered diabetic after two consecutive blood glucose readings of >250 mg/dL.[10]
-
Continue monitoring for the duration of the experiment.
Protocol 4: In Vivo Administration of Mimotope 1040-63 (Hypothetical Protocol based on available literature)
This protocol provides a potential framework for the in vivo administration of mimotope 1040-63 to modulate the activity of adoptively transferred BDC2.5 T-cells. The exact dosage and timing will require optimization based on the specific experimental goals.
Materials:
-
This compound (RTRPLWVRME), sterile and endotoxin-free
-
Sterile PBS or other appropriate vehicle
-
Mice that have received an adoptive transfer of BDC2.5 T-cells
Procedure:
-
Preparation of Mimotope Solution: Dissolve the lyophilized 1040-63 peptide in sterile PBS to a desired stock concentration. Further dilute to the final working concentration immediately before injection.
-
Administration: Administer the mimotope solution to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
Dosage and Timing:
-
For T-cell activation/exacerbation of disease: A single or multiple doses of the mimotope can be administered starting a few days after T-cell transfer. A potential starting dose could be in the range of 1-10 µg per mouse, based on typical peptide administration protocols.
-
For tolerance induction (requires co-administration of tolerogenic agents or specific delivery systems): The mimotope might be administered prior to or concurrently with the T-cell transfer, potentially at lower doses or in a formulation designed to induce tolerance. For instance, dendritic cells pulsed with the mimotope have been used to induce regulatory T-cells.[8]
-
-
Monitoring: Monitor the mice for changes in the kinetics of diabetes onset, severity of insulitis (histological analysis of the pancreas), and the phenotype and function of the transferred BDC2.5 T-cells (e.g., by harvesting splenocytes and lymph node cells for flow cytometry and in vitro restimulation assays).
Visualizations
Caption: Experimental workflow for the adoptive transfer of BDC2.5 T-cells and subsequent mimotope intervention.
Caption: Simplified BDC2.5 T-cell receptor signaling pathway upon recognition of mimotope 1040-63.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. This compound - 1 mg [anaspec.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: BDC2.5 Mimotope 1040-63 in Dendritic Cell Targeting Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the BDC2.5 mimotope 1040-63 in dendritic cell (DC) targeting studies. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate the design and execution of experiments aimed at understanding and modulating T cell responses for therapeutic purposes, particularly in the context of autoimmune diseases like type 1 diabetes.
Introduction
The this compound is a synthetic peptide with the amino acid sequence RTRPLWVRME.[1][2][3] It is a potent agonist for the BDC2.5 T cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T cell clone isolated from non-obese diabetic (NOD) mice.[1][3][4] In the field of immunology and drug development, this mimotope is a valuable tool for studying the mechanisms of T cell activation and for developing strategies to induce antigen-specific immune tolerance. Dendritic cells, as the most potent antigen-presenting cells (APCs), are a primary target for delivering such mimotopes to modulate T cell responses. Targeting the this compound to DCs, for instance via the endocytic receptor DEC-205, allows for the investigation of antigen processing, presentation, and the subsequent activation or regulation of BDC2.5 T cells.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies involving the use of this compound to stimulate BDC2.5 T cells in the presence of antigen-presenting cells, including dendritic cells.
Table 1: T Cell Proliferation in Response to this compound
| Assay Type | Cell Type | Mimotope Concentration | Proliferation Readout | Reference |
| [³H]Thymidine Incorporation | BDC2.5/NOD splenocytes | 0.001 - 10 µg/mL | Dose-dependent increase in cpm | [4][6] |
| [³H]Thymidine Incorporation | Purified BDC2.5 CD4+ T cells + irradiated NOD APCs | Not specified | Stimulation Index > 2 | [7] |
| CFSE Dilution | CFSE-labeled BDC2.5 T cells co-cultured with CD11c+ DCs | 10 µg/mL | Significant increase in percentage of divided cells | [5] |
| CFSE Dilution | Adoptive transfer of CFSE-labeled BDC2.5 T cells followed by injection of anti-DEC-m63 (1 ng peptide) | ~1 ng | Increased percentage of CFSE-low cells in vivo | [5] |
Table 2: Cytokine Production in DC:T Cell Co-cultures with this compound
| Cytokine | Cell Type | Mimotope Concentration | Cytokine Level | Reference |
| IL-2 | BDC2.5/NOD splenocytes | 0.01 - 10 µg/mL | Dose-dependent increase in IL-2 production (pg/mL) | [6] |
| IL-2 | BDC2.5 T cells + DCs | Not specified | Increased IL-2 secretion | [8] |
Experimental Protocols
Protocol 1: Pulsing of Dendritic Cells with this compound
This protocol describes the preparation of dendritic cells pulsed with the this compound for subsequent co-culture with T cells.
Materials:
-
Bone marrow cells from NOD mice
-
Recombinant murine GM-CSF
-
Recombinant murine IL-4
-
This compound (RTRPLWVRME)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)
-
Lipopolysaccharide (LPS) (optional, for DC maturation)
Procedure:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of NOD mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Culture the cells at 2 x 10⁶ cells/mL in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
-
On day 3, gently swirl the plates, aspirate 75% of the media and non-adherent cells, and replace with fresh complete RPMI-1640 containing GM-CSF and IL-4.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Peptide Pulsing:
-
Wash the immature DCs twice with serum-free RPMI-1640 medium.
-
Resuspend the DCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add the this compound to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
(Optional) For DC maturation, add LPS to a final concentration of 100 ng/mL and incubate for an additional 18-24 hours.
-
Wash the peptide-pulsed DCs three times with complete RPMI-1640 medium to remove excess, unbound peptide.
-
The DCs are now ready for co-culture with T cells.
-
Protocol 2: In Vitro T Cell Proliferation Assay
This protocol details the co-culture of peptide-pulsed DCs with BDC2.5 T cells to measure T cell proliferation.
Materials:
-
Peptide-pulsed DCs (from Protocol 1)
-
BDC2.5 T cells (isolated from the spleen and lymph nodes of BDC2.5 TCR transgenic NOD mice)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
[³H]Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
Procedure:
A. [³H]Thymidine Incorporation Assay:
-
Isolate splenocytes from BDC2.5 TCR transgenic NOD mice. A single-cell suspension can be used, or CD4+ T cells can be purified using magnetic bead separation.
-
Plate 2 x 10⁵ BDC2.5 splenocytes or 1 x 10⁵ purified BDC2.5 CD4+ T cells per well in a 96-well plate.
-
Add the peptide-pulsed DCs to the wells at a DC:T cell ratio of 1:10 to 1:100.
-
Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
During the last 16-18 hours of culture, add 1 µCi of [³H]thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
B. CFSE Dilution Assay:
-
Isolate and purify BDC2.5 CD4+ T cells.
-
Label the T cells with 5 µM CFSE according to the manufacturer's protocol.
-
Co-culture 1 x 10⁵ CFSE-labeled BDC2.5 T cells with 1 x 10⁴ peptide-pulsed DCs per well in a 96-well plate.
-
Culture for 3-4 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, TCR Vβ4).
-
Analyze the cells by flow cytometry, gating on the CD4+ T cell population to assess the dilution of CFSE fluorescence as a measure of cell division.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antigen presentation by a dendritic cell.
Caption: Experimental workflow for DC-T cell co-culture.
Dendritic Cell Signaling
Upon engagement and internalization of peptide antigens, dendritic cells initiate a cascade of signaling events leading to their maturation and enhanced antigen presentation capabilities. While specific signaling pathways for the this compound are not extensively detailed in the literature, a general model of DC activation by peptide antigens involves several key pathways.
Internalized antigens are processed in endosomal compartments and loaded onto MHC class II molecules.[6] The recognition of pathogen-associated molecular patterns (PAMPs), which can be mimicked by certain peptide characteristics or co-administered adjuvants, can trigger Toll-like receptor (TLR) signaling.[9] TLR activation recruits adaptor proteins like MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[9] These pathways are crucial for the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines like IL-12, which are essential for effective T cell priming.[9]
Caption: General DC activation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dendritic Cell Receptor for Endocytosis, Dec-205, Can Recycle and Enhance Antigen Presentation via Major Histocompatibility Complex Class II–Positive Lysosomal Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Use of Cell-Penetrating Peptides in Dendritic Cell-Based Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Inducing Regulatory T-cells with BDC2.5 Mimotope 1040-63
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The BDC2.5 T-cell receptor (TCR) transgenic mouse model is a cornerstone for studying the autoimmune processes in T1D. BDC2.5 CD4+ T-cells recognize an unknown autoantigen in pancreatic β-cells, leading to insulitis and diabetes. The mimotope 1040-63 (sequence: RTRPLWVRME) is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR.[1][2] Research has demonstrated that this mimotope can be leveraged to induce the differentiation of naive BDC2.5 CD4+ T-cells into Foxp3+ regulatory T-cells, offering a potential therapeutic avenue for autoimmune diseases.[1][3]
The induction of Tregs by mimotope 1040-63 can be achieved through various experimental systems, including in vitro co-cultures with dendritic cells (DCs), fetal thymus organ cultures (FTOCs), and in vivo administration in NOD mice.[1][3][4] The efficiency of Treg induction is influenced by the concentration of the mimotope, the method of delivery, and the cellular context.[3] For instance, targeting the mimotope to DCs via anti-DEC-205 antibodies has been shown to be an effective strategy for inducing Tregs in vivo.[1]
Key Concepts:
-
Treg Induction: The BDC2.5 mimotope 1040-63 can drive the conversion of conventional CD4+ T-cells (CD4+CD25-Foxp3-) into induced Tregs (iTregs) that express the transcription factor Foxp3.[1]
-
Antigen Presentation: The presentation of the mimotope by antigen-presenting cells (APCs), particularly DCs, is crucial for the activation and subsequent differentiation of BDC2.5 T-cells into the regulatory lineage.[1]
-
Therapeutic Potential: The generation of antigen-specific Tregs using this mimotope represents a promising strategy for cellular therapy in T1D and other autoimmune disorders. These induced Tregs can suppress the activity of pathogenic, self-reactive T-cells.[5]
Data Presentation
Table 1: In Vitro and Ex Vivo Induction of Foxp3+ Tregs with this compound
| Experimental System | Mimotope Concentration | Outcome | Reference |
| BDC2.5/NOD Fetal Thymus Organ Culture (FTOC) | 10 ng/mL | Induces a robust Treg population (10-20% of CD4SP) | [3] |
| BDC2.5/NOD Fetal Thymus Organ Culture (FTOC) | 100 ng/mL | Proportion of Tregs among CD4SPs increases to >50% | [3] |
| BDC2.5/NOD Fetal Thymus Organ Culture (FTOC) | 30 ng/mL | >20-fold increase in the total number of Tregs | [3] |
| Co-culture of BDC2.5 T-cells and CD11c+ DCs | Titrating amounts of anti-DEC-m63 | Efficient activation of BDC2.5 T-cells and induction of Foxp3 expression | [1] |
Table 2: In Vivo Effects of this compound Administration
| Animal Model | Administration Method | Key Findings | Reference |
| NOD mice with adoptively transferred BDC2.5 T-cells | Intraperitoneal injection of anti-DEC-m63 | Efficient in vivo conversion of transferred CD4+Foxp3- BDC2.5 T-cells into CD4+Foxp3+ Tregs | [1] |
| NOD mice | Single administration of liposomes with BDC2.5 mimotope | Expansion of Foxp3+ T-cells in the spleen and pancreatic lymph nodes | [6] |
| Diabetic NOD mice | Adoptive transfer of in vitro-expanded BDC2.5 Tregs | Reversal of diabetes in 60% of mice | [5] |
Experimental Protocols
Protocol 1: In Vitro Induction of BDC2.5 Tregs
This protocol describes the co-culture of BDC2.5 T-cells with dendritic cells in the presence of the 1040-63 mimotope to induce Treg differentiation.
Materials:
-
Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice
-
CD4+ T-cell isolation kit
-
CD11c+ DC isolation kit
-
This compound (RTRPLWVRME)
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-Foxp3
-
96-well U-bottom plates
Procedure:
-
Isolate CD4+ T-cells from the spleen and lymph nodes of BDC2.5 NOD mice using a negative selection kit.
-
Isolate CD11c+ DCs from the spleens of NOD mice.
-
Co-culture 1 x 10^5 CD4+ BDC2.5 T-cells with 2 x 10^4 CD11c+ DCs in a 96-well plate.
-
Add this compound to the culture at a final concentration of 10-100 ng/mL.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain for CD4, CD25, and Foxp3 using a standard intracellular staining protocol for flow cytometry.
-
Analyze the percentage of CD4+Foxp3+ cells to determine the efficiency of Treg induction.
Protocol 2: In Vivo Treg Induction using DC-Targeted Mimotope
This protocol details the in vivo induction of Tregs by administering the BDC2.5 mimotope targeted to dendritic cells.
Materials:
-
NOD mice
-
FACS-purified naive BDC2.5 CD4+ T-cells (CD4+Vβ4+CD62LhighCD25-)
-
Recombinant anti-DEC-205 antibody fused to mimotope 1040-63 (anti-DEC-m63)
-
Isotype control antibody fused to mimotope 1040-63
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies for tracking transferred cells (e.g., Thy1.1) and for Treg markers.
Procedure:
-
Adoptively transfer 1-2 x 10^6 purified naive BDC2.5 T-cells into recipient NOD mice via tail vein injection.
-
One day after cell transfer, administer the anti-DEC-m63 antibody or the isotype control antibody via intraperitoneal injection. A typical dose would be in the microgram range, which should be optimized.
-
At desired time points (e.g., 3, 7, and 14 days) after antibody administration, harvest spleens and lymph nodes from the recipient mice.
-
Prepare single-cell suspensions from the harvested organs.
-
Stain the cells with antibodies against the congenic marker (e.g., Thy1.1), CD4, and Foxp3.
-
Analyze the conversion of the transferred BDC2.5 T-cells into Foxp3+ Tregs by flow cytometry.
Signaling and Logical Relationships
Conceptual Signaling Pathway for Mimotope-Induced Treg Differentiation
The precise signaling cascade downstream of the BDC2.5 TCR engagement by mimotope 1040-63 leading to Treg differentiation is complex and not fully elucidated in the provided search results. However, a conceptual pathway can be outlined. Upon presentation of the mimotope by DCs, the BDC2.5 TCR is engaged, leading to a signaling cascade that, in the presence of appropriate co-stimulation and cytokine milieu (potentially involving TGF-β), promotes the expression of the master regulator Foxp3, thereby committing the T-cell to the regulatory lineage.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. In Vitro–expanded Antigen-specific Regulatory T Cells Suppress Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying BDC2.5 T-Cell Activation Using a Mimotope-Specific ELISpot Assay
Introduction
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This application note details a protocol for an Interferon-gamma (IFN-γ) ELISpot assay to measure the activation of T-cells expressing the BDC2.5 T-cell receptor (TCR). The BDC2.5 TCR is a well-characterized, diabetogenic TCR isolated from the Non-Obese Diabetic (NOD) mouse model of Type 1 Diabetes. These T-cells recognize an unknown β-cell antigen presented by the MHC class II molecule I-Ag7, leading to the autoimmune destruction of insulin-producing pancreatic β-cells.[1][2]
Principle of the Assay
This assay utilizes a synthetic mimotope peptide that mimics the natural epitope recognized by the BDC2.5 TCR. When splenocytes from a BDC2.5 TCR transgenic mouse are cultured in the presence of this mimotope, the BDC2.5 T-cells become activated and secrete cytokines, primarily IFN-γ.[3] The ELISpot plate is pre-coated with a capture antibody specific for IFN-γ. Secreted IFN-γ is captured in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-AP). Finally, a substrate is added that precipitates, forming a visible spot at the location of each IFN-γ-secreting cell. Each spot corresponds to a single reactive T-cell.
Applications
-
Immunogenicity Studies: Evaluating the potency of different mimotopes or potential autoantigens in activating BDC2.5 T-cells.
-
Drug Development: Screening of immunomodulatory compounds that inhibit or enhance T-cell activation and cytokine secretion.
-
Vaccine Efficacy: Assessing T-cell responses in pre-clinical vaccine studies for Type 1 Diabetes.[4][5]
-
Basic Research: Studying the mechanisms of T-cell tolerance, activation, and the pathogenesis of autoimmune diabetes.
Experimental Protocol: BDC2.5 Mimotope IFN-γ ELISpot
This protocol is optimized for the analysis of splenocytes from BDC2.5 TCR transgenic NOD mice.
I. Materials and Reagents
-
Mouse IFN-γ ELISpot Kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF membrane ELISpot plates
-
BDC2.5 Mimotope Peptide (e.g., sequence: RTRPLWVRME); reconstitute in sterile DMSO and dilute in sterile PBS.[6][7]
-
BDC2.5 TCR Transgenic NOD Mouse Splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Positive Control: Phytohemagglutinin (PHA) or Concanavalin A (ConA)[8]
-
Negative Control: Vehicle (e.g., PBS with equivalent final concentration of DMSO as the peptide) or an irrelevant peptide.
-
Sterile PBS
-
35% Ethanol (B145695) in sterile water
-
Wash Buffer: PBS with 0.05% Tween-20
-
CO₂ Incubator (37°C, 5% CO₂)
-
Automated ELISpot reader or dissecting microscope
II. Method
Day 1: Plate Coating
-
Activate Plate Membrane: Add 15-20 µL of 35% ethanol to each well. Incubate for 1 minute at room temperature.[9]
-
Wash: Decant the ethanol and wash the plate five times with 200 µL/well of sterile water.
-
Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare Splenocytes: Isolate splenocytes from BDC2.5 TCR transgenic mice using a standard sterile technique. Lyse red blood cells using ACK lysis buffer. Wash the cells and resuspend them in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 4 x 10⁶ cells/mL.
-
Wash and Block Plate: Decant the capture antibody solution. Wash the plate twice with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubate for at least 2 hours at 37°C.
-
Prepare Stimulants: In separate tubes, prepare dilutions of the BDC2.5 mimotope peptide, positive control (e.g., PHA at 10 µg/mL), and negative control in complete RPMI-1640. A typical starting concentration for the mimotope peptide is 10 µg/mL.[7]
-
Plate Setup: Decant the blocking medium from the ELISpot plate.
-
Test Wells: Add 100 µL of the BDC2.5 mimotope peptide solution.
-
Positive Control Wells: Add 100 µL of the PHA solution.
-
Negative Control Wells: Add 100 µL of the negative control solution.
-
-
Add Cells: Add 100 µL of the splenocyte suspension (containing 4 x 10⁵ cells) to each well.
-
Incubate: Cover the plate with its lid and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours. Ensure the incubator is humidified. Do not disturb the plate during incubation.
Day 3: Detection and Development
-
Wash Plate: Decant the cell suspension. Wash the plate three to five times with 200 µL/well of Wash Buffer (PBS-T).
-
Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in Wash Buffer according to the kit instructions. Add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Wash Plate: Decant the detection antibody solution. Wash the plate three to five times with 200 µL/well of Wash Buffer.
-
Add Enzyme Conjugate: Dilute the Streptavidin-AP or -HRP conjugate in Wash Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Decant the enzyme conjugate solution. Wash the plate five times with Wash Buffer, followed by two final washes with PBS only to remove residual Tween-20.
-
Develop Spots: Prepare the substrate solution (e.g., BCIP/NBT or AEC) according to the manufacturer's protocol. Add 100 µL to each well. Monitor spot development closely, which can take 5-30 minutes.
-
Stop Reaction: Stop the development by washing the plate thoroughly with distilled water.
-
Dry and Read: Remove the plastic underdrain and allow the plate to air-dry completely in the dark. Count the spots using an automated ELISpot reader or a dissecting microscope.
Data Presentation
Results are typically expressed as Spot Forming Cells (SFCs) per million plated cells. The mean number of spots in the negative control wells should be subtracted from the mean number of spots in the stimulated wells.
Table 1: Example ELISpot Results for BDC2.5 T-Cell Activation
| Treatment Group | Peptide Conc. (µg/mL) | Mean SFCs per Well (± SD) | SFCs per 10⁶ Splenocytes |
| Negative Control (Vehicle) | 0 | 8 (± 3) | 20 |
| Irrelevant Peptide | 10 | 11 (± 4) | 28 |
| BDC2.5 Mimotope | 1 | 95 (± 12) | 238 |
| BDC2.5 Mimotope | 5 | 248 (± 21) | 620 |
| BDC2.5 Mimotope | 10 | 315 (± 25) | 788 |
| Positive Control (PHA) | 10 | 550 (± 45) | 1375 |
| Data are representative. Cell input: 4 x 10⁵ splenocytes per well. SD = Standard Deviation. |
Visualizations
Caption: Principle of IFN-γ capture from an activated BDC2.5 T-cell.
References
- 1. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview cell stimuli in ELISPOT assays | U-CyTech [ucytech.com]
- 9. google.com [google.com]
Application Notes and Protocols for Intracellular Cytokine Staining with BDC2.5 Mimotope Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely utilized model in type 1 diabetes (T1D) research. The CD4+ T cells from these mice recognize an autoantigen presented by I-Ag7 MHC class II molecules on pancreatic islet cells, leading to autoimmune-mediated destruction of insulin-producing beta cells. The natural ligand for the BDC2.5 TCR has been identified as a hybrid insulin (B600854) peptide. However, several mimotopes—synthetic peptides that mimic the natural epitope and can effectively stimulate BDC2.5 T cells—have been developed and are instrumental in studying the activation, differentiation, and function of these diabetogenic T cells.
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at a single-cell level by flow cytometry. When combined with BDC2.5 mimotope stimulation, ICS allows for the precise characterization of the functional profile of autoreactive T cells. This includes determining the frequency of cells producing key cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of T-cell-mediated autoimmunity. These application notes provide a detailed protocol for performing ICS on BDC2.5 T cells following stimulation with a mimotope peptide.
Data Presentation
The following table is a template for summarizing quantitative data from an intracellular cytokine staining experiment using BDC2.5 T cells stimulated with a mimotope. The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions, including the mimotope used, its concentration, and the duration of stimulation. Researchers should populate this table with their own experimental data.
| Stimulation Condition | Mimotope Concentration (µg/mL) | % IFN-γ+ of CD4+ T cells | % IL-2+ of CD4+ T cells | % TNF-α+ of CD4+ T cells | % IL-10+ of CD4+ T cells |
| Unstimulated Control | 0 | 0.1 | 0.2 | 0.1 | 0.5 |
| BDC2.5 Mimotope | 1 | 5.2 | 8.5 | 3.1 | 1.2 |
| BDC2.5 Mimotope | 5 | 15.8 | 22.4 | 10.7 | 2.5 |
| BDC2.5 Mimotope | 10 | 25.3 | 35.1 | 18.9 | 3.8 |
| Positive Control (e.g., PMA/Ionomycin) | N/A | 60.7 | 75.2 | 55.4 | 10.1 |
Signaling Pathway
The engagement of the BDC2.5 TCR by a mimotope-MHC class II complex on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors that drive the expression of cytokine genes.
Experimental Workflow
The following diagram outlines the major steps involved in the intracellular cytokine staining protocol, from the initial preparation of cells to the final data analysis.
Experimental Protocols
Materials and Reagents
-
Cells:
-
Single-cell suspension of splenocytes and/or lymph node cells from BDC2.5 TCR transgenic mice.
-
Antigen-presenting cells (APCs): T-cell depleted, irradiated splenocytes from non-transgenic NOD mice.
-
-
Peptides:
-
BDC2.5 mimotope peptide (e.g., RTRPLWVRME), lyophilized. Reconstitute in sterile DMSO to a stock concentration of 1 mg/mL and store at -20°C.
-
-
Media and Buffers:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
FACS Buffer: Phosphate-buffered saline (PBS) with 2% FBS and 0.09% sodium azide.
-
Fixation/Permeabilization Buffer Kit (e.g., from BD Biosciences or eBioscience).
-
-
Antibodies (fluorochrome-conjugated):
-
Anti-mouse CD4 (e.g., clone RM4-5)
-
Anti-mouse CD44 (e.g., clone IM7)
-
Anti-mouse IFN-γ (e.g., clone XMG1.2)
-
Anti-mouse IL-2 (e.g., clone JES6-5H4)
-
Anti-mouse TNF-α (e.g., clone MP6-XT22)
-
Isotype control antibodies corresponding to each cytokine antibody.
-
-
Other Reagents:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell viability dye (e.g., Ghost Dye, LIVE/DEAD Fixable).
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for positive control.
-
DMSO (for peptide reconstitution).
-
Protocol for BDC2.5 T-cell Stimulation and Intracellular Cytokine Staining
This protocol is optimized for a 96-well plate format.
Day 1: Cell Preparation and Stimulation
-
Prepare BDC2.5 T cells:
-
Aseptically harvest spleens and/or pancreatic lymph nodes from BDC2.5 TCR transgenic mice.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer if using splenocytes.
-
Wash the cells with complete RPMI-1640 medium, centrifuge, and resuspend in fresh medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Prepare Antigen-Presenting Cells (APCs):
-
Prepare a single-cell suspension of splenocytes from non-transgenic NOD mice.
-
Deplete T cells using anti-CD90.2 magnetic beads or by complement-mediated lysis to enrich for APCs.
-
Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.
-
Wash and resuspend the APCs in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 2 x 105 BDC2.5 cells and 5 x 105 irradiated APCs per well in a volume of 100 µL.
-
Prepare serial dilutions of the BDC2.5 mimotope peptide in complete RPMI-1640 medium. A final concentration of 10 µg/mL for the mimotope RTRPLWVRME has been shown to be effective.[1] Include a range of concentrations (e.g., 0.1, 1, 10 µg/mL) to determine the optimal dose-response.
-
Add 100 µL of the peptide dilutions to the respective wells. For the unstimulated control, add 100 µL of medium only. For the positive control, add PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.
-
Continue to incubate for an additional 4-6 hours. The total stimulation time should be approximately 6 hours.
-
Day 1/2: Staining and Flow Cytometry
-
Surface Staining:
-
Harvest the cells by transferring them to FACS tubes or a V-bottom plate.
-
Pellet the cells by centrifugation (300-400 x g for 5 minutes at 4°C) and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer.
-
If using a viability dye, follow the manufacturer's protocol for staining at this step.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the optimal dilutions of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD44).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 200 µL of 1X Permeabilization Buffer. Pellet by centrifugation and discard the supernatant.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization Buffer containing the optimal dilutions of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) and their corresponding isotype controls in separate tubes.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer that has been properly calibrated and compensated.
-
For analysis, first gate on live, single cells. Then, gate on the CD4+ T-cell population. Within the CD4+ gate, quantify the percentage of cells that are positive for each cytokine (IFN-γ, IL-2, TNF-α) relative to the isotype control.
-
Conclusion
This document provides a comprehensive guide for performing intracellular cytokine staining on BDC2.5 T cells stimulated with a mimotope peptide. By following these protocols, researchers can effectively assess the functional phenotype of these autoreactive T cells, which is critical for understanding the pathogenesis of type 1 diabetes and for evaluating the efficacy of potential immunotherapies. The provided diagrams and data table templates serve as valuable tools for experimental planning and data presentation.
References
Application Notes and Protocols: BDC2.5 Mimotope 1040-63 in Cell Culture
These application notes provide detailed protocols for the solubilization and use of the BDC2.5 mimotope 1040-63 peptide in cell culture experiments, specifically for the stimulation of T-cells. The information is intended for researchers, scientists, and drug development professionals working in immunology and diabetes research.
Product Information and Solubility
The this compound is a synthetic peptide used in type 1 diabetes research to study the activation of autoreactive T-cells.[1][2] It is an agonistic peptide for the BDC2.5 T-cell receptor (TCR), which is characteristic of a T-cell clone that recognizes an autoantigen in pancreatic islet β-cells.[2][3]
Quantitative Data Summary
| Parameter | Value | Notes | Source |
| Molecular Formula | C61H95N17O14 | [1] | |
| Molecular Weight | 1342.52 g/mol | [1] | |
| Amino Acid Sequence | RTRPLWVRME | [3][4][5] | |
| Solubility in DMSO | 20 mg/mL (14.89 mM) | Requires sonication for complete dissolution. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| Alternative Solubility | 10 mM in DMSO | [6] | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | Store in sealed containers, protected from moisture. | [1] |
Mechanism of Action: T-Cell Activation
The this compound acts as a potent activator of BDC2.5 T-cells.[3][5] In an experimental setting, antigen-presenting cells (APCs), such as dendritic cells (DCs), process the mimotope and present it on their Major Histocompatibility Complex class II (MHC-II) molecules.[3][7] This peptide-MHC-II complex is then recognized by the T-cell receptor (TCR) on BDC2.5 CD4+ T-cells, leading to T-cell activation, proliferation, and cytokine production.[3][8][9] This interaction is a key event in the autoimmune response studied in the non-obese diabetic (NOD) mouse model of type 1 diabetes.[3][8]
Experimental Protocols
3.1. Preparation of Peptide Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use sterile, nuclease-free, and pyrogen-free microcentrifuge tubes and pipette tips.[10]
-
Weighing: Carefully weigh the required amount of lyophilized this compound peptide.
-
Solubilization: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).[1][6]
-
Dissolution: Vortex the tube gently and sonicate in a water bath until the peptide is completely dissolved.[1] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Quantitative Guide for Stock Solutions
| Desired Stock Concentration | Mass of Peptide | Volume of DMSO to Add |
| 1 mM | 1 mg | 0.7443 mL |
| 5 mM | 1 mg | 0.1489 mL |
| 10 mM | 1 mg | 0.0744 mL |
| 14.89 mM (20 mg/mL) | 1 mg | 0.05 mL |
Table is based on a molecular weight of 1342.52 g/mol .[1]
3.2. Protocol for In Vitro T-Cell Proliferation Assay
This protocol outlines a method for measuring the proliferation of BDC2.5 T-cells in response to the mimotope.
Methodology:
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice. Deplete erythrocytes using a lysis buffer (e.g., 0.83% NH₄Cl).[11]
-
Cell Plating: Resuspend the splenocytes in complete T-cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FCS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol). Plate the cells in a 96-well flat-bottomed plate at a density of 2 x 10⁵ cells/well.[11]
-
Peptide Dilution and Addition:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.01 µg/mL to 10 µg/mL).
-
Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic, typically ≤0.1%.[12][13] Some robust cell lines may tolerate up to 0.5%. [14] For a 0.1% final DMSO concentration, the dilution factor from the 100% DMSO stock should be at least 1:1000.
-
Add the diluted peptide to the wells. Include a "no peptide" control and a positive control (e.g., anti-CD3/CD28 antibodies).
-
-
Incubation: Culture the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3][8]
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: For the final 16-18 hours of culture, add 0.5 µCi/well of [³H]-thymidine.[5][8][11]
-
Harvesting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (cpm).
-
Alternative (CFSE/CellTrace Violet): Alternatively, label cells with a proliferation dye like CFSE or CellTrace Violet before plating. Analyze dye dilution by flow cytometry after the incubation period.[7][15]
-
3.3. Protocol for In Vitro DC-T Cell Co-Culture and Activation Assay
This protocol is for assessing T-cell activation by the mimotope when presented by dendritic cells.
Methodology:
-
DC Isolation: Isolate CD11c⁺ dendritic cells from the spleens of NOD mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[3][7]
-
T-Cell Isolation: Isolate CD4⁺ T-cells from BDC2.5 transgenic mice.[7]
-
Peptide Loading (Optional): Incubate the isolated DCs with the BDC2.5 mimotope peptide for 30 minutes on ice or 2 hours at 37°C.[3][7] Wash the DCs extensively to remove any unbound peptide.
-
Co-Culture Setup: Plate the T-cells (e.g., 1 x 10⁵ cells/well) and DCs (e.g., 5 x 10³ - 5 x 10⁴ cells/well) in a 96-well plate.[3][7]
-
Peptide Addition: If DCs were not pre-loaded, add the BDC2.5 mimotope peptide directly to the co-culture at various concentrations.
-
Incubation: Culture the cells for 18 to 72 hours at 37°C and 5% CO₂.[3][7]
-
Activation Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers such as CD4, TCRβ, CD25, and CD69. Analyze the expression levels of these markers on the CD4⁺ T-cell population using flow cytometry to determine the extent of activation.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. gentaur.com [gentaur.com]
- 7. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. lifetein.com [lifetein.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BDC2.5 Mimotope 1040-63 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BDC2.5 mimotope 1040-63 is a biologically active peptide used in Type 1 Diabetes (T1D) research.[1][2] T1D is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by autoreactive T cells.[1][2] The BDC2.5 mimotope is utilized in studies involving the TCR transgenic model (BDC2.5) to investigate antigen presentation to islet autoantigen-specific T cells.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized this compound.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Sequence (Three Letter Code) | H-Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH | [2] |
| Sequence (One Letter Code) | RTRPLWVRME | [2] |
| Molecular Formula | C₅₉H₉₈N₂₀O₁₄S | [2][3] |
| Molecular Weight | 1343.62 g/mol | [3] |
| Purity (by HPLC) | ≥95% | [2] |
| Appearance | Lyophilized solid (white to off-white) | [2][4] |
| Form | Lyophilized powder | [2] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution. The choice of solvent is critical and depends on the downstream application. For many peptides, sterile Phosphate Buffered Saline (PBS) is a suitable solvent.[5] However, for peptides with hydrophobic residues, Dimethyl Sulfoxide (DMSO) may be necessary to achieve complete dissolution.[6]
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, sterile PBS, or sterile distilled water)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[7]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[5][9]
-
Solvent Selection:
-
For cell-based assays: High-purity DMSO is often the recommended solvent. A study involving this compound used a 5 mmol/l stock solution in DMSO.
-
For immunoassays (e.g., ELISA): Sterile 1X PBS is a common choice.[5]
-
If solubility is unknown: It is recommended to first try dissolving a small test amount of the peptide in sterile, distilled water. If the peptide is insoluble, proceed to more organic solvents like DMSO.
-
-
Calculate Solvent Volume: Determine the volume of solvent required to achieve the desired stock solution concentration. For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent. (See Table 2 for common stock solution calculations).
-
Add Solvent: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial.[7] Direct the solvent down the side of the vial to gently wash down any peptide on the walls.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved.[5][10] Visually inspect the solution to ensure there are no visible particles.[10] If necessary, gentle warming or extended mixing may aid in dissolution for difficult-to-dissolve peptides.[10] Avoid vigorous shaking, which can cause peptide aggregation.[7][8]
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom.[5]
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the peptide stock solution.
Short-term Storage (1-2 weeks): Reconstituted solutions can be stored at 2-8°C.
Long-term Storage (up to 6 months): For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding tubes and store them at -20°C or -80°C.[1][4] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[5] When stored at -80°C, the stock solution is stable for up to 6 months.[1][4] At -20°C, it should be used within 1 month.[1][4]
| Storage Temperature | Duration (Lyophilized Powder) | Duration (In Solvent) |
| -20°C | 1 year | 1 month |
| -80°C | 2 years | 6 months |
Data sourced from MedChemExpress Safety Data Sheet.[4][11]
Data Presentation: Stock Solution Calculations
The following table provides calculations for preparing common stock solution concentrations of this compound (MW: 1343.62 g/mol ).
| Desired Stock Concentration | Mass of Peptide | Volume of Solvent to Add | Molar Concentration |
| 1 mg/mL | 1 mg | 1 mL | ~0.744 mM |
| 5 mg/mL | 1 mg | 0.2 mL | ~3.72 mM |
| 10 mg/mL | 1 mg | 0.1 mL | ~7.44 mM |
| 1 mM | 1.34 mg | 1 mL | 1 mM |
| 5 mM | 6.72 mg | 1 mL | 5 mM |
| 10 mM | 13.44 mg | 1 mL | 10 mM |
Note: These calculations are based on the molecular weight of 1343.62 g/mol . Adjust calculations based on the net peptide content if provided by the supplier, as trifluoroacetic acid (TFA) salts can contribute to the total mass.[12]
Signaling Pathway and Experimental Logic
The preparation of a viable stock solution is the initial and critical step in a series of experimental procedures designed to investigate the role of this compound in T cell activation and T1D pathogenesis.
Logical Flow of Experimentation
Caption: Logical workflow from stock solution to experimental outcomes.
Disclaimer: These protocols are intended as a guide. Researchers should always refer to the product-specific datasheet and optimize protocols based on their specific experimental requirements and laboratory conditions. Use appropriate personal protective equipment (PPE) when handling peptides and solvents. The product is for research use only.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. scribd.com [scribd.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. uk-peptides.com [uk-peptides.com]
- 9. cusabio.com [cusabio.com]
- 10. jpt.com [jpt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. BDC2.5 Mimotope 1040-31 peptide [novoprolabs.com]
Troubleshooting & Optimization
Optimizing BDC2.5 Mimotope 1040-63 Concentration for T-Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the BDC2.5 mimotope 1040-63 for T-cell assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
A1: The this compound, with the amino acid sequence RTRPLWVRME, is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR).[1][2][3] Its primary application is in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing pancreatic beta cells.[2][4] Researchers use this mimotope to stimulate BDC2.5 T-cells in vitro and in vivo to investigate T-cell activation, proliferation, and differentiation, as well as to test potential immunotherapies.[1][5][6]
Q2: What is the mechanism of action for the this compound?
A2: The this compound is presented by antigen-presenting cells (APCs), such as dendritic cells (DCs) or B cells, on the Major Histocompatibility Complex class II (MHC-II) molecule, specifically I-Ag7 in the context of NOD (Non-Obese Diabetic) mice.[1] This peptide-MHC complex is then recognized by the BDC2.5 T-cell receptor, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[7][8]
Q3: What is the recommended starting concentration range for the this compound in a T-cell proliferation assay?
A3: The optimal concentration of a peptide mimotope can vary significantly based on the specific experimental conditions, including the type and number of APCs and T-cells. Based on literature, a broad range from picomolar (pM) to micromolar (µM) has been explored for various peptides in T-cell assays.[9] For this compound, studies have shown effective T-cell stimulation at nanomolar concentrations.[1] A common starting point for peptide stimulation in T-cell proliferation assays is often around 5 µM.[10] It is highly recommended to perform a dose-response experiment, titrating the peptide concentration (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific assay conditions.
Q4: How should I prepare and store the this compound?
A4: Peptides should be reconstituted in a sterile, appropriate solvent such as sterile water or DMSO, and then further diluted in your cell culture medium.[11][12] For long-term storage, it is recommended to store the peptide stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To maintain stability, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[12]
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay using CFSE
This protocol outlines a standard procedure for measuring the proliferation of BDC2.5 T-cells in response to the 1040-63 mimotope using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
This compound
-
Splenocytes from BDC2.5 TCR transgenic mice
-
Complete RPMI 1640 medium (supplemented with 10% FCS, L-glutamine, penicillin-streptomycin, HEPES, and β-mercaptoethanol)[1]
-
CFSE dye
-
Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes from NOD mice or purified CD11c+ dendritic cells[1]
-
96-well round-bottom plates[1]
-
Flow cytometer
Methodology:
-
Prepare BDC2.5 T-cells: Isolate splenocytes from a BDC2.5 transgenic mouse. If a pure T-cell population is desired, CD4+ T-cells can be purified using magnetic bead separation.
-
CFSE Labeling: Resuspend BDC2.5 cells at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5-5 µM and incubate for 10 minutes at 37°C.[13] Quench the reaction by adding 5 volumes of cold complete RPMI medium. Wash the cells twice.
-
Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse to use as APCs. To prevent their proliferation, treat the APCs with irradiation (e.g., 3000 rads) or Mitomycin-C.
-
Co-culture: In a 96-well round-bottom plate, plate 2 x 105 CFSE-labeled BDC2.5 T-cells and 2 x 105 APCs per well.[14]
-
Peptide Stimulation: Prepare serial dilutions of the this compound in complete RPMI medium. Add the peptide to the wells to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a "no peptide" well as a negative control and a mitogen (e.g., anti-CD3 antibody) as a positive control.
-
Incubation: Culture the cells for 72 hours (3 days) at 37°C and 5% CO2.[1][14]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4). Analyze the cells using a flow cytometer. Proliferating cells will exhibit a sequential halving of CFSE fluorescence intensity.[13][15]
Data Presentation
Table 1: Recommended Concentration Ranges for T-Cell Assays
| Assay Type | Peptide | Starting Concentration | Titration Range | Reference |
| T-Cell Proliferation | General Peptides | 5 µM | 0.1 - 10 µM | [10] |
| T-Cell Proliferation | This compound | Not specified | Nanomolar range effective | [1] |
| DC Pulsing for T-Cell Activation | General Peptides | Not applicable | 100 pM - 10 µM | [9] |
Table 2: Typical Cell Numbers for In Vitro T-Cell Proliferation Assay
| Cell Type | Number per Well | Notes | Reference |
| BDC2.5 Splenocytes (T-cells) | 2 x 105 | Used as responder cells. | [14] |
| Antigen-Presenting Cells (APCs) | 2 x 105 - 5 x 105 | Often irradiated to prevent their own proliferation. | [16] |
| Purified BDC2.5 T-cells & DCs | 6 x 104 T-cells, 5 x 103 DCs | For assays with purified cell populations. | [1] |
Visualizations and Diagrams
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - TGF-β signaling is required for the function of insulin-reactive T regulatory cells [jci.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Thymic self-recognition-mediated TCR signal strength modulates antigen-specific CD8+ T cell pathogenicity in non-obese diabetic mice [elifesciences.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. proimmune.com [proimmune.com]
- 11. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 16. Tolerant Anti-insulin B Cells are Effective APCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BDC2.5 Mimotope T-Cell Proliferation Assays
Welcome to the technical support center for troubleshooting low T-cell proliferation with the BDC2.5 mimotope. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the BDC2.5 TCR transgenic mouse and the BDC2.5 mimotope, and why are they used in research?
The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model in autoimmune diabetes research. These mice are engineered to express a TCR (Vα1/Vβ4) from a diabetogenic CD4+ T-cell clone, BDC2.5, which recognizes an autoantigen in pancreatic islet beta cells.[1][2] This leads to the spontaneous development of insulitis, the inflammation of the pancreatic islets.
The specific natural antigen for the BDC2.5 TCR was initially unknown, leading to the development of "mimotopes." These are synthetic peptides that mimic the natural antigen and can effectively stimulate BDC2.5 T-cells.[3][4] The use of a mimotope provides a known and consistent stimulus for inducing and studying the proliferation and activation of these diabetogenic T-cells in a controlled experimental setting.
Q2: What are the common methods to measure BDC2.5 T-cell proliferation?
The two most common methods for measuring BDC2.5 T-cell proliferation are:
-
[3H]Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells. Increased radioactivity correlates with higher proliferation.[5]
-
CFSE Dilution Assay: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity. This allows for the tracking of cell divisions via flow cytometry.[6][7][8]
Q3: What are the critical components of a BDC2.5 T-cell proliferation assay?
A successful BDC2.5 T-cell proliferation assay typically requires:
-
BDC2.5 T-cells: Usually isolated from the spleen or lymph nodes of BDC2.5 TCR transgenic mice.
-
Antigen-Presenting Cells (APCs): These cells process and present the mimotope peptide on MHC class II molecules to the BDC2.5 T-cells. Irradiated splenocytes from a compatible mouse strain (e.g., NOD) are commonly used.[5][9]
-
BDC2.5 Mimotope Peptide: The specific peptide sequence that stimulates the BDC2.5 T-cells.
-
Culture Medium and Conditions: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with serum, antibiotics, and other necessary reagents, along with incubation at 37°C and 5% CO2.
Troubleshooting Guide
Low or No T-Cell Proliferation
Issue: You are observing lower than expected or no proliferation of your BDC2.5 T-cells in response to the mimotope.
This is a common issue that can arise from several factors related to the cells, the mimotope, or the assay conditions. Below is a step-by-step guide to troubleshoot this problem.
1. Verify the Quality and Purity of Your BDC2.5 T-Cells
-
Question: Could my BDC2.5 T-cells be the source of the problem?
-
Answer: Yes, the health and purity of your T-cells are critical.
-
Cell Viability: Ensure high viability of your isolated splenocytes or purified T-cells before starting the assay. Low viability will lead to poor proliferation.
-
T-Cell Purity: If you are using purified CD4+ T-cells, confirm the purity of your population using flow cytometry. Contaminating cells can interfere with the assay.
-
T-Cell Activation Status: T-cells from older BDC2.5 mice may have a higher baseline activation status, which can affect their proliferative response to a new stimulus.[3] It is often recommended to use T-cells from young, pre-diabetic mice.
-
2. Optimize the BDC2.5 Mimotope Concentration
-
Question: Am I using the correct concentration of the BDC2.5 mimotope?
-
Answer: The concentration of the mimotope is a critical parameter.
-
Titration: If you are using a new batch of mimotope or have not optimized the concentration previously, it is essential to perform a dose-response experiment. Test a range of concentrations to determine the optimal level for T-cell stimulation. Different mimotopes can have varying potencies.[10]
-
Peptide Quality: Ensure the purity and proper storage of your mimotope peptide. Degradation of the peptide will lead to reduced T-cell stimulation.
-
| Mimotope Example | Typical Concentration Range | Reference |
| p79 | 0.1 - 10 µg/mL | [3] |
| Mim1 | 0.01 - 100 µM | [10] |
| RTRPLWVRME | 10 µg/mL | [11] |
3. Assess the Antigen-Presenting Cells (APCs)
-
Question: Are my APCs effectively presenting the mimotope to the T-cells?
-
Answer: APCs play a crucial role in T-cell activation, and their function can be a significant source of variability.
-
APC Source: Irradiated, T-cell-depleted splenocytes from NOD mice are commonly used as APCs. Ensure the donor mice are healthy and of an appropriate age.
-
APC to T-Cell Ratio: The ratio of APCs to T-cells can influence the strength of the proliferative response. A common starting point is a 2:1 or 1:1 ratio.
-
Irradiation Dose: Ensure that the APCs have been properly irradiated to prevent their own proliferation without compromising their antigen presentation capacity.
-
4. Review Your Assay Protocol and Culture Conditions
-
Question: Could there be an issue with my experimental setup?
-
Answer: Suboptimal assay conditions can significantly impact T-cell proliferation.
-
Cell Density: Plating too few or too many cells per well can inhibit proliferation. A common starting density is 1 x 105 BDC2.5 T-cells and 2-5 x 105 APCs per well in a 96-well plate.[5]
-
Incubation Time: T-cell proliferation is a kinetic process. For [3H]thymidine assays, a 72-hour incubation is common, with the radiolabel added for the final 18-24 hours. For CFSE assays, proliferation can be assessed at various time points (e.g., 48, 72, 96 hours).[10]
-
Culture Medium: Ensure your culture medium is fresh and contains all necessary supplements, including fetal bovine serum (FBS) or other serum, L-glutamine, and antibiotics. The quality of the FBS can be a significant variable.
-
Experimental Protocols
Protocol 1: BDC2.5 T-Cell Proliferation Assay using [3H]Thymidine Incorporation
Objective: To measure the proliferation of BDC2.5 T-cells in response to a mimotope by quantifying the incorporation of radioactive thymidine.
Materials:
-
Single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.
-
Single-cell suspension of splenocytes from NOD mice (for APCs).
-
BDC2.5 mimotope peptide.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin).
-
[3H]Thymidine.
-
96-well flat-bottom culture plates.
-
Cell harvester and scintillation counter.
Methodology:
-
Prepare APCs: Irradiate splenocytes from NOD mice (e.g., 3000 rads) to prevent their proliferation.
-
Plate Cells:
-
Add 1 x 105 BDC2.5 splenocytes to each well of a 96-well plate.
-
Add 5 x 104 irradiated NOD splenocytes (APCs) to each well.[5]
-
-
Add Mimotope: Add the BDC2.5 mimotope at various concentrations (e.g., in triplicate) to the appropriate wells. Include a "no peptide" control.
-
Incubate: Culture the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Pulse with [3H]Thymidine: Add 1 µCi of [3H]thymidine to each well for the final 18 hours of culture.
-
Harvest and Count: Harvest the cells onto filter mats using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Express the results as counts per minute (CPM) or as a stimulation index (CPM with peptide / CPM without peptide).
Protocol 2: BDC2.5 T-Cell Proliferation Assay using CFSE Dilution
Objective: To track the proliferation of BDC2.5 T-cells by measuring the dilution of the fluorescent dye CFSE.
Materials:
-
Single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.
-
Irradiated splenocytes from NOD mice (APCs).
-
BDC2.5 mimotope peptide.
-
Complete RPMI-1640 medium.
-
CFSE (Carboxyfluorescein succinimidyl ester).
-
Flow cytometer.
Methodology:
-
Label BDC2.5 T-Cells with CFSE:
-
Resuspend BDC2.5 splenocytes at 1 x 107 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Plate Cells and Add Mimotope:
-
Plate 1 x 105 CFSE-labeled BDC2.5 splenocytes per well in a 96-well plate.
-
Add 2 x 105 irradiated NOD splenocytes (APCs) per well.
-
Add the BDC2.5 mimotope at the desired concentration.
-
-
Incubate: Culture the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Stain for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, Vβ4) to identify the BDC2.5 T-cell population.
-
Acquire and Analyze Data: Analyze the cells on a flow cytometer. Gate on the CD4+Vβ4+ population and examine the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells.
Visualizations
Experimental Workflow: BDC2.5 T-Cell Proliferation Assay (CFSE)
Caption: Workflow for a BDC2.5 T-cell proliferation assay using CFSE dilution.
Signaling Pathway: BDC2.5 TCR Activation
Caption: Simplified BDC2.5 T-cell receptor signaling pathway upon mimotope presentation.
References
- 1. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 4 [som.cuanschutz.edu]
- 3. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ANTIGEN PRESENTATION EVENTS IN AUTOIMMUNE DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BDC2.5 Mimotope Technical Support Center: Preventing Non-Specific Activation
Welcome to the technical support center for the BDC2.5 mimotope. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate non-specific activation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the BDC2.5 mimotope and what is its primary application?
A1: The BDC2.5 mimotope is a synthetic peptide designed to mimic the natural epitope recognized by the T-cell receptor (TCR) of the BDC2.5 CD4+ T-cell clone.[1][2] This T-cell clone is specific for an autoantigen expressed in pancreatic beta cells and is widely used as a model for studying Type 1 Diabetes (T1D).[3] The primary application of the BDC2.5 mimotope is to specifically activate BDC2.5 T-cells in vitro and in vivo for research purposes.[4][5]
Q2: What is non-specific activation in the context of BDC2.5 mimotope experiments?
A2: Non-specific activation refers to the activation of T-cells in a manner that is not dependent on the specific recognition of the BDC2.5 mimotope by the BDC2.5 TCR. This can manifest as:
-
Activation of T-cells that do not express the BDC2.5 TCR.
-
Activation of BDC2.5 T-cells by factors other than the mimotope itself.
-
High background signal in negative control groups.[6]
Q3: What are the common causes of non-specific T-cell activation when using synthetic peptides like the BDC2.5 mimotope?
A3: Several factors can contribute to non-specific T-cell activation:
-
Contaminants in the synthetic peptide preparation: Endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria are potent immune stimulators and a common source of non-specific activation.[7][8][9] Chemical remnants from the synthesis process, such as trifluoroacetic acid (TFA) or other chemical modifications, can also induce cellular responses.[8][10][11]
-
High mimotope concentration: Using the mimotope at a concentration that is too high can lead to off-target effects and non-specific T-cell activation.
-
Cross-reactivity: In some mouse models (e.g., BDC2.5-Rag1+/+), T-cells may express endogenous TCR chains in addition to the BDC2.5 transgene, leading to potential cross-reactivity with other antigens or even components of the culture medium.[12]
-
Suboptimal cell culture conditions: The presence of serum in the culture medium can increase basal activation of T-cells.[13] Additionally, stressed or unhealthy cells are more prone to non-specific activation.
-
Antigen Presenting Cell (APC) activation: Contaminants in the mimotope preparation can activate APCs, leading to the release of cytokines that indirectly and non-specifically activate T-cells.[7][14]
Q4: How can I be sure that the activation I'm observing is specific to the BDC2.5 mimotope?
A4: To confirm specificity, it is crucial to include proper controls in your experiment. These should include:
-
Unstimulated control: BDC2.5 T-cells cultured without the mimotope.
-
Vehicle control: BDC2.5 T-cells cultured with the same diluent used to dissolve the mimotope.
-
Irrelevant peptide control: BDC2.5 T-cells cultured with a peptide of similar length and charge that is known not to activate BDC2.5 T-cells.
-
Non-transgenic T-cell control: T-cells from a wild-type mouse of the same background (e.g., NOD) cultured with the BDC2.5 mimotope.
Specific activation is indicated by a significantly higher response in the presence of the BDC2.5 mimotope compared to all control groups.
Troubleshooting Guide
This guide addresses common issues of non-specific activation in a question-and-answer format.
Problem 1: High background activation in my negative control wells (unstimulated or vehicle control).
| Potential Cause | Recommended Solution |
| Endotoxin (B1171834) contamination in reagents or media. | Use endotoxin-free reagents and peptides. Test all components of your culture system for endotoxin levels.[7][9][15] |
| Serum in culture media. | Switch to a serum-free T-cell expansion medium.[13][16][17][18][19] If serum is necessary, heat-inactivate it and screen different lots for low background activation. |
| Poor cell health. | Ensure high viability of cells before starting the experiment. Avoid over-confluency and handle cells gently. |
| Contaminated incubator or labware. | Maintain a clean cell culture environment. Regularly clean incubators and use sterile, disposable labware. |
Problem 2: The BDC2.5 mimotope is activating non-BDC2.5 T-cells.
| Potential Cause | Recommended Solution |
| High mimotope concentration. | Perform a dose-response titration to determine the optimal mimotope concentration that provides robust specific activation with minimal non-specific effects.[20] |
| Peptide contaminants. | Use highly purified (>95%) and endotoxin-free mimotope.[21][22] Consider peptide quality control services to check for contaminants. |
| Cross-reactivity of non-BDC2.5 T-cells. | This is less common but possible. Ensure the specificity of your T-cell population using flow cytometry for the BDC2.5 TCR (Vβ4). |
Problem 3: My replicate wells show high variability in activation levels.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and mix the cell suspension between plating replicates. |
| Uneven coating of plates (if using plate-bound antibodies for co-stimulation). | Ensure the antibody solution completely covers the well surface during coating and wash thoroughly to remove unbound antibody.[23] |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
Experimental Protocols
Key Experiment: In Vitro BDC2.5 T-Cell Activation Assay
This protocol provides a general framework. Optimization of cell numbers, mimotope concentration, and incubation times is highly recommended.
Materials:
-
BDC2.5 TCR transgenic splenocytes (or purified CD4+ T-cells)
-
Antigen Presenting Cells (APCs): Irradiated, T-cell depleted splenocytes from a non-transgenic NOD mouse.
-
BDC2.5 Mimotope (e.g., RTRPLWVRME), high purity (>95%), endotoxin-free.
-
Complete RPMI-1640 or serum-free T-cell expansion medium.
-
96-well flat-bottom culture plates.
-
T-cell activation readout method (e.g., [3H]-thymidine, CFSE, or cytokine ELISA).
Procedure:
-
Prepare BDC2.5 T-cells: Isolate splenocytes from a BDC2.5 TCR transgenic mouse. If desired, purify CD4+ T-cells using magnetic bead separation for a more defined population. Resuspend cells in culture medium.
-
Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse. Deplete T-cells and irradiate the remaining cells (e.g., 3000 rads) to prevent their proliferation. Resuspend at the desired concentration.
-
Plate APCs: Add 1 x 10^5 to 2 x 10^5 irradiated APCs to each well of a 96-well plate.
-
Prepare Mimotope Dilutions: Prepare a serial dilution of the BDC2.5 mimotope. A typical starting range is 0.01 µM to 10 µM.
-
Add Mimotope and T-cells: Add the mimotope dilutions to the wells containing APCs. Then, add 1 x 10^5 BDC2.5 T-cells to each well.
-
Set up Controls:
-
Negative Control: Wells with APCs and BDC2.5 T-cells but no mimotope.
-
Vehicle Control: Wells with APCs, BDC2.5 T-cells, and the vehicle used to dissolve the mimotope.
-
Positive Control: Wells with a known T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[5]
-
Readout: Assess T-cell activation using your chosen method:
-
Proliferation ([3H]-thymidine): Pulse with 1 µCi of [3H]-thymidine for the final 18-24 hours of culture. Harvest cells and measure incorporation.
-
Proliferation (CFSE): Stain BDC2.5 T-cells with CFSE before adding them to the culture. Analyze dye dilution by flow cytometry.
-
Cytokine Production: Collect supernatant after 48 hours and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| BDC2.5 Mimotope Concentration | 0.1 - 10 µg/mL (approximately 0.1 - 10 µM) | [24] |
| T-cell Seeding Density | 1 x 10^5 - 2 x 10^5 cells/well (96-well plate) | [5][23] |
| APC Seeding Density | 1 x 10^5 - 2 x 10^6 cells/mL | [24] |
| Incubation Time | 48 - 72 hours | [5] |
| Endotoxin Level in Peptides | ≤ 0.01 EU/µg | [9] |
Visualizations
Caption: Workflow for in vitro BDC2.5 T-cell activation assay.
Caption: Signaling pathways for specific and non-specific T-cell activation.
References
- 1. genscript.com [genscript.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 4. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. Synthetic peptides with inadvertent chemical modifications can activate potentially autoreactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Endotoxin contamination triggers severe symptoms [peptides.de]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Using serum-free media to streamline and optimize CAR T-cell manufacturing workflows [insights.bio]
- 18. Serum-free T Cell Expansion Media | Research & Innovation [research.utoronto.ca]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Cytotoxic Mechanisms Employed by Mouse T Cells to Destroy Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
BDC2.5 mimotope 1040-63 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the BDC2.5 mimotope 1040-63 in long-term cell culture. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
A1: The this compound is a bioactive peptide with the sequence RTRPLWVRME.[1] It is primarily used in type 1 diabetes (T1D) research as a potent antigen-mimicking peptide that can activate CD4+ T cell populations with the same antigen recognition properties as the BDC2.5 T-cell clone.[2] Its main application is to study the antigen presentation to islet autoantigen-specific T cells and the mechanisms of T-cell activation.[2][3]
Q2: What are the recommended storage conditions for the this compound?
A2: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C. MedChemExpress suggests that in its lyophilized form, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C.[2] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can accelerate degradation.[4]
Q3: What factors can affect the stability of the this compound in cell culture?
A3: The stability of any peptide in cell culture can be influenced by several factors:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum (like Fetal Bovine Serum - FBS), contains proteases and peptidases that can cleave the peptide, reducing its effective concentration and activity.[5]
-
pH Shifts: The pH of the culture medium can change over time, which can affect the peptide's structure and susceptibility to degradation.[6]
-
Temperature: Standard incubation temperatures of 37°C are optimal for the activity of many proteases that can degrade the peptide.[5]
-
Adsorption: Peptides can adsorb to the surface of plasticware, such as culture plates and tubes, which lowers the bioavailable concentration.[6]
-
Oxidation: The methionine (Met) residue in the this compound sequence is susceptible to oxidation, which can affect its biological activity.
Q4: How long can I expect the this compound to be stable in my long-term cell culture experiment?
A4: There is currently no specific published data on the long-term stability of the this compound in cell culture. Peptides in solution at 37°C can have a half-life ranging from a few hours to several days, depending on the factors mentioned above.[7] For experiments extending beyond 24-48 hours, it is highly recommended to either replenish the medium with fresh peptide or to perform a stability study under your specific experimental conditions to determine the degradation rate.
Troubleshooting Guide
Problem 1: I am not observing the expected T-cell activation (e.g., proliferation, cytokine release) with the this compound.
-
Possible Cause: The peptide may have degraded in the culture medium, leading to a lower effective concentration.
-
Solution: The most reliable approach is to determine the peptide's stability directly. You can perform a time-course experiment and quantify the amount of intact peptide at different time points using HPLC or LC-MS (see Experimental Protocols section). For long-term cultures, consider replenishing the medium with fresh mimotope every 24-48 hours.[6]
-
-
Possible Cause: The peptide stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Prepare a fresh stock solution from lyophilized powder if you suspect the current stock has degraded.
-
-
Possible Cause: The peptide has adsorbed to the labware, reducing its concentration in the medium.
-
Solution: Consider using low-protein-binding plates and tubes for your experiments, especially when working with low concentrations of the peptide.[6]
-
Problem 2: I am seeing inconsistent results between experiments.
-
Possible Cause: Variability in the serum used for cell culture.
-
Solution: Different lots of serum can have varying levels of protease activity. If possible, test new batches of serum for their effect on your assay or purchase a large lot of serum to use for a series of experiments. Alternatively, reducing the serum concentration or using heat-inactivated serum may decrease the rate of peptide degradation.[6]
-
-
Possible Cause: Inconsistent handling and preparation of the peptide.
-
Solution: Follow a standardized protocol for reconstituting, aliquoting, and storing the peptide. Ensure that the final concentration of any solvent used for reconstitution (like DMSO) is consistent and non-toxic to your cells.
-
Troubleshooting Workflow
Caption: A troubleshooting flowchart for addressing loss of this compound activity.
Quantitative Data Presentation
As there is no specific long-term stability data available for this compound in the literature, we provide a template and a hypothetical example for presenting your stability data, which can be generated using the protocol below.
Table 1: Stability of this compound in Complete RPMI Medium + 10% FBS at 37°C (Template)
| Time Point (Hours) | % Intact Mimotope Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | |
| 4 | |
| 8 | |
| 24 | |
| 48 | |
| 72 |
Table 2: Stability of this compound in Complete RPMI Medium + 10% FBS at 37°C (Hypothetical Data)
| Time Point (Hours) | % Intact Mimotope Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | 91.3 ± 2.5 |
| 4 | 82.1 ± 3.1 |
| 8 | 65.7 ± 4.0 |
| 24 | 25.4 ± 2.8 |
| 48 | 5.9 ± 1.5 |
| 72 | <1.0 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the degradation of the mimotope in your specific cell culture medium over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]
Materials:
-
Lyophilized this compound
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile DMSO (for initial reconstitution)
-
Precipitating Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC Mobile Phase A: Water with 0.1% TFA
-
HPLC Mobile Phase B: ACN with 0.1% TFA
-
RP-HPLC system with a C18 column
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Mimotope Stock Solution: Reconstitute the lyophilized mimotope in sterile DMSO to a concentration of 1 mg/mL.
-
Spike the Medium: Add the mimotope stock solution to your pre-warmed cell culture medium to achieve the final working concentration used in your experiments (e.g., 10 µg/mL). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the mimotope-containing medium. This will be your T=0 reference sample.
-
Incubation: Incubate the remaining medium under your standard experimental conditions (37°C, 5% CO₂).
-
Collect Timepoint Samples: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect 100 µL aliquots of the incubated medium in triplicate.
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of ice-cold Precipitating Solution (ACN with 0.1% TFA) to precipitate proteins and halt enzymatic activity.[9]
-
Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Use a suitable gradient of Mobile Phase A and B to elute the peptide (e.g., a linear gradient from 5% to 95% B over 20 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in your T=0 sample based on its retention time.
-
Integrate the peak area of the intact mimotope for each time point.
-
Calculate the percentage of remaining mimotope at each time point relative to the T=0 sample using the formula: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the results to visualize the degradation kinetics.
-
Workflow for Stability Assessment
References
- 1. This compound - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BDC2.5 Mimotope Aggregation: Technical Support Center
Welcome to the technical support center for BDC2.5 mimotope. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to BDC2.5 mimotope aggregation in solution. Aggregation can significantly impact experimental outcomes by reducing the effective concentration of the active peptide and introducing variability. This guide provides detailed answers to frequently asked questions, troubleshooting strategies, and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the BDC2.5 mimotope and what is its primary application?
A1: The BDC2.5 mimotope is a synthetic peptide designed to mimic a natural epitope recognized by the BDC2.5 T-cell receptor (TCR).[1][2][3][4][5] The BDC2.5 TCR is a well-characterized model in type 1 diabetes research, as T-cells expressing this receptor are known to be involved in the autoimmune destruction of pancreatic beta cells.[6][7] Researchers use this mimotope to study T-cell activation, antigen presentation, and the efficacy of potential immunotherapies for type 1 diabetes.[1][2][7]
Q2: What is peptide aggregation and why is it a concern for my experiments?
A2: Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, complexes.[8][9] This process can be driven by factors such as hydrophobicity, charge, and the formation of intermolecular hydrogen bonds.[10] Aggregation is a significant concern because it:
-
Reduces Bioavailability: Aggregated peptides are not available to bind to their target receptors, leading to an inaccurate estimation of the effective peptide concentration.[11]
-
Causes Inconsistent Results: The extent of aggregation can vary between samples and over time, leading to poor reproducibility in assays.
-
Can Induce Off-Target Effects: Large aggregates may be immunogenic or cytotoxic, confounding experimental results.[8][9]
-
Leads to Precipitation: In severe cases, aggregation results in visible precipitates, rendering the solution unusable.
Q3: What are the common visual indicators of BDC2.5 mimotope aggregation?
A3: The most common visual signs of aggregation are the appearance of cloudiness, turbidity, or visible particulate matter in a solution that was previously clear.[12] Even if the solution appears clear to the naked eye, micro-aggregates may be present.
Q4: How does the amino acid sequence of the BDC2.5 mimotope contribute to its potential for aggregation?
A4: The BDC2.5 mimotope sequence (e.g., RTRPLWVRME or AHHPIWARMDA) contains several hydrophobic residues such as Leucine (L), Tryptophan (W), Valine (V), Methionine (M), Alanine (A), Proline (P) and Isoleucine (I).[1][2] These hydrophobic amino acids can drive aggregation in aqueous solutions to minimize their contact with water.[11][13] Additionally, the presence of charged residues like Arginine (R) and Glutamic acid (E) can influence solubility depending on the pH of the solution.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter with BDC2.5 mimotope aggregation and provides actionable solutions.
Problem 1: My lyophilized BDC2.5 mimotope powder will not dissolve in my aqueous buffer (e.g., PBS).
-
Cause: The BDC2.5 mimotope has significant hydrophobic character, which can limit its solubility in purely aqueous solutions.[14] The pH of the buffer may also be close to the peptide's isoelectric point (pI), the pH at which the net charge is zero, minimizing solubility.[11]
-
Solution:
-
Test Solubility on a Small Scale: Before dissolving your entire sample, always test the solubility of a small amount first.[14][15][16]
-
Use an Organic Co-solvent: First, dissolve the peptide in a small amount of a sterile, polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[14][17] Once fully dissolved, slowly add this stock solution to your aqueous buffer with gentle vortexing.[15] The final concentration of the organic solvent should be kept to a minimum to avoid affecting your cells or assay.
-
Adjust the pH: For basic peptides (net positive charge), dissolving in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility.[14][16] For acidic peptides (net negative charge), a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate) can be used.[14] After initial solubilization, the solution can be diluted into the final buffer.
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[14][16]
-
Problem 2: My BDC2.5 mimotope solution is clear initially but becomes cloudy over time or after freeze-thaw cycles.
-
Cause: Peptides can be unstable in solution, and aggregation can be induced by changes in temperature, such as those that occur during freeze-thaw cycles.[18] Oxidation of sensitive residues like Methionine (Met) and Tryptophan (Trp) can also promote aggregation.[18]
-
Solution:
-
Aliquot and Store Properly: After initial solubilization, it is best to prepare single-use aliquots to minimize freeze-thaw cycles.[18] Store lyophilized peptide at -20°C or -80°C and solutions at -80°C for long-term stability.[2][3]
-
Prepare Fresh Solutions: For the most consistent results, prepare fresh solutions from lyophilized powder before each experiment.
-
Include Excipients: In some cases, the addition of stabilizing excipients such as non-ionic detergents (e.g., Tween 20) or sugars can help prevent aggregation in solution.[8][19]
-
Problem 3: I am observing high variability in my T-cell proliferation/cytokine release assays.
-
Cause: Inconsistent results are a hallmark of peptide aggregation. If the degree of aggregation varies between wells or experiments, the effective concentration of the mimotope presented to the T-cells will also vary, leading to inconsistent biological responses.
-
Solution:
-
Confirm Monomeric State: Before use in an assay, it is advisable to confirm that the peptide is in a monomeric state. This can be done by centrifuging the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large aggregates.[14] Use the supernatant for your experiments.
-
Optimize Solubilization Protocol: Revisit your solubilization protocol. Ensure the peptide is fully dissolved before it is added to the assay medium.
-
Use an Aggregation Detection Assay: For critical applications, you can use a quantitative method like the Thioflavin T (ThT) assay to assess the degree of aggregation in your peptide stock.[20]
-
Data Presentation
Table 1: Recommended Solvents for Initial Solubilization of BDC2.5 Mimotope
| Solvent | Type | Recommended for | Notes |
| Sterile Deionized Water | Aqueous | Peptides with high net charge | Good starting point, but may be insufficient for hydrophobic peptides. |
| 10% Acetic Acid | Aqueous (Acidic) | Basic peptides (net positive charge) | Volatile; can be removed by lyophilization if needed. |
| 10% Ammonium Bicarbonate | Aqueous (Basic) | Acidic peptides (net negative charge) | Volatile; can be removed by lyophilization. |
| Dimethyl Sulfoxide (DMSO) | Organic | Hydrophobic peptides | Use minimal volume; slowly add to aqueous buffer. Check for assay compatibility. |
| N,N-Dimethylformamide (DMF) | Organic | Hydrophobic peptides | Use minimal volume; slowly add to aqueous buffer. Can be more cytotoxic than DMSO.[17] |
Table 2: Summary of Troubleshooting Strategies for BDC2.5 Mimotope Aggregation
| Issue | Potential Cause | Recommended Action |
| Poor Initial Solubility | Hydrophobicity, pH near pI | Use organic co-solvent (DMSO/DMF), adjust pH, sonicate. |
| Cloudiness Over Time | Instability in solution, freeze-thaw cycles | Prepare fresh solutions, aliquot for single use, store at -80°C. |
| Assay Inconsistency | Variable aggregation | Centrifuge before use, optimize solubilization, perform aggregation assay. |
| Visible Precipitate | Exceeded solubility limit | Start over with a lower concentration or a different solvent system. |
Experimental Protocols
Protocol 1: Recommended Solubilization of Lyophilized BDC2.5 Mimotope
-
Equilibrate: Allow the vial of lyophilized BDC2.5 mimotope to come to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of sterile DMSO to the vial to dissolve the peptide pellet. For example, for 1 mg of peptide, start with 20-50 µL of DMSO. Gently vortex until the peptide is fully dissolved. This will be your concentrated stock solution.
-
Dilution into Aqueous Buffer: While gently vortexing your desired aqueous buffer (e.g., sterile PBS), slowly add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Check: The final solution should be clear. If any cloudiness appears, the solubility limit in the final buffer has been exceeded.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to beta-sheet structures, which are common in peptide aggregates.
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter.
-
Prepare a glycine-NaOH buffer (50 mM, pH 8.5).
-
-
Assay Procedure:
-
In a 96-well black plate, add 5 µL of your BDC2.5 mimotope solution.
-
Add 195 µL of a working ThT solution (e.g., 20 µM ThT in glycine-NaOH buffer) to each well.
-
Include a buffer-only control and a known aggregating peptide as a positive control, if available.
-
-
Measurement:
-
Incubate the plate for 1 minute at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
-
Interpretation: A significant increase in fluorescence intensity in your peptide sample compared to the buffer control indicates the presence of aggregates.
Visualizations
Caption: Troubleshooting workflow for BDC2.5 mimotope solubilization.
Caption: Key factors influencing BDC2.5 mimotope aggregation.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. innopep.com [innopep.com]
- 5. innopep.com [innopep.com]
- 6. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Minimizing Variability in BDC2.5 Mimotope Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in BDC2.5 mimotope experiments. Adherence to consistent protocols and careful attention to experimental detail are critical for generating reproducible and reliable data.
Troubleshooting Guides
This section addresses common issues encountered during BDC2.5 mimotope experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Weak or No T-Cell Activation (e.g., low proliferation, minimal cytokine production)
-
Question: My BDC2.5 T-cells are showing a weak or no response to the mimotope stimulation. What are the possible reasons?
-
Answer: Several factors can contribute to suboptimal T-cell activation. Consider the following:
-
Mimotope Peptide Quality and Handling:
-
Improper Storage: Peptides should be stored at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided.
-
Incorrect Reconstitution: Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or DMSO) at the correct concentration. Some peptides may require specific conditions for optimal solubility.
-
Peptide Degradation: Over time, peptides can degrade. If the peptide stock is old, consider using a fresh vial.
-
-
Antigen Presenting Cells (APCs):
-
Low APC Viability or Number: The health and number of APCs are crucial for effective antigen presentation. Ensure a sufficient number of viable APCs are present in your culture.
-
APC Source and Activation State: The type of APC used (e.g., splenocytes, dendritic cells) and their activation state can influence the T-cell response. Consistency in APC preparation is key.
-
-
BDC2.5 T-Cell Factors:
-
Donor Mouse Age: The age of the BDC2.5 TCR transgenic donor mice is a critical factor. Older mice may have a higher frequency of endogenous, non-transgenic T-cells and regulatory T-cells (Tregs), which can suppress the response of the BDC2.5 T-cells. It is recommended to use young BDC2.5 mice (e.g., under 6 weeks of age).
-
T-Cell Viability: Poor handling during cell isolation can lead to low T-cell viability. Ensure gentle processing and use of appropriate buffers.
-
-
Assay Conditions:
-
Suboptimal Mimotope Concentration: The concentration of the mimotope used for stimulation is critical. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
-
Incorrect Incubation Time: T-cell activation is a kinetic process. Ensure that the incubation time is appropriate for the specific readout (e.g., early activation markers like CD69, or later responses like proliferation and cytokine secretion).
-
-
Issue 2: High Background in Negative Controls
-
Question: I am observing a high level of T-cell activation in my negative control wells (no mimotope). What could be causing this?
-
Answer: High background can obscure the specific response to the mimotope. Potential causes include:
-
Contamination: Bacterial or fungal contamination of cell cultures or reagents can lead to non-specific T-cell activation. Always use sterile techniques and check cultures for signs of contamination.
-
Serum Reactivity: Some lots of fetal bovine serum (FBS) can contain components that non-specifically activate T-cells. It is advisable to test different lots of FBS and select one with low background activation.
-
APC Activation: APCs may be pre-activated during the isolation process, leading to non-specific T-cell stimulation. Handle APCs gently and minimize stress during preparation.
-
Autofluorescence (Flow Cytometry): Dead cells and debris can contribute to high background fluorescence. Use a viability dye to exclude dead cells from your analysis.
-
Issue 3: High Variability Between Replicates
-
Question: My replicate wells for the same experimental condition are showing highly variable results. How can I improve consistency?
-
Answer: Poor consistency between replicates can be due to several factors:
-
Pipetting Errors: Inaccurate pipetting of cells, mimotopes, or other reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven Cell Distribution: Ensure that cells are well-mixed before plating to avoid uneven cell numbers in different wells.
-
Edge Effects in Culture Plates: The outer wells of a culture plate can be prone to evaporation, leading to changes in reagent concentrations. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.
-
Inconsistent Cell Stimulation: Ensure that all wells are treated consistently, with the same timing of reagent addition and incubation conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for BDC2.5 mimotope peptides?
A1: BDC2.5 mimotope peptides, such as RTRPLWVRME, should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution after reconstitution. Reconstituted peptides should be stored in a sealed container to prevent moisture contamination.[1]
Q2: What is a typical starting concentration for BDC2.5 mimotope stimulation in vitro?
A2: A common starting point for BDC2.5 mimotope stimulation is in the range of 1-10 µg/mL. However, the optimal concentration can vary depending on the specific mimotope, the experimental setup (e.g., type of APCs), and the desired readout. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Q3: What are the key sources of mouse-to-mouse variability in BDC2.5 experiments?
A3: Significant mouse-to-mouse variability in T-cell responses to antigen has been observed in TCR transgenic models.[2] Key factors contributing to this in BDC2.5 mice include:
-
Age of the mice: As mentioned previously, the age of the donor mice can significantly impact the T-cell repertoire and reactivity.
-
Health status of the mice: Underlying health issues or infections can alter the immune response.
-
Housing conditions: Environmental factors can influence the immune system.
-
Genetic background: Although NOD mice are inbred, minor genetic variations can still exist.
To minimize this variability, it is important to use age-matched, healthy mice from the same colony and housed under identical conditions.
Q4: Which readouts are most sensitive for detecting BDC2.5 T-cell activation?
A4: The choice of readout depends on the specific question being asked.
-
Early activation markers (e.g., CD69, CD25): These are typically upregulated within hours of stimulation and are sensitive indicators of initial T-cell activation.
-
Cytokine production (e.g., IFN-γ, IL-2): Measured by intracellular cytokine staining (ICS) or ELISpot, this provides information about the functional phenotype of the responding T-cells.
-
Proliferation (e.g., using CellTrace Violet or CFSE): This measures the expansion of T-cells in response to stimulation and is a robust indicator of a strong T-cell response.
Data Presentation: Quantitative Variability in BDC2.5 T-Cell Activation
The following table summarizes representative data on the upregulation of activation markers on BDC2.5 splenic T-cells 1-day post-stimulation with a mimotope. This data is synthesized from published dose-response curves and illustrates the expected trends and variability.
| Mimotope Concentration (µM) | TCR Downregulation (MFI % of Max) | CD25 Upregulation (MFI % of Max) | CD69 Upregulation (MFI % of Max) | Proliferation (% Divided Cells) |
| 0.01 | ~20% | ~15% | ~25% | ~5% |
| 0.1 | ~40% | ~30% | ~50% | ~20% |
| 1 | ~70% | ~60% | ~80% | ~60% |
| 10 | ~90% | ~85% | ~95% | ~85% |
| 100 | ~100% | ~100% | ~100% | ~95% |
MFI: Mean Fluorescence Intensity. Data is illustrative and synthesized from graphical representations in the literature. Actual values will vary between experiments.
Experimental Protocols
Protocol 1: BDC2.5 T-Cell Proliferation Assay using CellTrace™ Violet
This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to mimotope stimulation.
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a young (4-6 week old) BDC2.5 TCR transgenic mouse.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI medium.
-
-
CellTrace™ Violet Staining:
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add CellTrace™ Violet to a final concentration of 5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding an equal volume of complete RPMI medium and incubate for 5 minutes.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the stained cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of the BDC2.5 mimotope peptide at various concentrations (prepared at 2x the final concentration). Include a no-peptide negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD4 and Vβ4 (the BDC2.5 TCR beta chain).
-
Use a viability dye to exclude dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+Vβ4+ T-cell population and examining the dilution of the CellTrace™ Violet dye to determine the percentage of divided cells.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ in BDC2.5 T-Cells
This protocol describes the detection of intracellular IFN-γ production by BDC2.5 T-cells following mimotope stimulation.
-
Cell Stimulation:
-
Prepare a single-cell suspension of BDC2.5 splenocytes as described above.
-
Plate 1 x 10^6 cells per well in a 96-well plate.
-
Stimulate the cells with the BDC2.5 mimotope at the optimal concentration. Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of a 6-hour total incubation at 37°C.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with antibodies against cell surface markers (e.g., CD4, Vβ4) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in the permeabilization buffer containing a fluorescently labeled anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with the permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the CD4+Vβ4+ T-cell population and quantifying the percentage of IFN-γ positive cells.
-
Visualizations
Caption: Experimental workflow for BDC2.5 mimotope assays, highlighting key stages and potential sources of variability.
Caption: Simplified BDC2.5 T-cell receptor (TCR) signaling pathway upon mimotope recognition.
Caption: Logical troubleshooting workflow for addressing variability in BDC2.5 mimotope experiments.
References
Technical Support Center: BDC2.5 Mimotope 1040-63 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the BDC2.5 mimotope 1040-63 peptide. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Peptide Specifications
The this compound is a synthetic peptide used in type 1 diabetes research to study antigen presentation to islet-specific T cells.[1][2]
| Property | Value | Reference |
| Sequence | H-Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH | [1] |
| Molecular Formula | C59H98N20O14S | [1] |
| Molecular Weight | 1343.7 g/mol | [1] |
| Purity (typical) | ≥95% (as determined by HPLC) | [1] |
| Appearance | White to off-white lyophilized powder | |
| Storage | Store at -20°C for short-term and -80°C for long-term.[2] |
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of the this compound peptide.
Peptide Solubility Issues
Q: My this compound peptide is not dissolving. What should I do?
A: Difficulty in dissolving the peptide is a common issue. Here is a systematic approach to solubilization:
-
Initial Solvent Choice: Start with sterile, distilled water. The net charge of the this compound peptide can be calculated to determine the appropriate initial solvent. Based on its amino acid composition (with multiple Arginine residues), the peptide is basic. Therefore, if it does not dissolve in water, a dilute acidic solution is recommended.
-
Recommended Solvents for Basic Peptides: Try dissolving the peptide in a small amount of 10% aqueous acetic acid. Once dissolved, you can dilute it with your experimental buffer.
-
Use of Organic Solvents: If the peptide is still not soluble, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide. Subsequently, slowly add the aqueous buffer to the peptide solution while vortexing. Be cautious, as the peptide may precipitate if the final concentration of the organic solvent is too high.
-
Sonication: To aid dissolution, you can sonicate the peptide solution in a water bath for short periods. Be mindful that prolonged sonication can generate heat and potentially degrade the peptide.
-
Test a Small Amount First: It is always advisable to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire stock.
Inconsistent Results in T-Cell Proliferation Assays
Q: I am observing high variability in my T-cell proliferation assay results using the this compound peptide. What could be the cause?
A: High variability in T-cell proliferation assays can stem from several factors:
-
Peptide Stock Inconsistency:
-
Improper Storage: Ensure the lyophilized peptide and stock solutions are stored correctly at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Inaccurate Concentration: Verify the concentration of your peptide stock solution. If possible, perform a concentration determination using a method like UV spectroscopy (if the peptide contains Trp or Tyr) or amino acid analysis.
-
-
Cell-Based Factors:
-
Cell Viability: Ensure the splenocytes isolated from BDC2.5 TCR-transgenic mice have high viability before starting the assay.
-
Cell Density: Inconsistent cell seeding density in the 96-well plates can lead to significant variability.
-
-
Assay Conditions:
-
Peptide Concentration Range: Use a range of peptide concentrations to generate a dose-response curve. This will help identify the optimal concentration for stimulation and reveal any issues with the peptide's potency.
-
Incubation Time: A 72-hour incubation period is commonly used for T-cell proliferation assays with this peptide.[3][4] Ensure consistent timing across all experiments.
-
-
Reagent Quality: Use high-quality, sterile reagents, including cell culture media and supplements, to avoid introducing contaminants that could affect T-cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of the this compound peptide?
A1: The standard method for assessing the purity of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from any impurities, such as truncated or deletion sequences. The purity is typically reported as the percentage of the main peak area relative to the total peak area in the chromatogram.
Q2: How can I confirm the identity of the this compound peptide?
A2: The identity of the peptide should be confirmed by mass spectrometry (MS).[6][7][8] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the peptide, which should match its theoretical mass (1343.7 g/mol ).
Q3: What is the expected biological activity of the this compound peptide?
A3: The this compound peptide is biologically active and should stimulate the proliferation of CD4+ T-cells from BDC2.5 TCR-transgenic mice.[9] This can be measured in a T-cell proliferation assay, typically by assessing the incorporation of [3H]thymidine or using a dye dilution assay like CFSE.
Q4: What are common impurities found in synthetic peptides like this compound?
A4: Common impurities in synthetic peptides include:
-
Truncated sequences: Peptides that are missing one or more amino acids from the C-terminus.
-
Deletion sequences: Peptides that are missing one or more amino acids from within the sequence.
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to the side chains of amino acids.
-
Peptides modified during synthesis or cleavage: Side reactions can lead to chemical modifications of the peptide.
Q5: How should I prepare a stock solution of the this compound peptide?
A5: To prepare a stock solution, first allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize condensation. Reconstitute the peptide in a suitable solvent (as discussed in the troubleshooting section) to a concentration of, for example, 1 mg/mL. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Protocol 1: Quality Control by RP-HPLC
This protocol outlines a general method for analyzing the purity of the this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject 10-20 µL of the sample solution and analyze the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MALDI-TOF)
This protocol describes a general procedure for confirming the molecular weight of the peptide.
Materials:
-
Lyophilized this compound peptide
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% ACN/0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in water.
-
Spotting: On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry. Then, add 1 µL of the MALDI matrix solution on top of the dried peptide spot and let it co-crystallize.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the positive ion mode.
-
Analysis: The resulting spectrum should show a major peak corresponding to the [M+H]+ ion of the this compound peptide (expected m/z ≈ 1344.7).
Protocol 3: T-Cell Proliferation Assay
This protocol provides a method for assessing the biological activity of the this compound peptide.
Materials:
-
BDC2.5 TCR-transgenic mice
-
This compound peptide stock solution
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
96-well flat-bottom cell culture plates
-
[3H]thymidine
-
Cell harvester and liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR-transgenic mice and prepare a single-cell suspension in complete RPMI-1640 medium.
-
Plating: Seed the splenocytes into a 96-well plate at a density of 2 x 10^5 cells/well in a volume of 100 µL.
-
Peptide Stimulation: Prepare serial dilutions of the this compound peptide in complete RPMI-1640 medium. Add 100 µL of the peptide dilutions to the wells to achieve final concentrations ranging from 0.01 to 10 µg/mL. Include a no-peptide control.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.[3][4]
-
[3H]Thymidine Labeling: 16-18 hours before harvesting, add 1 µCi of [3H]thymidine to each well.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is determined by the amount of [3H]thymidine incorporated, measured in counts per minute (CPM).
Visualizations
Caption: Quality control workflow for this compound peptide.
Caption: T-cell proliferation assay workflow.
References
- 1. This compound - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in BDC2.5 Mimotope Assays
Welcome to the technical support center for BDC2.5 mimotope assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting unexpected experimental results. The following sections contain frequently asked questions (FAQs), detailed troubleshooting guides for common assays, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are BDC2.5 T-cells and why are they used? A1: BDC2.5 T-cells are a widely used model in type 1 diabetes research. They originate from a CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse that exhibits a strong pathogenic response to an antigen present in pancreatic islet cells.[1][2] These cells express a specific T-cell receptor (TCR) that recognizes an epitope presented by the MHC class II molecule I-Ag7.[1][3] Using a clonal population of T-cells like BDC2.5 provides a consistent and reproducible system to study T-cell activation, autoimmunity, and the efficacy of potential immunotherapies.
Q2: What is a "mimotope" in the context of BDC2.5 assays? A2: A mimotope is a peptide that can mimic the binding and T-cell activation properties of a natural T-cell epitope but may have a different amino acid sequence.[4] For the BDC2.5 TCR, the natural antigen was elusive for a long time.[1][2] Researchers identified several mimotope peptides through screening processes that strongly stimulate BDC2.5 T-cells.[4][5][6] These mimotopes, such as the p79 or HRPI peptides, are often used as potent positive controls for stimulating BDC2.5 T-cells in various assays.[6][7] More recently, a hybrid insulin (B600854) peptide (HIP) has been identified as a key natural epitope.[8][9][10]
Q3: What are the key assays used to study BDC2.5 T-cell responses to mimotopes? A3: The primary assays include:
-
T-cell Proliferation Assays (e.g., CFSE): Measures the division of T-cells after stimulation.
-
Cytokine Release Assays (e.g., ELISpot, FluoroSpot): Detects and quantifies the number of cells secreting a specific cytokine (like IFN-γ or IL-10) upon activation.[6]
-
Flow Cytometry: Used to analyze cell surface markers of activation (e.g., CD25, CD69), intracellular cytokines, or cell proliferation.
-
MHC-Peptide Binding Assays: Determines the affinity and stability of the interaction between the mimotope peptide and the MHC molecule (I-Ag7).[11][12]
Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format.
Logical Troubleshooting Workflow
When faced with an unexpected result, a systematic approach is crucial. The following diagram outlines a general workflow for troubleshooting.
Caption: General logic for troubleshooting unexpected experimental results.
T-Cell Proliferation Assays (e.g., CFSE)
Q: My positive control (BDC2.5 cells + mimotope) shows no proliferation, but the anti-CD3 stimulation works. A: This suggests an issue with antigen presentation, not the T-cells' ability to proliferate.
-
Antigen Presenting Cells (APCs): Ensure your APCs (e.g., splenocytes) are viable and functional. Use APCs from a compatible mouse strain (e.g., NOD) that expresses I-Ag7.
-
Mimotope Peptide: Verify the concentration and integrity of your mimotope stock. A titration experiment may be necessary to find the optimal concentration.[7]
-
Co-culture Conditions: Ensure the cell density is optimal. Too few or too many cells can inhibit responses.
Q: I see high levels of proliferation in my negative control (BDC2.5 cells without mimotope). A: This indicates non-specific T-cell activation.
-
Cell Culture Media: Test new batches of serum (FBS), as some can cause polyclonal activation.[13] Contaminants like endotoxins in media or reagents can also be a cause.[13]
-
Cell Health: Stressed or dying cells can release signals that activate other cells. Ensure gentle handling and use fresh, healthy cells.[14]
-
APC Activation: The APCs may be activated non-specifically. Allow isolated splenocytes to rest before co-culture.
| Problem | Possible Cause | Recommended Solution |
| No Proliferation in Positive Control | Inactive mimotope peptide | Verify peptide concentration and integrity. Perform a dose-response curve. |
| Non-functional APCs | Check APC viability and source. Ensure they express I-Ag7. | |
| Suboptimal cell density | Optimize the T-cell to APC ratio (e.g., 1:1 or 1:2). | |
| High Proliferation in Negative Control | Serum or media contamination | Test a new batch of FBS/media; filter reagents.[13] |
| Stressed cells | Handle cells gently; ensure high viability before plating. | |
| Pre-activated APCs | Allow APCs to rest for a few hours after isolation before use. | |
| Weak or Ambiguous Proliferation Signal | Suboptimal incubation time | Run a time-course experiment (e.g., 3, 4, 5 days) to find the peak response.[15] |
| CFSE concentration too high/low | Titrate CFSE to a level that provides bright initial staining without causing toxicity.[15] |
Cytokine Release Assays (ELISpot/FluoroSpot)
Q: I have high background spots in my negative control wells. A: High background is a common issue in ELISpot assays and can obscure real results.
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies or secreted cytokines.[16][17] Ensure thorough washing at each step, especially after adding cells and detection antibodies.[16]
-
Contamination: Reagents or cell cultures contaminated with bacteria or fungi can cause non-specific activation.[13][16] Use sterile techniques and filtered solutions.
-
Serum Issues: Heterophilic antibodies in the serum can cross-link the capture and detection antibodies.[16] It's recommended to test different serum batches for low background staining.[13]
-
Overdevelopment: Reducing the final color development time can lower background.[16][17]
Q: I see no spots or very few spots in my positive control wells. A: The absence of a signal in positive controls points to a critical failure in the assay.
-
Cell Viability/Number: Ensure you are plating a sufficient number of viable cells. A cell titration is recommended to find the optimal density.[17][18]
-
Reagent Activity: Check the expiration dates and storage conditions of antibodies, conjugates, and substrates.[17][19] Prepare substrate solutions fresh before use.[16]
-
Incorrect Incubation: Verify incubation times and conditions (37°C, 5% CO2, humidity).[16] Reagents should be brought to room temperature before use.[18]
-
Membrane Pre-wetting: For PVDF membranes, the ethanol (B145695) pre-wetting step is critical for proper antibody coating.[19]
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number and vigor of wash steps.[16][17] |
| Contaminated reagents/cells | Use sterile technique; filter solutions.[13] | |
| Overdevelopment of spots | Reduce substrate incubation time.[16] | |
| No/Few Spots | Insufficient cell number | Optimize the number of cells plated per well.[17][18] |
| Inactive reagents (antibodies, substrate) | Check storage and expiration. Use freshly prepared substrate.[16][19] | |
| Improper incubation conditions | Ensure correct temperature, CO2, and humidity.[16] | |
| Fuzzy or Poorly Defined Spots | Plate movement during incubation | Do not disturb plates during the cell incubation step.[19] |
| Membrane not properly pre-wetted | Ensure the membrane is fully wetted with ethanol before coating.[17][19] | |
| Inconsistent Replicates | Inhomogeneous cell suspension | Gently mix cells before pipetting into wells.[17] |
| Pipetting errors | Be careful and consistent with all pipetting steps.[17] |
Flow Cytometry Analysis
Q: I am not detecting any expression of activation markers (e.g., CD69, CD25) after stimulation. A: This suggests either a failure of activation or a technical issue with the staining protocol.
-
Kinetics of Expression: Activation markers are expressed at different times. CD69 is an early marker (peaking ~12-24 hours), while CD25 is later (peaking ~48-72 hours). Ensure you are analyzing at the correct time point.
-
Antibody/Fluorochrome Issues: Confirm the antibody clone is correct and recognizes the murine antigen. Use bright fluorochromes for low-expressed targets.[20] Ensure proper storage of antibodies, especially tandem dyes, and protect from light.[21]
-
Instrument Settings: Check that the correct lasers and filters are being used for your specific fluorochromes and that compensation is set correctly.[21][22]
Q: I see a high level of non-specific staining or high background fluorescence. A: This can be caused by several factors related to the cells or the staining procedure.
-
Fc Receptor Binding: APCs and activated T-cells can express Fc receptors, which non-specifically bind antibodies.[23] Include an Fc block step in your staining protocol.[23]
-
Dead Cells: Dead cells can non-specifically bind many antibodies, creating significant background.[14] Use a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to exclude dead cells from your analysis.
-
Autofluorescence: Some cells are naturally autofluorescent. Include an unstained control to assess this.[14][23] If autofluorescence is high, use brighter fluorochromes or those in the red spectrum, where autofluorescence is typically lower.[23]
Experimental Protocols & Signaling
BDC2.5 TCR Signaling Pathway
Upon recognition of the mimotope presented by an I-Ag7 molecule on an APC, the BDC2.5 TCR initiates a signaling cascade. This process is fundamental to the T-cell activation that is measured in downstream functional assays.
Caption: Simplified signaling cascade following BDC2.5 TCR engagement.
Protocol 1: BDC2.5 T-Cell Proliferation Assay (CFSE)
This protocol outlines the steps for measuring T-cell proliferation using CFSE dye, which is diluted with each cell division.[15][24]
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse. These will serve as the source of responder T-cells.
-
Prepare a separate single-cell suspension of splenocytes from a non-transgenic NOD mouse. These cells can be T-cell depleted or irradiated to serve as antigen-presenting cells (APCs).
-
-
CFSE Labeling: [15]
-
Resuspend purified BDC2.5 CD4+ T-cells at 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE dye to a final concentration of 0.5-5 µM (this should be optimized).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete media (containing 10% FBS).
-
Wash the cells twice with complete media to remove excess CFSE.
-
-
Cell Culture:
-
Plate 1 x 105 CFSE-labeled BDC2.5 T-cells per well in a 96-well round-bottom plate.
-
Add 2 x 105 APCs to each well.
-
Add the mimotope peptide at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include negative controls (no peptide) and positive controls (e.g., anti-CD3/CD28 beads).
-
-
Incubation:
-
Culture plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator. The optimal time should be determined empirically.[15]
-
-
Flow Cytometry:
-
Harvest cells and stain with a viability dye and fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD4).
-
Acquire samples on a flow cytometer.
-
Gate on live, single, CD4+ cells and analyze the CFSE histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Protocol 2: ELISpot Assay for Cytokine Release
This protocol details the steps for an Enzyme-Linked Immunospot (ELISpot) assay to quantify cytokine-secreting cells.
References
- 1. JCI - Susceptible MHC alleles, not background genes, select an autoimmune T cell reactivity [jci.org]
- 2. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 004460 - BDC2.5 TCR Strain Details [jax.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Recognition of Multiple Hybrid Insulin Peptides by a Single Highly Diabetogenic T-Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 10. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. mabtech.com [mabtech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. mucosalimmunology.ch [mucosalimmunology.ch]
improving signal-to-noise ratio in BDC2.5 mimotope ELISpot
Welcome to the technical support center for the BDC2.5 mimotope ELISpot assay. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the BDC2.5 mimotope ELISpot assay?
The BDC2.5 mimotope ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T cells. In the context of type 1 diabetes (T1D) research, it is used to measure the response of diabetogenic T cells, specifically the BDC2.5 T-cell clone, to a mimotope peptide.[1][2][3] This assay is crucial for studying autoimmune responses, monitoring disease progression, and evaluating the efficacy of potential immunotherapies.[3][4]
Q2: What defines a good signal-to-noise ratio in an ELISpot assay?
A good signal-to-noise ratio is characterized by strong, clear, and well-defined spots in the positive control and experimental wells, with minimal to no spots in the negative control wells. The "signal" is the number of specific, antigen-driven spots, while the "noise" refers to the background spots that appear non-specifically. A low background is critical for the accurate quantification of rare antigen-specific T cells.
Q3: What are the most critical factors that can be optimized to improve the signal-to-noise ratio?
Several factors can be fine-tuned to enhance the signal-to-noise ratio. Key parameters to optimize include:
-
Cell Viability and Number: Using a healthy cell population with high viability (ideally >89%) and optimizing the number of cells plated per well is crucial.[5]
-
Reagent Concentrations: Titrating the concentrations of the BDC2.5 mimotope, as well as the capture and detection antibodies, is essential.[6]
-
Incubation Times: The duration of cell stimulation and color development steps should be optimized experimentally.[6][7]
-
Washing Steps: Thorough and careful washing is critical to remove unbound reagents and reduce background.[6][8]
-
Choice of Serum: The serum used in the cell culture medium should be selected for low background staining, as it can contain cross-reactive antibodies or cytokines.[5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your BDC2.5 mimotope ELISpot experiments.
Issue 1: High Background Noise
Q: I am observing a high number of spots in my negative control wells or a generally dark membrane. What are the common causes and how can I fix this?
A: High background can obscure the specific signal and make spot quantification unreliable. Here are the potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the PVDF membrane are washed after removing the plate's underdrain.[6][7] Using an automated plate washer may require increasing the number of washes by 1.5 times compared to manual washing.[9] |
| Contaminated Reagents or Media | Ensure all buffers, media, and antibody solutions are sterile and free of bacterial or fungal contamination.[6][7] Filter-sterilize antibodies if necessary.[9] |
| Non-specific Antibody Binding | Use serum that has been pre-screened for low background. Heat inactivation of serum can also help.[5][6] Ensure that the capture and detection antibodies recognize different epitopes.[9] |
| Over-development | Reduce the incubation time with the substrate (e.g., AEC, BCIP/NBT).[6][8] Monitor spot development under a microscope to stop the reaction at the optimal time.[6] |
| High Cell Density | Titrate the number of cells plated per well. Too many cells can lead to confluent spots and a high background.[7][10] |
| Presence of Dead Cells | Ensure a high viability of your cell suspension. Dead cells can non-specifically bind antibodies and release substances that increase background.[9] Washing cells thoroughly before plating is recommended.[8][9] |
| Carryover of Cytokines | Wash cells before adding them to the ELISpot plate to remove any pre-existing cytokines from the culture medium.[8][9] |
Issue 2: Low Signal or Too Few Spots
Q: My positive control wells show no spots or a much weaker response than expected. What could be wrong?
A: A weak or absent signal can be due to several factors related to the cells, reagents, or the protocol itself.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | The frequency of responding T cells may be too low. Optimize the number of cells per well by testing a range of concentrations (e.g., 1x10^5 to 5x10^5 cells/well).[6][10] |
| Low Cell Viability | Always check cell viability before starting the experiment. A high percentage of dead cells will result in a poor response.[5][9] |
| Ineffective Mimotope Stimulation | Verify the concentration and biological activity of the BDC2.5 mimotope. Test a dose-response curve to find the optimal concentration.[6] |
| Suboptimal Incubation Time | The cell stimulation period may be too short. Different cytokines and T cell subsets require different incubation times. This should be determined experimentally, but a common range is 18-48 hours.[9] |
| Incorrect Antibody Concentrations | Titrate both the capture and detection antibody concentrations to find the optimal signal.[6] |
| Improper Reagent Handling | Ensure that all reagents, especially the enzyme conjugate and substrate, have been stored correctly and have not lost activity. Bring reagents to room temperature before use.[6][10] |
| Improper Plate Pre-wetting | Inadequate pre-wetting of the PVDF membrane with ethanol (B145695) can lead to poor binding of the capture antibody and a loss of signal.[6][9] |
Issue 3: Inconsistent Results Between Replicate Wells
Q: I'm seeing high variability between my replicate wells. How can I improve the consistency of my assay?
A: Poor consistency can compromise the statistical power of your results. Precision is key at every step of the protocol.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents or cells, ensure you are not introducing bubbles and that the same volume is added to each replicate well.[5][7] |
| Cell Clumping | Gently but thoroughly resuspend your cells to create a homogenous suspension before plating.[6][7] Passing the cell suspension through a cell strainer can also help. |
| Uneven Cell Distribution | To prevent cells from being pushed to the edges of the well, add the mimotope or media control (50 µl) first, followed by the cell suspension (50 µl).[5] Do not disturb the plates during incubation.[8][9] |
| Evaporation | Ensure the incubator has adequate humidity (100%) and that the plates are properly sealed to prevent evaporation from the wells, especially the outer ones.[7] |
| Inaccurate Temperature Distribution | Do not stack plates during incubation, as this can lead to uneven temperature distribution and affect cell function.[7] |
Experimental Protocols and Data
Recommended Starting Parameters for BDC2.5 Mimotope ELISpot
The following tables provide general guidelines. Optimal conditions should always be determined empirically for your specific experimental system.
Table 1: Recommended Cell Concentrations
| Cell Type | Recommended Range (cells/well) | Notes |
|---|---|---|
| Splenocytes from BDC2.5 TCR Transgenic Mice | 2 x 10^5 - 5 x 10^5 | Start with 2.5 x 10^5 cells/well and titrate up or down as needed.[5][11] |
| Purified CD4+ T cells | 1 x 10^5 - 3 x 10^5 | Requires co-culture with antigen-presenting cells (APCs). |
Table 2: Typical Incubation Times
| Step | Recommended Duration | Temperature |
|---|---|---|
| Blocking | 1-2 hours | Room Temperature |
| Cell Stimulation | 18-48 hours | 37°C, 5% CO2 |
| Detection Antibody | 2 hours | Room Temperature |
| Enzyme Conjugate | 1-2 hours | Room Temperature |
| Substrate Development | 5-30 minutes | Room Temperature (protect from light) |
Detailed Protocol: BDC2.5 Mimotope ELISpot for IFN-γ
This protocol provides a step-by-step methodology for performing the assay.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
BDC2.5 mimotope peptide (e.g., 1040-51)[1]
-
Recombinant mouse IFN-γ (for positive control)
-
Cell culture medium (e.g., RPMI-1640 with 10% heat-inactivated FBS)[12]
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Blocking Buffer (PBS + 1% BSA)
-
Single-cell suspension of splenocytes from BDC2.5 mice
Procedure:
-
Plate Preparation: a. Pre-wet the PVDF membrane by adding 15 µl of 35% ethanol to each well for 1 minute. b. Wash the plate 3 times with sterile PBS.[6] c. Coat the wells with the anti-mouse IFN-γ capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Blocking: a. Aspirate the coating antibody and wash the plate once with PBS. b. Add 200 µl of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Cell Plating and Stimulation: a. Prepare your splenocyte suspension. Ensure high viability and perform a cell count. b. Wash the plate 3 times with sterile cell culture medium. c. Prepare your stimuli:
- Negative Control: Medium only.
- Positive Control: Polyclonal activator (e.g., PHA) or recombinant cytokine.
- Experimental: BDC2.5 mimotope at a pre-determined optimal concentration. d. Add 100 µl of the appropriate stimulus to each well. e. Add 100 µl of the cell suspension (containing 2.5 x 10^5 cells) to each well. f. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. Do not disturb the plate during this time.[8]
-
Detection: a. Aspirate the cells and wash the plate 3-5 times with Wash Buffer. b. Add the biotinylated detection antibody diluted in Blocking Buffer. Incubate for 2 hours at room temperature. c. Wash the plate 3-5 times with Wash Buffer. d. Add the enzyme conjugate (e.g., Streptavidin-ALP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Spot Development: a. Wash the plate 3-5 times with Wash Buffer, followed by 2 washes with PBS (no Tween). b. Prepare the substrate solution according to the manufacturer's instructions. Add it to the wells. c. Monitor spot formation closely (5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Drying and Analysis: a. Allow the plate to dry completely in the dark.[8] This can be done overnight at room temperature or for 1-2 hours at 37°C.[10] b. Count the spots using an automated ELISpot reader.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a BDC2.5 Mimotope ELISpot Assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting high background noise.
References
- 1. genscript.com [genscript.com]
- 2. innopep.com [innopep.com]
- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. ELISpot Troubleshooting [elisa-antibody.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: BDC2.5 Mimotopes 1040-63 and 1040-31 for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two commonly used BDC2.5 mimotopes, 1040-63 and 1040-31, in the context of diabetogenic T-cell activation. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a critical model for studying Type 1 Diabetes, and these mimotopes are instrumental in stimulating the cognate T-cells for in vitro and in vivo studies. This document summarizes their known properties, presents available data, and provides detailed experimental protocols for their use.
Overview of BDC2.5 Mimotopes
The BDC2.5 T-cell clone is reactive to an unknown islet beta-cell antigen presented by the MHC class II molecule I-Ag7. Mimotopes 1040-63 and 1040-31 are synthetic peptides designed to act as potent agonists for the BDC2.5 TCR, thereby inducing T-cell activation, proliferation, and effector functions. While both peptides serve a similar purpose, their efficacy can differ.
Peptide Specifications
| Feature | BDC2.5 Mimotope 1040-63 | BDC2.5 Mimotope 1040-31 |
| Amino Acid Sequence | RTRPLWVRME | YVRPLWVRME |
| Description | An agonistic peptide for the diabetogenic T-cell clone BDC2.5. | A strong agonistic peptide for the diabetogenic T-cell clone BDC2.5, also known as p31.[1][2] |
| Known Potency | Effective in stimulating BDC2.5 T-cells, often used at concentrations around 10 µg/mL for in vitro assays. | Described as a "superagonist" and is effective at lower concentrations, such as 0.1 µg/mL, for T-cell stimulation.[3] |
Comparative Performance in T-Cell Activation
One study measured the 2D affinity of a high-potency mimotope referred to as "Mim1" for the BDC2.5 TCR, which was found to be 5.6 x 10-4 µm4. While the exact identity of "Mim1" as 1040-31 or another mimotope is not explicitly stated, this highlights the high-affinity interactions that drive potent T-cell responses.
Experimental Protocols
To directly compare the potency of 1040-63 and 1040-31, a standardized T-cell activation assay should be performed. Below are detailed protocols for T-cell proliferation and cytokine secretion assays.
Experimental Protocol: BDC2.5 T-Cell Proliferation Assay (CFSE Dilution)
This protocol allows for the quantification of T-cell proliferation by measuring the dilution of the fluorescent dye CFSE in daughter cells.
1. Cell Preparation:
- Isolate splenocytes from BDC2.5 TCR transgenic mice.
- Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Label the enriched CD4+ T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.
- Prepare antigen-presenting cells (APCs) by isolating splenocytes from non-transgenic NOD mice and irradiating them (3000 rads) to prevent their proliferation.
2. Co-culture:
- Plate 2 x 105 irradiated APCs per well in a 96-well round-bottom plate.
- Add 1 x 105 CFSE-labeled BDC2.5 CD4+ T-cells to each well.
- Prepare serial dilutions of the mimotopes 1040-63 and 1040-31 (e.g., from 100 µg/mL to 0.001 µg/mL) in complete RPMI-1640 medium.
- Add the peptide dilutions to the corresponding wells. Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads).
- Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
3. Flow Cytometry Analysis:
- Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.
- Acquire the samples on a flow cytometer.
- Gate on live, single, CD4+ T-cells and analyze the CFSE fluorescence histogram.
- Quantify the percentage of divided cells and the proliferation index for each peptide concentration.
4. Data Analysis:
- Plot the percentage of proliferated cells against the log of the peptide concentration.
- Calculate the EC50 value (the concentration of peptide that induces 50% of the maximal response) for each mimotope to quantitatively compare their potency.
Experimental Protocol: Cytokine Secretion Assay (ELISA)
This protocol measures the production of key cytokines, such as IFN-γ and IL-2, by activated T-cells.
1. Cell Co-culture:
- Follow the same co-culture setup as described in the proliferation assay (steps 2.1 to 2.4), but without CFSE labeling of the T-cells.
- Culture the cells for 48-72 hours.
2. Supernatant Collection:
- Centrifuge the 96-well plates and carefully collect the culture supernatants.
3. ELISA:
- Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.
- Briefly, coat ELISA plates with capture antibody, block non-specific binding, add supernatants and standards, add detection antibody, add substrate, and stop the reaction.
4. Data Analysis:
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Generate a standard curve and calculate the concentration of each cytokine in the samples.
- Plot the cytokine concentration against the log of the peptide concentration and determine the EC50 for cytokine secretion for each mimotope.
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade initiated by mimotope presentation to the BDC2.5 TCR.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of mimotope-induced T-cell activation.
Conclusion
Both BDC2.5 mimotopes, 1040-63 and 1040-31, are effective tools for activating diabetogenic T-cells in research settings. The available evidence suggests that 1040-31 is a more potent agonist, capable of inducing T-cell responses at lower concentrations. For researchers aiming to directly compare these or other novel agonists, the provided experimental protocols offer a robust framework for generating quantitative and comparable data. The choice between these mimotopes may depend on the specific experimental goals, such as the desired strength of T-cell stimulation and the cost-effectiveness of the required peptide concentrations.
References
Comparative Analysis of BDC2.5 Mimotope 1040-63 and HIP2.5 Activity
This guide provides a detailed comparison of the biological activity of the BDC2.5 mimotope 1040-63 and the naturally occurring Hybrid Insulin (B600854) Peptide 2.5 (HIP2.5). Both peptides are recognized by the BDC2.5 T-cell receptor (TCR), a key player in the autoimmune response observed in Type 1 Diabetes (T1D). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and diabetes.
Introduction
The BDC2.5 T-cell clone is a well-established model for studying the pathogenesis of T1D. The identification of its activating ligands is crucial for understanding disease mechanisms and developing targeted therapies. This compound is a synthetic peptide identified through library screening that acts as a potent agonist for the BDC2.5 TCR.[1][2][3] HIP2.5 is a naturally occurring hybrid insulin peptide, formed by the fusion of an insulin C-peptide fragment and a chromogranin A (ChgA) fragment, which has been identified as a key autoantigen for diabetogenic T-cells in the non-obese diabetic (NOD) mouse model.[4][5][6][7] This guide presents a side-by-side comparison of their activity based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of this compound (referred to as Mim1 in the cited study) and HIP2.5 in activating BDC2.5 T-cells.
Table 1: 2D Affinity of BDC2.5 TCR for Peptide:I-Ag7 Complexes
| Peptide | 2D Affinity (µm⁴) | Source |
| HIP2.5 | 1.8 x 10⁻³ | [8] |
| BDC2.5 Mimotope (Mim1) | 5.6 x 10⁻⁴ | [8] |
Table 2: Functional Responses of BDC2.5 Splenic T-cells
| Functional Assay | HIP2.5 Response | BDC2.5 Mimotope (Mim1) Response | Source |
| TCR Downregulation | Strong, dose-dependent | Strong, dose-dependent | [8] |
| CD25 Upregulation | Strong, dose-dependent | Strong, dose-dependent | [8] |
| CD69 Upregulation | Strong, dose-dependent | Strong, dose-dependent | [8] |
| PD-1 Upregulation | Strong, dose-dependent | Strong, dose-dependent | [8] |
| Proliferation | Strong, dose-dependent | Strong, dose-dependent | [8] |
Note: In the cited study, the BDC2.5 mimotope is referred to as "Mim1". The responses for both peptides were found to be very similar and potent.
Experimental Protocols
2D Affinity Measurement by Micropipette Adhesion Frequency Assay
This method measures the in-situ 2D affinity of T-cell receptors (TCRs) for their peptide-MHC ligands on a cell surface, which is considered more physiologically relevant than 3D affinity measurements.
Principle: A micropipette-aspirated T-cell is brought into contact with a red blood cell (RBC) coated with a specific peptide-MHC (pMHC) complex. The frequency of adhesion events over multiple contacts is used to calculate the 2D affinity.
Protocol Outline:
-
Preparation of pMHC-coated RBCs: Human red blood cells are isolated and coated with a known density of the pMHC of interest (e.g., HIP2.5:I-Ag7 or BDC2.5 mimotope:I-Ag7).
-
Micropipette Setup: Two opposing micropipettes are used, one to hold a single T-cell and the other to hold a pMHC-coated RBC.
-
Adhesion Measurement: The T-cell is repeatedly brought into contact with the RBC for a short duration. The number of adhesive events is recorded.
-
Data Analysis: The adhesion frequency is used in a probabilistic model to calculate the effective 2D affinity (AcKa).
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity. This allows for the tracking of cell proliferation by flow cytometry.
Protocol Outline:
-
T-cell Isolation: Splenic CD4+ T-cells are isolated from BDC2.5 TCR transgenic mice.
-
CFSE Labeling: The isolated T-cells are incubated with a working solution of CFSE. The reaction is then quenched.
-
Cell Culture and Stimulation: The CFSE-labeled T-cells are co-cultured with antigen-presenting cells (APCs), such as irradiated splenocytes, and stimulated with the peptide of interest (HIP2.5 or this compound) at various concentrations.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., 72 hours), the cells are harvested and analyzed by flow cytometry. The CFSE fluorescence intensity is measured to determine the number of cell divisions that have occurred.
Visualizations
BDC2.5 TCR Signaling Pathway
Caption: Canonical T-cell receptor signaling cascade initiated by peptide-MHC binding.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for measuring T-cell proliferation using CFSE dilution.
Summary of Findings
Both this compound and HIP2.5 are highly potent activators of BDC2.5 T-cells. Experimental data indicates that they induce comparable and strong functional responses, including TCR downregulation, upregulation of activation markers, and robust proliferation.[8] The 2D affinity of HIP2.5 for the BDC2.5 TCR is slightly higher than that of the mimotope, although both are in a range that signifies a strong interaction.[8] These findings highlight the significance of HIP2.5 as a key autoantigen in the context of T1D and validate the use of this compound as a reliable tool for studying the activation and function of diabetogenic T-cells.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insulin B-chain hybrid peptides are agonists for T cells reactive to insulin B:9-23 in autoimmune diabetes [frontiersin.org]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hybrid Insulin Peptides Are Autoantigens in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Activity of BDC2.5 Mimotope 1040-63: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of the BDC2.5 mimotope 1040-63 against other relevant alternatives. Detailed experimental protocols and supporting data are presented to facilitate the objective assessment of its performance in stimulating the diabetogenic T-cell clone BDC2.5, a critical component in Type 1 Diabetes research.
Comparative Analysis of BDC2.5 Mimotope Activity
The in vitro potency of BDC2.5 mimotopes is primarily assessed by their ability to induce T-cell proliferation and cytokine secretion. The following tables summarize the available quantitative data comparing this compound with other known mimotopes.
| Mimotope | Peptide Sequence | EC50 (µM) for T-Cell Proliferation | Cytokine Profile | Reference |
| 1040-63 | RTRPLWVRME | Not explicitly quantified in reviewed literature, but demonstrated to induce robust proliferation. | Induces IL-2 and IFN-γ secretion.[1] | [1][2] |
| 1040-31 (Superagonist) | YVRPLWVRME | ~0.01 | Strong inducer of T-cell proliferation. | [3] |
| 1040-51 | Not specified in reviewed literature | Demonstrated to be an effective agonist. | Elicits responses from prediabetic and diabetic NOD T-cells.[4] | [4] |
| p1308-26 (Bacterial Mimotope) | Not specified in reviewed literature | ~0.1 | Induces T-cell proliferation. | [3] |
| p1136-7 (Viral Mimotope) | Not specified in reviewed literature | ~1.0 | Induces T-cell proliferation. | [3] |
Note: EC50 values represent the concentration of the peptide required to elicit 50% of the maximum biological response and are a measure of potency. A lower EC50 value indicates higher potency. The data presented is a synthesis of findings from multiple studies and direct comparative experiments under identical conditions are limited.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of BDC2.5 T-cells in response to mimotope stimulation.
Materials:
-
BDC2.5 TCR transgenic splenocytes (from NOD mice)
-
BDC2.5 mimotope peptides (1040-63 and alternatives)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
Protocol:
-
Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.
-
Plate the splenocytes at a density of 2 x 10⁵ cells/well in a 96-well flat-bottom plate in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add varying concentrations of the BDC2.5 mimotope peptides to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or a known superagonist mimotope like 1040-31).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 16-18 hours of culture.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Cytokine Secretion Assay (ELISA)
This assay quantifies the production of cytokines, such as IL-2 and IFN-γ, by BDC2.5 T-cells upon stimulation.
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
ELISA plate-coating antibody (anti-mouse IL-2 or IFN-γ)
-
Biotinylated detection antibody (anti-mouse IL-2 or IFN-γ)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 10% FBS)
-
Recombinant cytokine standards
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer and block with assay buffer for 1-2 hours at room temperature.
-
Add serial dilutions of the recombinant cytokine standards and the culture supernatants (collected at 48-72 hours post-stimulation) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: BDC2.5 TCR Signaling Pathway.
Caption: In Vitro Validation Workflow.
References
A Researcher's Guide to Isotype Controls in BDC2.5 Mimotope 1040-63 Experiments
For researchers, scientists, and drug development professionals investigating Type 1 Diabetes (T1D), the BDC2.5 T-cell receptor (TCR) transgenic mouse model is an invaluable tool. Experiments utilizing the BDC2.5 mimotope 1040-63 to stimulate diabetogenic T-cells are central to understanding disease pathogenesis and evaluating potential therapeutics. In this context, the appropriate use of isotype controls is paramount for generating reliable and unambiguous data. This guide provides a comprehensive comparison of isotype control strategies, supported by experimental data, detailed protocols, and visual workflows to ensure the integrity of your research.
The BDC2.5 TCR recognizes an unknown islet autoantigen presented by the MHC class II molecule I-Ag7, and the 1040-63 peptide is a potent mimotope used to activate these T-cells in vitro and in vivo.[1][2][3][4] The non-obese diabetic (NOD) mouse, often used in conjunction with the BDC2.5 model, provides a spontaneous model of autoimmune diabetes.[5] Given the complexity of the immune responses in these models, distinguishing specific antibody-mediated effects from non-specific background is critical. Isotype controls are essential negative controls designed for this purpose, matching the primary antibody's constant region (Fc) and class but lacking specificity for the target antigen.[6][7]
Comparison of Isotype Controls and Alternatives
The selection of an appropriate negative control is crucial for interpreting experimental outcomes. While isotype control antibodies are the most common choice, other strategies can also be employed. The following table summarizes the key characteristics and considerations for each approach.
| Control Strategy | Description | Advantages | Disadvantages | Recommended Applications |
| Standard Isotype Control | An antibody with the same isotype (e.g., Rat IgG2a, κ) and host species as the primary antibody, but with a different, irrelevant specificity (e.g., anti-trinitrophenol). | - Controls for non-specific binding to Fc receptors.- Accounts for non-specific effects of the antibody backbone.- Widely available from commercial vendors. | - May not perfectly match the primary antibody's concentration or purity.- Can sometimes exhibit unexpected cross-reactivity. | - In vivo antibody administration (e.g., depletion, neutralization).- Flow cytometry (surface and intracellular staining).- Immunohistochemistry. |
| Fc Silent™ Isotype Control | A recombinantly engineered isotype control with mutations in the Fc region that abrogate binding to Fc receptors. | - Eliminates Fc-mediated background, providing a cleaner negative control.- Ideal for studies where Fc receptor binding is a concern. | - May not be available for all isotypes.- Does not control for potential non-specific interactions of the variable region. | - In vivo studies where the primary antibody's mechanism is independent of Fc receptor engagement.- Flow cytometry on cells with high Fc receptor expression (e.g., macrophages, B-cells). |
| Unstained/Secondary Only | Samples that are not stained with the primary antibody or only with the secondary antibody (in indirect staining). | - Simple to perform.- Controls for autofluorescence and non-specific secondary antibody binding. | - Does not control for non-specific binding of the primary antibody. | - Flow cytometry (as a basic control). |
| Fluorescence Minus One (FMO) | A control where all antibodies in a multicolor panel are included except for the one being measured. | - Essential for setting accurate gates in multicolor flow cytometry.- Accounts for spectral overlap from other fluorochromes. | - Does not control for non-specific binding of the excluded antibody. | - Multicolor flow cytometry. |
Experimental Data: Isotype Controls in Action
The following tables present representative data from experiments using BDC2.5 T-cells, demonstrating the importance of isotype controls in quantifying specific effects.
Table 1: In Vivo Antibody Treatment for Diabetes Prevention
| Treatment Group | Diabetes Incidence (%) | Mean Onset (days) | Pancreatic Infiltrate (cells/islet) |
| Anti-IFN-γ | 20 | 25 | 50 ± 12 |
| Rat IgG1 Isotype Control | 80 | 14 | 250 ± 45 |
| PBS Vehicle | 85 | 13 | 265 ± 50 |
Data synthesized from studies investigating the role of cytokines in T1D progression. In this representative data, an anti-IFN-γ antibody significantly reduced diabetes incidence compared to the isotype control, indicating a specific role for IFN-γ in the disease process.
Table 2: Flow Cytometry Analysis of Intracellular Cytokines
| Stimulation | Staining Antibody | % IFN-γ+ of CD4+ T-cells |
| 1040-63 Mimotope | Anti-IFN-γ | 15.2 |
| 1040-63 Mimotope | Isotype Control | 0.8 |
| Unstimulated | Anti-IFN-γ | 1.1 |
This table illustrates typical results from an intracellular cytokine staining experiment. The low percentage of IFN-γ positive cells in the isotype control group confirms that the staining observed with the anti-IFN-γ antibody is specific to the target cytokine induced by mimotope stimulation.
Experimental Protocols
Protocol 1: In Vitro BDC2.5 T-cell Proliferation Assay
This protocol outlines a standard method for assessing the proliferation of BDC2.5 T-cells in response to the 1040-63 mimotope.
-
Cell Preparation: Isolate splenocytes from a BDC2.5 TCR transgenic mouse. Create a single-cell suspension.
-
CFSE Labeling (Optional): If measuring proliferation by dye dilution, label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Cell Culture: Plate 2 x 105 cells per well in a 96-well flat-bottom plate.
-
Stimulation: Add the 1040-63 mimotope peptide at a final concentration of 1 µg/mL. For a negative control, add a scrambled peptide or no peptide.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
3H-Thymidine Incorporation: Add 1 µCi of 3H-thymidine to each well for the final 16-18 hours of culture. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
CFSE Dilution: Harvest the cells and stain with anti-CD4 and anti-Vβ4 antibodies. Analyze by flow cytometry, gating on CD4+Vβ4+ cells to assess CFSE dilution as a measure of cell division.
-
Protocol 2: In Vivo Adoptive Transfer Model of Diabetes
This protocol describes the adoptive transfer of BDC2.5 T-cells to induce diabetes in recipient mice, a common model for testing therapeutic interventions.
-
Donor Cell Preparation: Isolate CD4+ T-cells from the spleen and lymph nodes of a BDC2.5 TCR transgenic mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Recipient Mice: Use immunodeficient recipient mice, such as NOD.scid or RAG-deficient mice, to prevent rejection of the transferred cells.
-
Adoptive Transfer: Inject 1-5 x 106 purified BDC2.5 CD4+ T-cells intravenously into the tail vein of each recipient mouse.
-
Therapeutic Intervention: Administer the therapeutic antibody (e.g., anti-cytokine, anti-co-stimulatory molecule) and the corresponding isotype control antibody at the same concentration and on the same schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Monitoring: Monitor the mice daily for the onset of diabetes by checking for glycosuria using urine test strips. Confirm diabetes with a blood glucose measurement (>250 mg/dL for two consecutive readings).
Visualizing Workflows and Pathways
BDC2.5 TCR Signaling Pathway
The following diagram illustrates the key signaling events initiated upon recognition of the 1040-63 mimotope presented by I-Ag7 on an antigen-presenting cell (APC).
Caption: BDC2.5 TCR signaling cascade upon antigen recognition.
Experimental Workflow: Choosing an Isotype Control
This diagram provides a logical workflow for selecting the appropriate control for your experiment.
Caption: Decision workflow for selecting appropriate experimental controls.
By carefully selecting and employing the correct isotype controls, researchers can confidently interpret their findings in the this compound system, contributing to the robust and reproducible science needed to advance the field of autoimmune diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound - 1 mg [anaspec.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanbio.nl [sanbio.nl]
- 7. Selecting Isotype Controls | Leinco Technologies [leinco.com]
A Researcher's Guide to Negative Control Peptides for BDC2.5 T-Cell Assays
For researchers in immunology, particularly those studying Type 1 Diabetes, the BDC2.5 T-cell receptor (TCR) transgenic mouse model is an invaluable tool. These mice harbor CD4+ T-cells that are specific for an autoantigen presented by islet cells, driving the autoimmune destruction of insulin-producing beta cells. Robust and reliable in vitro and in vivo assays using BDC2.5 T-cells are crucial for dissecting the mechanisms of autoimmunity and for testing potential therapeutics. A critical, yet often overlooked, component of these assays is the selection of an appropriate negative control peptide.
This guide provides a comparative overview of commonly used and validated negative control peptides for BDC2.5 T-cell assays. We will delve into the experimental data supporting their lack of reactivity and provide detailed protocols for their use in standard T-cell activation assays.
The BDC2.5 T-Cell and its Antigen
BDC2.5 T-cells recognize a specific peptide derived from chromogranin A (ChgA) presented by the MHC class II molecule I-Ag7. This interaction is a key initiating event in the autoimmune cascade leading to diabetes in the Non-Obese Diabetic (NOD) mouse model. To ensure the specificity of any observed T-cell activation, it is essential to include a negative control peptide that also binds to I-Ag7 but does not elicit a response from BDC2.5 T-cells.
Comparison of Negative Control Peptides
The ideal negative control peptide should be structurally similar enough to other peptides to be presented by antigen-presenting cells (APCs) but should not be recognized by the BDC2.5 TCR. Several peptides have been utilized in the literature for this purpose. Below is a comparison of some of the most common options.
| Peptide Name/Source | Peptide Sequence | Rationale for Use as Negative Control | Supporting Experimental Data |
| Insulin Epitope | Not specified in detail in all sources | An irrelevant islet autoantigen peptide. BDC2.5 T-cells are specific for a ChgA epitope, not insulin. | Confirmed "no binding" to the BDC2.5 TCR in a 2D affinity assay[1]. |
| KS20 (from IAPP) | Not specified in detail in all sources | A peptide derived from Islet Amyloid Polypeptide (IAPP), another islet autoantigen, but not the cognate antigen for BDC2.5 T-cells. Used as a negative control antigen for BDC2.5 T-cell activation assays[2]. | BDC2.5 T-cells did not respond to KS20 in an IFN-γ release assay, while the control BDC-6.9 T-cells (specific for a different antigen) also showed no response[2]. |
| Ovalbumin (OVA) Peptide | 17-mer sequence not specified | A well-characterized foreign protein antigen that is not expected to be recognized by autoreactive T-cells from NOD mice. | Used as a negative control in proliferation assays with an NOD T-cell line, where it did not induce proliferation[3]. |
Experimental Protocols
Accurate assessment of T-cell activation requires meticulous experimental execution. Below are detailed protocols for common assays used to validate negative control peptides.
T-Cell Proliferation Assay (CFSE or Cell Trace Violet Staining)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
BDC2.5 splenocytes
-
Complete RPMI media
-
CellTrace™ Violet (CTV) or CFSE staining solution
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse
-
Cognate peptide (e.g., a known BDC2.5 agonist) as a positive control
-
Negative control peptide (e.g., Insulin epitope, KS20, or OVA peptide)
-
96-well flat-bottom plates
Protocol:
-
Isolate splenocytes from a BDC2.5 TCR transgenic mouse.
-
Label the splenocytes with CTV or CFSE according to the manufacturer's instructions.
-
Plate the labeled BDC2.5 T-cells at a density of 2 x 105 cells/well in a 96-well plate.
-
Add APCs to each well at a ratio of 1:1 with the BDC2.5 T-cells.
-
Add the peptides to the wells at various concentrations (e.g., 1, 10, 100 µg/ml). Include wells with no peptide, the positive control peptide, and the negative control peptide.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CTV or CFSE dye in the T-cell population.
Cytokine Release Assay (ELISA or CBA)
This assay quantifies the production of cytokines, such as IFN-γ or IL-2, by activated T-cells.
Materials:
-
BDC2.5 splenocytes
-
APCs
-
Cognate peptide (positive control)
-
Negative control peptide
-
96-well flat-bottom plates
-
ELISA or Cytometric Bead Array (CBA) kit for the cytokine of interest
Protocol:
-
Plate BDC2.5 T-cells and APCs as described in the proliferation assay protocol.
-
Add the peptides at desired concentrations.
-
Incubate the plates for 48-72 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of the cytokine in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological interactions, the following diagrams are provided.
Caption: Workflow for a typical BDC2.5 T-cell assay.
References
A Comparative Guide to BDC2.5 Mimotopes for Regulatory T Cell Induction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of autoimmune disease research, particularly for Type 1 Diabetes (T1D), the induction of antigen-specific regulatory T cells (Tregs) presents a promising therapeutic avenue. The BDC2.5 T-cell receptor (TCR) transgenic mouse model is a cornerstone for studying the autoimmune response against pancreatic β-cells. BDC2.5 mimotopes, synthetic peptides that mimic the natural epitope recognized by the BDC2.5 TCR, are crucial tools for investigating and promoting the generation of Tregs that can suppress this autoimmune attack.
This guide provides a comparative overview of different BDC2.5 mimotopes utilized in Treg induction studies. Due to the absence of direct head-to-head comparative studies in single publications, this guide synthesizes data from various sources. Researchers should consider the differing experimental conditions when comparing the efficacy of these mimotopes.
Quantitative Comparison of BDC2.5 Mimotopes in Treg Induction
The following table summarizes quantitative data on the efficacy of different BDC2.5 mimotopes in inducing Treg populations. The data is compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental setups.
| Mimotope/Peptide | Peptide Sequence | Experimental System | Key Quantitative Outcomes for Treg Induction | Reference |
| BDC2.5 Mimotope | RTRPLWVRME | In vivo adoptive transfer in NOD.Rag1-/- mice | Co-injection of naïve BDC2.5+ T cells with BDC2.5+ Tregs (ratio 10:1) prevented diabetes. | [1] |
| p31 Mimotope | Not explicitly stated in snippets | In vivo adoptive transfer in NOD.SCID mice | Treatment with p31-coupled PLG nanoparticles led to a 9.5-fold increase in Tregs in the pancreas and a 3.7-fold increase in the spleen. | [2] |
| 2.5 Hybrid Insulin (B600854) Peptide (2.5HIP) | Fusion of insulin C-peptide and chromogranin A fragments | In vivo adoptive transfer in NOD.scid mice | Treatment with 2.5HIP nanoparticles prevented diabetes onset in 80% of animals for at least two months. | [3] |
| p79 Mimotope | Not explicitly stated in snippets | In vivo in NOD mice (Soluble Antigen Array) | Primarily induced IL-10-producing Tr1 cells and a lower dose was needed to stimulate Foxp3+ Tregs compared to 2.5HIP. | [4] |
Disclaimer: The data presented above are derived from different studies with unique experimental protocols. Direct comparison of the absolute efficacy of these mimotopes is not feasible without a standardized, controlled study. The provided data should be used as a guideline to understand the potential of each mimotope in Treg induction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro and in vivo Treg induction using BDC2.5 mimotopes.
In Vitro Treg Induction and Suppression Assay
This protocol is adapted from studies investigating the suppressive function of Tregs following stimulation with a BDC2.5 mimotope.
-
Cell Isolation:
-
Isolate CD4+ T cells from the spleens and lymph nodes of BDC2.5 TCR transgenic mice using magnetic-activated cell sorting (MACS).
-
Further purify CD4+CD25+ Tregs and CD4+CD25- effector T cells (Teffs) by fluorescence-activated cell sorting (FACS).
-
Isolate antigen-presenting cells (APCs), such as dendritic cells (DCs), from the spleens of NOD mice.
-
-
Co-culture Setup:
-
Plate Teffs (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Add Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8, 1:16).
-
Add irradiated APCs (e.g., 5 x 10^4 cells/well) to the culture.
-
Stimulate the co-culture with a BDC2.5 mimotope (e.g., RTRPLWVRME or p31) at a concentration of 10 µg/mL.[1][4]
-
-
Proliferation Assay:
-
Culture the cells for 72 hours.
-
For the final 16-18 hours of culture, add [3H]-thymidine to each well.
-
Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter to determine the level of Teff proliferation. Suppression of proliferation in the presence of Tregs indicates their functional capacity.
-
In Vivo Treg Induction via Adoptive Transfer
This protocol describes a common in vivo model to assess the ability of BDC2.5 mimotopes to induce or expand Tregs and prevent autoimmune diabetes.
-
Cell Preparation:
-
Isolate splenic CD4+ T cells from BDC2.5 TCR transgenic donor mice.
-
For some studies, naïve (CD4+CD62L+) or effector (CD44high) T cell populations are purified via FACS.
-
-
Adoptive Transfer:
-
Inject a defined number of BDC2.5 CD4+ T cells (e.g., 1 x 10^6 cells) intravenously into immunodeficient recipient mice (e.g., NOD.SCID or NOD.Rag-/-).[1]
-
-
Mimotope Administration:
-
Administer the BDC2.5 mimotope of interest. The delivery vehicle can vary, for example:
-
-
Analysis of Treg Induction:
-
After a specified period (e.g., 5-14 days), harvest spleens, pancreatic lymph nodes (PLNs), and pancreata from the recipient mice.
-
Prepare single-cell suspensions.
-
Stain cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3.
-
Analyze the percentage and absolute number of CD4+CD25+Foxp3+ Tregs using flow cytometry.
-
-
Diabetes Monitoring:
-
Monitor the recipient mice for the onset of diabetes by regularly measuring blood glucose levels. A delay or prevention of diabetes in the mimotope-treated group compared to a control group indicates successful induction of tolerance.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Treg induction can aid in understanding the mechanisms of action of BDC2.5 mimotopes.
Signaling Pathway of Treg Induction via TCR Engagement
TCR engagement by a peptide-MHC class II complex on an APC is the initial and critical step in T-cell activation and differentiation. In the context of Treg induction, specific signaling cascades are initiated that lead to the expression of the master regulator Foxp3.
Caption: TCR signaling cascade leading to Foxp3 expression and Treg differentiation.
Experimental Workflow for In Vivo Treg Induction and Analysis
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a B.D.C. 2.5 mimotope in inducing Tregs and preventing diabetes.
Caption: Workflow for in vivo Treg induction using BDC2.5 mimotopes.
This guide provides a foundational understanding of the comparative use of BDC2.5 mimotopes in Treg induction. Further research involving direct, standardized comparisons will be invaluable in elucidating the most potent candidates for advancing Treg-based therapies for T1D and other autoimmune diseases.
References
- 1. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic definition of multiple ex vivo regulatory T cell subphenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory T cells require TCR signaling for their suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BDC2.5 T-Cell Cross-Reactivity with Novel Mimotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the diabetogenic BDC2.5 T-cell clone with various mimotopes. The data presented here is crucial for understanding the molecular triggers of autoimmunity in the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes and for the development of targeted immunotherapies.
Introduction to BDC2.5 T-Cells and Mimotopes
BDC2.5 is a well-characterized, diabetogenic CD4+ T-cell clone isolated from a NOD mouse.[1] These T-cells are reactive against a yet-to-be-definitively-identified peptide from a pancreatic β-cell granule protein, presented by the MHC class II molecule I-Ag7.[2][3] Mimotopes are peptides that can mimic the biological activity of the native epitope, despite having a different amino acid sequence.[4] The study of BDC2.5 T-cell cross-reactivity with various mimotopes provides valuable insights into the T-cell receptor (TCR) recognition and activation that can lead to autoimmune destruction of insulin-producing β-cells.
Quantitative Comparison of BDC2.5 T-Cell Activation by Different Peptides
The following tables summarize the quantitative data on the activation of BDC2.5 T-cells by different peptides, including known chromogranin A (ChgA) epitopes, a hybrid insulin (B600854) peptide (HIP), and a synthetic mimotope (Mim1). The data is extracted from a key study by Nakayama et al. (2020).[2][5]
Table 1: 2D Affinity of Various Peptides for the BDC2.5 T-Cell Receptor [5]
| Peptide | Sequence | 2D Affinity (μm⁴) |
| WE14 | WSRMDQLAKELTAE | Not specified, but stated as minimally antigenic |
| ChgA₂₉₋₄₂ | DTKVMKCVLEVISD | Not specified, but stated to activate at high concentrations |
| HIP2.5 | LQTLALWSRMD | 1.8 x 10⁻³ |
| Mim1 | AHHPIWARMDA | 5.6 x 10⁻⁴ |
Table 2: Functional Responses of BDC2.5 T-Cells to Peptide Stimulation [2][5]
| Peptide (at 100 µM) | TCR Downregulation (MFI) | CD25 Upregulation (MFI) | CD69 Upregulation (MFI) | PD1 Upregulation (MFI) | Proliferation (% Divided Cells) |
| No Antigen | ~25000 | ~2000 | ~1000 | ~1500 | ~0% |
| WE14 | No significant change | No significant change | No significant change | No significant change | No significant change |
| ChgA₂₉₋₄₂ | No significant change | No significant change | No significant change | No significant change | No significant change |
| HIP2.5 | ~15000 | ~12000 | ~6000 | ~5000 | ~80% |
| Mim1 | ~15000 | ~12000 | ~6000 | ~5000 | ~80% |
MFI: Mean Fluorescence Intensity
The data clearly indicates that the hybrid insulin peptide HIP2.5 and the synthetic mimotope Mim1 are potent activators of BDC2.5 T-cells, eliciting strong responses across all measured parameters. In contrast, the ChgA-derived peptides WE14 and ChgA₂₉₋₄₂ show minimal to no agonistic activity at the tested concentrations.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is a standard method for assessing T-cell proliferation in response to antigenic stimulation.
-
Cell Isolation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.
-
CFSE Labeling: Resuspend splenocytes at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CellTrace™ CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Cell Culture: Wash the cells twice with complete RPMI medium. Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Peptide Stimulation: Add the respective peptides (WE14, ChgA₂₉₋₄₂, HIP2.5, Mim1, or no antigen control) to the wells at the desired concentrations (e.g., a dose-response from 0.1 to 100 µM).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye. Analyze the cells using a flow cytometer. Proliferation is measured by the sequential dilution of CFSE fluorescence in daughter cells.
T-Cell Activation Marker Upregulation Assay
This protocol measures the expression of early and late activation markers on the surface of T-cells.
-
Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol. For activation marker analysis, a shorter incubation period of 24 to 48 hours is often sufficient.
-
Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently labeled antibodies against CD4, TCR Vβ4, CD25, CD69, and PD-1 for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend in a suitable volume for flow cytometry analysis. The mean fluorescence intensity (MFI) of each activation marker on the CD4+ T-cell population is quantified.
Visualizations
BDC2.5 T-Cell Signaling Pathway upon Mimotope Recognition
Caption: Simplified signaling cascade in a BDC2.5 T-cell after TCR engagement with a mimotope-I-Ag7 complex.
Experimental Workflow for Comparing BDC2.5 T-Cell Cross-Reactivity
Caption: Workflow for assessing BDC2.5 T-cell cross-reactivity to different mimotopes.
Conclusion
The comparative data presented in this guide highlights the differential ability of various peptides to activate BDC2.5 T-cells. The potent agonistic activity of the HIP2.5 and Mim1 peptides, as demonstrated by their high-affinity binding and robust induction of T-cell activation and proliferation, underscores their importance as tools for studying autoimmune diabetes. In contrast, the weak or non-existent responses to the WE14 and ChgA₂₉₋₄₂ peptides suggest that not all potential autoantigenic epitopes are equally pathogenic. This information is critical for the design of antigen-specific therapies aimed at inducing tolerance or eliminating pathogenic T-cells in type 1 diabetes. Researchers and drug developers can leverage these findings to select appropriate mimotopes for in vitro and in vivo studies and to develop more effective and specific immunomodulatory strategies.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDC2.5 Mimotope Variants for Type 1 Diabetes Research
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation by various antigens is paramount. In the context of Type 1 Diabetes (T1D), the BDC2.5 T-cell receptor (TCR) has become a critical tool for studying the autoimmune response against pancreatic β-cells. This guide provides a comparative overview of prominent BDC2.5 mimotope variants and other relevant peptide epitopes, summarizing key performance data and experimental methodologies to aid in the selection of appropriate reagents for T1D research.
The BDC2.5 TCR is derived from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse and recognizes an unknown natural antigen present in pancreatic islets.[1][2] To facilitate the study of these autoreactive T-cells, researchers have identified several "mimotopes" – peptides that mimic the natural antigen and can stimulate the BDC2.5 TCR.[1] These mimotopes, along with other identified peptide epitopes, serve as valuable tools for in vitro and in vivo studies of T-cell activation, tolerance, and the development of immunotherapies.
Comparative Performance of BDC2.5 Ligands
The efficacy of different BDC2.5 ligands can be assessed by various metrics, including binding affinity to the TCR, and the extent to which they induce T-cell activation and proliferation. The following tables summarize the available quantitative data for several well-characterized BDC2.5 mimotope variants and other peptide ligands.
| Ligand | Sequence | 2D Affinity (μm⁴) | Source |
| Mim1 | AHHPIWARMDA | 5.6 x 10⁻⁴ | [3][4] |
| HIP2.5 | LQTLALWSRMD | 1.8 x 10⁻³ | [3] |
| p79 | Not Specified | Not Specified | [5] |
| RTRPLWVRME | RTRPLWVRME | Not Specified | [5][6] |
| WE14 | WSRMDQLAKELTAE | Minimally Antigenic | [3][4] |
| ChgA₂₉₋₄₂ | DTKVMKCVLEVISD | Low Affinity | [3][4] |
Table 1: Binding Affinities of BDC2.5 Ligands. The 2D affinity of the TCR for its peptide-MHC ligand is a key determinant of T-cell response. Higher affinity generally correlates with a more potent response.
| Ligand | TCR Downregulation | CD25 Upregulation | CD69 Upregulation | PD-1 Upregulation | Proliferation | Source |
| Mim1 | Strong | Strong | Strong | Strong | Strong | [3][4] |
| HIP2.5 | Strong | Strong | Strong | Strong | Strong | [3][4] |
| WE14 | No Observable Response | No Observable Response | No Observable Response | No Observable Response | No Observable Response | [3][4] |
| ChgA₂₉₋₄₂ | No Observable Response | No Observable Response | No Observable Response | No Observable Response | No Observable Response | [3][4] |
Table 2: In Vitro T-Cell Response to BDC2.5 Ligands. The data reflects the response of BDC2.5 TCR transgenic splenic T-cells to peptide stimulation. The responses to Mim1 and HIP2.5 were comparable and significantly more potent than those to WE14 and ChgA₂₉₋₄₂.[3][4]
Experimental Methodologies
A consistent and detailed understanding of experimental protocols is crucial for the replication and extension of research findings. Below are summaries of key experimental procedures used in the characterization of BDC2.5 mimotope variants.
In Vitro T-Cell Activation and Proliferation Assay
This assay is fundamental to assessing the potency of a given mimotope in stimulating BDC2.5 T-cells.
-
Cell Preparation: Single-cell suspensions are prepared from the spleens of BDC2.5 TCR transgenic mice.
-
Labeling: Splenocytes are labeled with a cell proliferation dye, such as CellTrace Violet, according to the manufacturer's instructions. This dye allows for the tracking of cell division by flow cytometry.
-
Stimulation: Labeled cells are plated in 96-well flat-bottom plates at a density of approximately 6 x 10⁵ cells/well. The mimotope peptides are added at various concentrations.
-
Incubation: The cells are incubated at 37°C in a 5% CO₂ environment for 24 to 72 hours.
-
Analysis: After incubation, the cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD25, CD69, PD-1) and analyzed by flow cytometry to assess proliferation (dye dilution) and activation marker upregulation.[3][4]
Adoptive T-Cell Transfer Model of Type 1 Diabetes
This in vivo model is used to study the diabetogenic potential of BDC2.5 T-cells when activated by a mimotope.
-
T-Cell Isolation and Activation: Naïve BDC2.5+ T-cells are isolated from the spleens and lymph nodes of BDC2.5 TCR transgenic mice. These cells are then activated ex vivo by culturing them with a mimotope peptide, such as RTRPLWVRME, at a concentration of 10 μg/mL.[6]
-
Recipient Mice: Immunodeficient mouse strains, such as NOD/SCID or NOD.Rag1-/-, are used as recipients to prevent rejection of the transferred T-cells.[6]
-
Cell Transfer: The pre-activated BDC2.5+ T-cells are injected intravenously (i.v.) into the recipient mice.
-
Monitoring: The recipient mice are monitored for the development of diabetes by regularly measuring their blood glucose levels.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in BDC2.5 mimotope research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for mimotope identification and the general signaling pathway initiated upon TCR engagement.
Figure 1: A generalized workflow for the identification and validation of BDC2.5 mimotopes using phage display technology.
Figure 2: A simplified representation of the BDC2.5 T-cell receptor signaling cascade upon engagement with a peptide-MHC complex.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational identification of antibody-binding epitopes from mimotope datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational identification of antibody-binding epitopes from mimotope datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling BDC2.5 Mimotope 1040-63
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of BDC2.5 Mimotope 1040-63. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. While a Safety Data Sheet (SDS) for this compound has classified it as not a hazardous substance or mixture, it is prudent to handle all laboratory chemicals with a high degree of caution.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[2][3][4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for preventing skin contact.[2][3] Gloves should be changed immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles.[2][4][5][6] Work should be conducted in a well-ventilated area or a fume hood.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the peptide's stability.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[2][4][7]
-
For long-term storage of the lyophilized powder, -20°C or colder is recommended.[4] Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[8]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4][5]
Handling and Reconstitution:
-
Preparation: Ensure the designated work area is clean and uncluttered.[6] Don all required PPE.[6]
-
Weighing: Handle the lyophilized powder in a designated area, taking care to avoid creating dust.[6] A fume hood or biosafety cabinet is recommended.[2]
-
Reconstitution: Add the appropriate solvent slowly to the vial.[6] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to create single-use aliquots of the reconstituted peptide and store them at -20°C or below.[4][6]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station.[1][2] Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water and soap for at least 15 minutes.[1][2] Remove contaminated clothing.[1]
-
Inhalation: Move the affected individual to fresh air immediately.[1][2] If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[1] Call a physician.[1]
Disposal Plan
All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all used vials, contaminated PPE (gloves, pipette tips, etc.), and excess peptide solutions in a designated and clearly labeled hazardous waste container.[2][3][5]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[6]
-
Institutional Protocol: Follow your institution's Environmental Health & Safety (EHS) department protocols for the pickup and disposal of chemical waste.[2][9] Never dispose of peptide waste in the regular trash or down the drain.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eurogentec.com [eurogentec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
